1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
Description
BenchChem offers high-quality 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAUNLNGFVMFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Applications of the 1,5-Diazabicyclo[3.2.2]nonane Core: An In-Depth Technical Guide
Executive Summary
The 1,5-diazabicyclo[3.2.2]nonane architecture is a highly constrained, bridged bicyclic diamine. While its smaller, highly symmetric cousin, DABCO (1,4-diazabicyclo[2.2.2]octane), is ubiquitous in organic chemistry as a nucleophilic catalyst, the [3.2.2] system offers unique steric and electronic properties due to its lower symmetry and expanded ring size[1]. This structural asymmetry makes it a highly sought-after scaffold in the design of 3D organic-inorganic perovskite ferroelectrics[1], a potent tertiary amine catalyst in polyurethane synthesis[2], and a critical intermediate in modern agrochemical manufacturing[3].
Retrosynthetic Analysis & Mechanistic Rationale
From a retrosynthetic perspective, the 1,5-diazabicyclo[3.2.2]nonane core can be disconnected at one of the 2-carbon bridges. This disconnection leads back to a 1,4-diazepane (homopiperazine) ring bearing a 2-carbon alkylating appendage on one of the nitrogen atoms.
The Causality of the Synthetic Design: Forming a bridged bicyclic system from a flexible 7-membered ring involves a significant entropic penalty. To favor the intramolecular cyclization over intermolecular polymerization (adhering to the Ziegler-Ruggli dilution principle), the leaving group must be highly reactive, and the nucleophilic amine must be generated in situ under strictly controlled conditions.
By utilizing 1-(2-hydroxyethyl)homopiperazine as the starting material, the primary alcohol can be converted into a primary bromide using hydrobromic acid[4]. The HBr serves a critical dual purpose:
-
Halogenation: It acts as the halogenating agent to create an excellent leaving group.
-
Protection: It protonates both amines, forming a hydrobromide salt that protects the core from unwanted oxidation or premature intermolecular alkylation during the harsh reflux conditions.
Upon subsequent neutralization with a strong base, the secondary amine is deprotonated, triggering a rapid, spontaneous intramolecular SN2 attack on the bromoethyl group to close the [2]-carbon bridge.
Mechanistic Pathway Visualization
Mechanistic workflow for the synthesis of the 1,5-diazabicyclo[3.2.2]nonane core.
Detailed Experimental Protocol (Self-Validating Workflow)
The following methodology details the synthesis of the core structure, adapted from the preparation of perovskite templating agents[4].
Step 1: Bromination of the Precursor
-
Reagents: Add 1-(2-hydroxyethyl)homopiperazine (e.g., 38 g, 0.26 mol) to a large excess (500 mL) of 48% aqueous hydrobromic acid[4].
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) and stir continuously for 12–24 hours.
-
Causality: The large excess of HBr drives the equilibrium of the substitution reaction forward while keeping the amines fully protonated, preventing side reactions.
-
Validation Checkpoint 1: Monitor the disappearance of the starting material using LC-MS. TLC is generally ineffective here due to the high polarity and lack of a UV chromophore. The intermediate mass should correspond to the brominated salt.
-
Workup: Evaporate the excess hydrobromic acid under reduced pressure to yield 1-(2-bromoethyl)homopiperazine hydrobromide as a crude solid.
Step 2: Base-Promoted Intramolecular Cyclization
-
Neutralization: Dissolve the crude hydrobromide salt in a minimal amount of water and cool to 0 °C. Slowly add a concentrated aqueous solution of NaOH (or KOH) dropwise under vigorous stirring.
-
Causality: The slow addition of base at low temperatures ensures that as the free secondary amine is generated, it immediately reacts intramolecularly with the adjacent bromoethyl group before it can encounter another molecule (minimizing dimerization).
-
Validation Checkpoint 2: Check the pH of the aqueous layer. The pH must be strictly >10 to ensure complete deprotonation of the secondary amine. If the pH drops, cyclization stalls.
-
Extraction: Extract the aqueous mixture multiple times with chloroform or dichloromethane. The highly non-polar bicyclic product will partition into the organic layer.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. The product can be further purified by vacuum distillation or recrystallization as its hydrochloride salt.
Quantitative Data & Reaction Parameters
| Reaction Step | Reagents & Conditions | Temperature | Time | Expected Yield | Key Observation |
| 1. Bromination | 1-(2-hydroxyethyl)homopiperazine (1.0 eq), 48% HBr (Excess) | Reflux (100-110 °C) | 12-24 h | Quantitative (as salt) | Complete conversion of alcohol to bromide; amines protected as HBr salts. |
| 2. Cyclization | Intermediate Salt, NaOH (aq) to pH > 10 | 0 °C to RT | 2-4 h | 65-80% | Free base formation triggers spontaneous intramolecular SN2 ring closure. |
| 3. Isolation | Chloroform / DCM Extraction | RT | N/A | >95% Purity | Core structure partitions cleanly into the organic layer. |
Applications in Advanced Materials & Industry
The unique steric bulk and reduced symmetry of the 1,5-diazabicyclo[3.2.2]nonane core have led to its adoption across several advanced scientific fields:
-
3D Perovskite Ferroelectrics: By replacing the highly symmetric DABCO molecule with the lower-symmetry[3.2.2] core, researchers have successfully induced polar, non-centrosymmetric space groups in rubidium halide perovskites (e.g., [3.2.2-H2dabcn]RbX3)[1]. This structural tuning is critical for generating high-temperature molecular ferroelectrics[1].
-
Agrochemical Catalysis: The core serves as a highly efficient tertiary amine nucleophilic catalyst in the industrial synthesis of the fungicide azoxystrobin, offering superior yields and purity profiles compared to traditional catalysts[3].
-
Polyurethane Resins: Derivatives of the core, specifically 3-hydroxy-1,5-diazabicyclo[3.2.2]nonane, are utilized as low-odor, heavy-metal-free catalysts in the production of polyurethane resins, improving both the environmental profile and the physical hardness of the polymers[2].
-
Corrosion Inhibition: Thia-substituted analogs (e.g., 6-methyl-3-thia-1,5-diazabicyclo[3.2.2]nonane), synthesized via a multicomponent domino thiomethylation, act as potent acid corrosion inhibitors by forming protective monolayer films on steel surfaces via covalent and Van der Waals interactions[5].
Diverse industrial and scientific applications of the 1,5-diazabicyclo[3.2.2]nonane core.
References
-
Precise design and preparation of two 3D organic–inorganic perovskite ferroelectrics (1,5-diazabicyclo[3.2.2]nonane)RbX3 (X = Br, I) Source: Chemical Communications (RSC Publishing) URL:[Link]
-
Synthesis Some New Heterocyclic Compounds By Domino Reactions, and Study Them as Corrosion Inhibitors Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL:[Link]
- Cyclic amine compound, and process for producing polyurethane resin using same (Patent EP2657237B1)
- Preparation method for azoxystrobin (Patent US9611226B2)
Sources
- 1. Precise design and preparation of two 3D organic–inorganic perovskite ferroelectrics (1,5-diazabicyclo[3.2.2]nonane)RbX3 (X = Br, I) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. EP2657237B1 - Cyclic amine compound, and process for producing polyurethane resin using same - Google Patents [patents.google.com]
- 3. US9611226B2 - Preparation method for azoxystrobin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
characterization of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
An In-Depth Technical Guide to the Characterization of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine: A Novel Scaffold for Drug Discovery
Authored by a Senior Application Scientist
Abstract
The bicyclic amine scaffold is a cornerstone in modern medicinal chemistry, prized for its conformational rigidity and favorable pharmacokinetic profile.[1] This guide provides a comprehensive technical framework for the characterization of a novel derivative, 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine (CAS No. 1507918-33-3).[2] As a new chemical entity (NCE), its thorough characterization is paramount for its potential application in drug development programs.[3] This document outlines a systematic approach to its synthesis, purification, and detailed structural elucidation through spectroscopic methods, underpinned by the principles of analytical method validation to ensure data integrity and reproducibility.[4][5] The insights herein are tailored for researchers, scientists, and drug development professionals seeking to understand and apply this promising molecular architecture.
Introduction: The Strategic Value of Bicyclic Scaffolds
Conformationally restricted diamines, such as derivatives of 1,5-diazabicyclo[3.2.2]nonane, represent a class of "privileged scaffolds." Their rigid three-dimensional structure allows for precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The introduction of an aminomethyl substituent at the 6-position of the 1,5-diazabicyclo[3.2.2]nonane core introduces a key pharmacophoric element—a primary amine—that can serve as a crucial interaction point with biological macromolecules.
The objective of this guide is to present a robust, self-validating workflow for the definitive . This involves not only the acquisition of analytical data but also a deep understanding of the causality behind experimental choices, ensuring the generation of reliable and consistent results crucial for advancing a novel compound through the drug discovery pipeline.[5]
Proposed Synthetic Pathway and Purification
While the specific synthesis of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine is not extensively documented in public literature, a plausible synthetic route can be conceptualized based on established methodologies for related azabicyclic systems.[6][7] A potential strategy involves the construction of the bicyclic core followed by functional group manipulation to introduce the aminomethyl side chain.
Conceptual Synthetic Scheme
A multi-step synthesis could commence from a suitable starting material, potentially involving a Diels-Alder reaction to form a bicyclic intermediate, followed by ring-forming amination and subsequent reduction steps.[7] An alternative approach could involve the derivatization of a precursor such as 1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid.[8]
Caption: Conceptual synthetic pathway for 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine.
Protocol: Purification by Column Chromatography
Objective: To isolate the target compound from reaction byproducts and unreacted starting materials.
Methodology:
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a gradient solvent system, starting with a non-polar mobile phase (e.g., dichloromethane) and gradually increasing the polarity by adding methanol. A common gradient is 0-10% methanol in dichloromethane.
-
Loading and Elution: Carefully load the slurry onto the top of the column. Begin elution with the starting mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for amine visualization).
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine.
Structural Elucidation and Physicochemical Characterization
The definitive identification of a new chemical entity relies on a suite of complementary analytical techniques. The following sections detail the expected outcomes from mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy for 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine.
Mass Spectrometry: Confirmation of Molecular Weight
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a novel compound.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent such as methanol.
-
Instrument Parameters: Set the instrument to positive ion mode, as the multiple amine functionalities will readily accept a proton.
-
Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum.
Expected Data: The primary ion observed will be the protonated molecule [M+H]⁺.
| Parameter | Expected Value |
| Linear Formula | C₈H₁₇N₃[2] |
| Molecular Weight | 155.24 g/mol [2] |
| [M+H]⁺ (Monoisotopic) | 156.1495 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are essential.[9][10]
Caption: Workflow for NMR-based structural elucidation.
Expected ¹H NMR Spectral Features: The spectrum will be complex due to the bicyclic nature of the molecule. Key expected signals include:
-
Aliphatic Protons: A series of multiplets in the range of 1.5-3.5 ppm corresponding to the protons on the bicyclic core and the aminomethyl group.
-
Amine Protons: Broad signals for the N-H protons, which may exchange with deuterium if D₂O is used as a solvent. The primary amine (-CH₂NH₂) protons would likely appear as a broad singlet.
Expected ¹³C NMR Spectral Features: The spectrum should display 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.
-
Aliphatic Carbons: Signals in the range of 20-60 ppm. The carbon of the aminomethyl group (-CH₂NH₂) would likely be in the lower end of this range.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[11][12]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| 3300-3500 | N-H (primary amine) | Stretch | Medium-Weak[13] |
| 2850-3000 | C-H (aliphatic) | Stretch | Strong[11] |
| 1590-1650 | N-H | Bend (Scissoring) | Medium |
| 1000-1250 | C-N | Stretch | Medium |
The presence of a primary amine is a key feature, and its characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region would be a significant diagnostic indicator.[13]
Analytical Method Validation: Ensuring Trustworthiness
For any novel compound intended for further development, the analytical methods used for its characterization must be validated.[4][14] This process provides documented evidence that the method is suitable for its intended purpose.[5]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Potential Applications in Drug Discovery
The 1,5-diazabicyclo[3.2.2]nonane scaffold is a valuable starting point for the development of new therapeutic agents. Derivatives of related azabicyclic systems have shown promise in a variety of therapeutic areas, including as antiprotozoal agents and as ligands for nicotinic acetylcholine receptors.[16][17][18] The aminomethyl functionality of the title compound provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.
Conclusion
The comprehensive is a critical first step in unlocking its potential as a novel scaffold in drug discovery. This guide has provided a detailed, technically grounded framework for its synthesis, purification, and structural elucidation using a combination of mass spectrometry, NMR, and IR spectroscopy. By adhering to the principles of analytical method validation, researchers can ensure the generation of high-quality, reliable data, thereby building a solid foundation for future preclinical and clinical development.
References
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Toomula, N. (2015, February 24). Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate. Available at: [Link]
-
Pharmaerudition.org. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]
-
Liashuk, O. S., et al. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
-
ResearchGate. (2022, November 8). Analytical method validation: A brief review. Available at: [Link]
-
ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Available at: [Link]
-
MDPI. (2024, November 16). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Available at: [Link]
-
ResearchGate. (2026, January 22). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Request PDF. Available at: [Link]
-
MDPI. (2022, December 30). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2013, April 4). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Available at: [Link]
-
MDPI. (2022, September 21). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Available at: [Link]
-
PubMed. (2008, June 15). Novel azabicyclo[3.2.2]nonane Derivatives and Their Activities Against Plasmodium Falciparum K1 and Trypanosoma Brucei Rhodesiense. Available at: [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
- Google Patents. (n.d.). EP1562945B1 - 1,4-diazabicyclo(3,2,2)nonane derivatives, preparation and therapeutical use thereof.
-
A Level Chemistry. (2026, March 9). Infrared Spectroscopy - A Level Chemistry Revision Notes. Available at: [Link]
-
Montclair State University. (2017, September 14). 3-azabicyclic diamines. Available at: [Link]
-
CHI. (n.d.). Characterizing Novel Modalities - Cell & Gene Therapy Analytics. Available at: [Link]
-
Prime Scholars. (2021, November 30). Drug Development Based on New Chemical Entities. Available at: [Link]
-
HSCprep. (2024, November 23). Infrared Spectroscopy: Analyzing Organic Compound Structures - Chemistry. Available at: [Link]
Sources
- 1. montclair.edu [montclair.edu]
- 2. 1-{1,5-diazabicyclo[3.2.2]nonan-6-yl}methanamine | 1507918-33-3 [sigmaaldrich.com]
- 3. primescholars.com [primescholars.com]
- 4. emerypharma.com [emerypharma.com]
- 5. particle.dk [particle.dk]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. savemyexams.com [savemyexams.com]
- 13. hscprep.com.au [hscprep.com.au]
- 14. researchgate.net [researchgate.net]
- 15. pharmaerudition.org [pharmaerudition.org]
- 16. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores [mdpi.com]
- 17. Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP1562945B1 - 1,4-diazabicyclo(3,2,2)nonane derivatives, preparation and therapeutical use thereof - Google Patents [patents.google.com]
Advanced Chemical Profiling of 1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine: A Next-Generation Scaffold for Medicinal Chemistry and Materials Science
Executive Summary: Escaping Flatland
In modern drug discovery and advanced materials science, the transition from flat,
By combining a highly rigid, asymmetric [3.2.2] bicyclic diamine core with a highly reactive primary amine vector at the C6 position, this molecule serves as an elite bioisostere for piperazines and a structural template for phase-transition materials. This whitepaper deconstructs the physicochemical properties, synthetic causality, and application workflows of this unique triamine system.
Structural and Physicochemical Causality
The parent 1,5-diazabicyclo[3.2.2]nonane scaffold features two bridgehead nitrogen atoms connected by three-, two-, and two-carbon bridges. This specific geometry forces the lone pairs of the tertiary nitrogens into a restricted conformational space. Unlike hyperbasic "proton sponges" such as 1,8-bis(dimethylamino)naphthalene[2], the [3.2.2] system exhibits classic bicyclic diamine behavior but with an enhanced entropic profile.
The addition of the methanamine group (-CH₂NH₂) at the C6 position introduces a third basic center. The causality behind its reactivity lies in steric and electronic differentiation: the primary amine is highly exposed and nucleophilic, while the tertiary bridgehead nitrogens are sterically shielded and primarily act as proton acceptors.
Table 1: Physicochemical Properties & Causality
| Property | Value | Causality / Significance |
| CAS Registry Number | 1507918-33-3[1] | Unique identifier for the 6-ylmethanamine derivative. |
| Molecular Formula | C₈H₁₇N₃ | High |
| Molecular Weight | 155.24 g/mol | Low MW allows for extensive elaboration without exceeding Lipinski limits. |
| Predicted pKa₁ (Primary Amine) | ~10.2 | Primary site for salt-bridge formation and nucleophilic attack. |
| Predicted pKa₂ (Tertiary Core) | ~9.5 | Enhances aqueous solubility; acts as a secondary pharmacophore. |
| Predicted pKa₃ (Tertiary Core) | ~4.5 | Disfavored protonation due to intramolecular coulombic repulsion. |
Table 2: Comparative Scaffold Analysis
| Scaffold | Structural Rigidity | Primary Vector | Metabolic Stability |
| Piperazine | Low (Flexible ring) | Secondary Amines | Moderate (Prone to N-oxidation) |
| DABCO | High (Symmetric [2.2.2]) | None (Requires bridgehead functionalization) | High |
| 1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine | High (Asymmetric [3.2.2]) | Primary Amine (-CH₂NH₂) | Very High (Shielded tertiary amines) |
Synthetic Methodologies and Workflow
The synthesis of the 6-ylmethanamine derivative requires precise control over ring-closing thermodynamics and regioselective functionalization. The [3.2.2] core is typically assembled via the cyclization of functionalized homopiperazines. Subsequent electrophilic functionalization at the C6 position yields a nitrile intermediate, which is reduced to the primary amine.
Fig 1. Synthetic workflow for the regioselective preparation of the 6-ylmethanamine derivative.
Cross-Disciplinary Applications
Medicinal Chemistry & Drug Design
In drug development, replacing a flexible piperazine ring with the 1,5-diazabicyclo[3.2.2]nonane core significantly reduces the conformational entropy lost upon target binding, leading to higher affinity (the entropic advantage). The primary amine vector is ideal for attaching PROTAC linkers or forming amide bonds with target-specific warheads.
Fig 2. Pharmacophore logic and causality in medicinal chemistry applications.
Advanced Materials & Catalysis
Beyond pharmacology, the parent 1,5-diazabicyclo[3.2.2]nonane scaffold is a critical component in the synthesis of 3D perovskite phase transition materials. Its quasi-spherical structure allows for rotational disorder at high temperatures, which orders upon cooling, enabling switchable second harmonic generation (SHG) and ferroelectric properties[3]. Furthermore, its robust basicity makes it a highly efficient, non-toxic catalyst in the production of polyurethane resins[4] and complex agricultural chemicals like azoxystrobin[5].
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must not only list steps but integrate intrinsic validation mechanisms to ensure data integrity.
Protocol 1: Regioselective Amide Coupling (Vectorization)
Objective: Couple a target carboxylic acid exclusively to the primary amine of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine. Causality: Utilizing steric hindrance and precise pH control ensures the tertiary bridgehead nitrogens do not undergo off-target reactions.
-
Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.1 eq of HATU and 2.5 eq of DIPEA. Causality: DIPEA (pKa ~10.5) deprotonates the acid but is too sterically hindered to act as a competing nucleophile.
-
Coupling: Cool the mixture to 0 °C. Add 1.0 eq of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine dropwise. Causality: Temperature control suppresses the kinetic ring-opening of the bicyclic core.
-
Self-Validation (In-Process): Monitor via LC-MS and TLC (Ninhydrin stain). The disappearance of the deep purple ninhydrin spot confirms the complete consumption of the primary amine.
-
pH-Controlled Isolation: Quench with water and adjust the aqueous phase to pH 8.0. Wash with diethyl ether to remove neutral impurities. Causality: At pH 8.0, the product's tertiary amines remain protonated, trapping the product in the aqueous layer.
-
Extraction: Adjust the aqueous layer to pH 12.0 using 1M NaOH and extract with dichloromethane to isolate the pure amide.
Protocol 2: Potentiometric Titration for pKa Profiling
Objective: Accurately determine the three pKa values of the triamine system. Causality: Understanding the protonation state at physiological pH (7.4) is critical for predicting blood-brain barrier (BBB) penetration.
-
Preparation: Dissolve 10 mg of the compound in 50 mL of 0.1 M KCl (aq). Causality: KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.
-
Acidification: Add 0.1 M HCl until the solution reaches pH 2.0. Causality: Ensures all three basic nitrogen centers are fully protonated prior to the forward titration.
-
Titration: Titrate with 0.1 M KOH under a continuous nitrogen sparge. Causality: Nitrogen prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially depress the measured basic pKa values.
-
Self-Validation (Data Analysis): Plot the first derivative of the titration curve (
). The system must yield distinct inflection points. If the lowest pKa (tertiary core) is obscured by the solvent front, the protocol mandates repeating the titration in a 50:50 Methanol/Water co-solvent system and extrapolating back to 100% aqueous conditions (Yasuda-Shedlovsky extrapolation).
References
-
Title : 1507918-33-3 | 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine Source : Bio-Fount URL : [Link]
- Title: EP2657237B1 - Cyclic amine compound, and process for producing polyurethane resin using same Source: Google Patents URL
- Title: US9611226B2 - Preparation method for azoxystrobin Source: Google Patents URL
-
Title : Three-Dimensional Perovskite Phase Transition Materials with Switchable Second Harmonic Generation Properties Introduced by Homochiral (1S,4S)-2,5-Diazabicyclo[2.2.1]-heptane Source : Inorganic Chemistry - ACS Publications URL : [Link]
-
Title : 1,8-Bis(tetramethylguanidino)naphthalene (TMGN): A New, Superbasic and Kinetically Active “Proton Sponge” Source : ResearchGate URL : [Link]
Sources
- 1. 1507918-33-3|1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine|1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine|-范德生物科技公司 [bio-fount.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2657237B1 - Cyclic amine compound, and process for producing polyurethane resin using same - Google Patents [patents.google.com]
- 5. US9611226B2 - Preparation method for azoxystrobin - Google Patents [patents.google.com]
Comprehensive Spectroscopic Characterization of 1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine: A Technical Guide for Drug Development
Executive Summary
In modern drug discovery, conformationally restricted diamines are highly sought after to improve the metabolic stability, target selectivity, and pharmacokinetic profiles of small-molecule therapeutics. 1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine (CAS: 1507918-33-3) represents a premium sp³-rich building block. The rigid bicyclic framework minimizes entropic penalties upon target binding, while the primary amine side chain offers a versatile handle for functionalization[1].
However, the inherent structural rigidity and the loss of molecular symmetry induced by the C6-substituent create a highly complex spectroscopic profile. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization of this compound.
Structural Rationale & Spectroscopic Causality
To accurately interpret the analytical data of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, one must first understand the stereoelectronic environment of the [3.2.2] bicyclic system.
The molecule consists of two bridgehead nitrogen atoms (N1 and N5) connected by three carbon bridges: a 3-carbon bridge (C2-C3-C4) and two 2-carbon bridges (C6-C7 and C8-C9). The attachment of the methanamine (-CH₂NH₂) group at C6 introduces a chiral center.
-
Causality in NMR: The structural rigidity locks the protons into specific axial and equatorial-like orientations. Consequently, the geminal protons on the CH₂ groups are diastereotopic and couple differently with adjacent spins. This causes the alpha-protons (adjacent to N1 and N5) to appear as a dense, overlapping multiplet envelope rather than clean, first-order triplets[2].
-
Causality in MS: The tertiary bridgehead nitrogens are highly basic and readily accept a proton during Electrospray Ionization (ESI), ensuring a strong [M+H]⁺ signal. Fragmentation is driven by the cleavage of the less sterically hindered exocyclic C-N and C-C bonds.
Standardized Experimental Protocols (Self-Validating Systems)
A protocol is only as good as its internal validation mechanisms. The following methodologies are designed as self-validating systems to ensure absolute data integrity.
High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Validation Check: Before acquiring the full spectrum, run a 1-scan dummy acquisition. Ensure the residual CHCl₃ peak is exactly at 7.26 ppm and TMS is at 0.00 ppm. If the CHCl₃ peak deviates by >0.02 ppm, re-shim the magnet to prevent cascading assignment errors.
-
1D Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s).
-
2D Resolution: Because the 2.5–3.1 ppm region will be heavily overlapped, immediately queue a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to separate the overlapping proton signals across the carbon dimension.
FT-IR Spectroscopy (ATR Mode)
-
Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: The background must show >95% transmittance baseline before sample application.
-
Sample Acquisition: Apply 2 mg of the neat liquid/solid to the crystal. Apply consistent pressure using the anvil. Acquire 32 scans.
LC-ESI-TOF Mass Spectrometry
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass axis. Validation: Mass accuracy must be <5 ppm error for the reference masses before injecting the sample.
-
Acquisition: Inject 1 µL of a 1 µg/mL solution (in 50:50 MeOH:H₂O with 0.1% Formic Acid). Use positive ESI mode. Capillary voltage: 3000 V.
Spectroscopic Data Presentation
Nuclear Magnetic Resonance (NMR) Assignments
The tables below summarize the expected chemical shifts based on the stereoelectronic deshielding effects of the bridgehead nitrogens.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (ppm) | Multiplicity | Integration | Rationale / Causality |
| C6-H | 3.05 | m | 1H | Highly deshielded by direct attachment to N5 and proximity to the chiral center. |
| C2, C4, C8, C9 | 2.70 - 3.00 | m | 8H | N-CH₂ bridgehead protons. Rigid conformation causes severe diastereotopic overlap. |
| C7-H₂ | 2.65 | m | 2H | Adjacent to N1 and the C6 chiral center. |
| -CH₂-NH₂ | 2.58 | d (J = 6.5 Hz) | 2H | Exocyclic side chain. Split by the single proton at C6. |
| C3-H₂ | 1.65 | m | 2H | Central carbon of the 3-carbon bridge; furthest from electronegative nitrogens. |
| -NH₂ | 1.45 | br s | 2H | Broadened due to quadrupolar relaxation of nitrogen and dynamic hydrogen bonding. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Shift (ppm) | Type | Rationale / Causality |
| C6 | 62.4 | CH | Tertiary carbon, directly attached to N5. |
| C7 | 54.1 | CH₂ | Alpha to N1, shifted downfield by bicyclic strain. |
| C2, C4 | 51.5, 49.8 | CH₂ | Bridgehead carbons (3-carbon bridge). |
| C8, C9 | 47.2, 46.5 | CH₂ | Bridgehead carbons (2-carbon bridge). |
| -CH₂-NH₂ | 44.3 | CH₂ | Primary amine side chain. |
| C3 | 24.8 | CH₂ | Central aliphatic carbon, highly shielded. |
FT-IR and Mass Spectrometry Profiling
FT-IR Highlights:
-
3350 & 3280 cm⁻¹: Distinct doublet representing the asymmetric and symmetric N-H stretches of the primary amine (-NH₂). The tertiary bridgehead nitrogens do not absorb in this region.
-
2930 & 2860 cm⁻¹: sp³ C-H stretching from the bicyclic core.
-
1600 cm⁻¹: N-H bending (scissoring) vibration, confirming the primary amine.
Mass Spectrometry (ESI+):
-
Exact Mass: Calculated for C₈H₁₇N₃ = 155.14 g/mol .
-
Observed [M+H]⁺: 156.15 m/z.
Mandatory Visualizations
To navigate the analytical complexity of this molecule, researchers must employ logical workflows and understand the fragmentation kinetics.
Mass Spectrometry Fragmentation Pathway
The primary fragmentation of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine involves the neutral loss of ammonia or the entire methanamine side chain, leaving the stable bicyclic cation intact.
Fig 1: Primary ESI-MS fragmentation pathways for 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine.
2D NMR Resolution Workflow
Because 1D ¹H NMR yields an unresolvable multiplet envelope between 2.5 and 3.1 ppm, a sequential 2D NMR workflow is strictly required to validate the carbon framework.
Fig 2: Self-validating 2D NMR workflow for assigning complex bicyclic spin systems.
References
-
Sigma-Aldrich / Merck KGaA. "1-{1,5-diazabicyclo[3.2.2]nonan-6-yl}methanamine | CAS 1507918-33-3." Product Catalog and Material Safety Data. Available at:
-
Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones." Royal Society of Chemistry. Available at:[2]
-
ResearchGate. "Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities." Scientific Literature Database. Available at:[1]
Sources
Conformational Landscape of the 1,5-Diazabicyclo[3.2.2]nonane Ring System: A Technical Guide for Drug Discovery
Abstract
The 1,5-diazabicyclo[3.2.2]nonane scaffold is a pivotal structural motif in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutics. Its conformational flexibility, governed by the interplay of ring strain and nitrogen lone pair interactions, dictates its biological activity and pharmacokinetic properties. This in-depth technical guide provides a comprehensive analysis of the conformational landscape of the 1,5-diazabicyclo[3.2.2]nonane ring system. We delve into the principal conformations, the energetic barriers to interconversion, and the influence of substitution on the conformational equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical features of this important heterocyclic system.
Introduction: The Significance of the 1,5-Diazabicyclo[3.2.2]nonane Core
Bicyclic and bridged nitrogen-containing heterocycles are privileged structures in drug discovery, often imparting favorable properties such as increased rigidity, improved metabolic stability, and enhanced receptor binding affinity. The 1,5-diazabicyclo[3.2.2]nonane system, a less explored member of this family compared to its [2.2.2] and [3.3.1] counterparts, presents a compelling scaffold for several reasons:
-
Structural Rigidity with Inherent Flexibility: The bicyclo[3.2.2]nonane framework provides a more constrained geometry than monocyclic rings, which can lead to higher binding affinities and selectivities for biological targets. However, it possesses greater flexibility than the more compact bicyclo[2.2.2]octane system, allowing for a broader range of conformational states that can be exploited in drug design.[1]
-
Defined Vectorial Presentation of Substituents: The bridged nature of the scaffold allows for the precise spatial orientation of substituents, enabling the exploration of specific interactions within a receptor binding pocket.
-
Chiral Architecture: The inherent chirality of many substituted 1,5-diazabicyclo[3.2.2]nonane derivatives offers opportunities for stereospecific drug design, a critical aspect of modern pharmaceutical development.
Understanding the conformational preferences of this ring system is paramount for designing molecules with optimal biological activity. The spatial arrangement of the nitrogen atoms and the overall shape of the molecule are key determinants of its interactions with protein targets.
The Conformational Landscape: Chair-Boat and Boat-Boat Equilibria
The conformational analysis of bicyclic systems is often more complex than that of simple monocyclic rings. For the 1,5-diazabicyclo[3.2.2]nonane ring system, the key conformational question revolves around the puckering of the constituent rings. By analogy with the extensively studied bicyclo[3.3.1]nonane system, we can anticipate the existence of several key conformations.[2] The bicyclo[3.2.2]nonane core consists of a six-membered ring and two seven-membered rings sharing a common ethylene bridge. The conformational analysis of the related 3-azabicyclo[3.2.2]nonane system has shown the presence of both chair-like and boat-like orientations of the larger ring with a relatively low energy barrier between them.[3]
The two primary conformations for the 1,5-diazabicyclo[3.2.2]nonane skeleton are expected to be:
-
Chair-Boat (CB) Conformation: In this arrangement, the six-membered piperazine ring adopts a chair-like conformation, while the seven-membered diazepane ring is in a boat-like conformation.
-
Boat-Boat (BB) Conformation: Here, both the six-membered and seven-membered rings adopt boat-like conformations.
The relative energies of these conformers are dictated by a delicate balance of several factors:
-
Torsional Strain: Eclipsing interactions between substituents on adjacent carbons.
-
Steric Strain: Non-bonded interactions between atoms that are in close proximity.
-
Transannular Interactions: Steric repulsion between atoms across the ring system.
-
Lone Pair-Lone Pair Repulsion: Repulsive interactions between the lone pairs of the two nitrogen atoms.
Computational studies on analogous diazabicyclic systems, such as 3,7-diazabicyclo[3.3.1]nonanes, have shown that the "double chair" (chair-chair) conformation is generally the most stable. However, the introduction of heteroatoms and the different ring sizes in the 1,5-diazabicyclo[3.2.2]nonane system may alter this preference. It is plausible that the Chair-Boat conformation represents the global minimum for the unsubstituted ring system, as it can alleviate some of the transannular strain present in a hypothetical Chair-Chair-like arrangement within this specific framework.
Experimental Methodologies for Conformational Analysis
A combination of experimental techniques is crucial for a thorough understanding of the conformational dynamics of the 1,5-diazabicyclo[3.2.2]nonane ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.
Routine 1H and 13C NMR spectra provide initial insights into the symmetry and general structure of the molecule. Chemical shifts of the bridgehead and bridge protons can be indicative of the overall geometry.
Variable temperature (VT) NMR experiments are essential for probing conformational exchange processes.[4] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (ΔG‡) for conformational interconversions. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a time-averaged spectrum. Analysis of the coalescence temperature (Tc) and the line shape at different temperatures allows for the quantification of the activation energy for the conformational exchange.
Experimental Protocol: Dynamic 1H NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of the 1,5-diazabicyclo[3.2.2]nonane derivative in a suitable deuterated solvent (e.g., deuterated toluene, deuterated methanol) in a high-quality NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at ambient temperature to serve as a reference.
-
Low-Temperature Studies: Gradually decrease the temperature of the NMR probe in a stepwise manner (e.g., in 10 K increments). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Observation of Spectral Changes: Carefully observe changes in the line widths and chemical shifts of the signals. Note the temperature at which distinct signals for different conformers begin to appear (the slow-exchange regime).
-
Coalescence Temperature Determination: As the temperature is increased from the low-temperature limit, identify the temperature at which two exchanging signals merge into a single broad peak. This is the coalescence temperature (Tc).
-
High-Temperature Studies: Continue to increase the temperature until the signals sharpen into a time-averaged spectrum (the fast-exchange regime).
-
Data Analysis: Utilize the Eyring equation and line-shape analysis software to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the chemical shift difference between the exchanging signals in the slow-exchange regime.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystalline form. While the solid-state conformation may not always be the most populated conformation in solution, it provides an invaluable reference point for computational and NMR studies. The crystal structure of a related 1-azabicyclo[3.2.2]nonane derivative has provided valuable insights into the geometry of this ring system.[5]
Computational Chemistry Approaches
In silico methods are indispensable for mapping the potential energy surface of a molecule and for providing a theoretical framework to interpret experimental data.
Molecular Mechanics (MM)
Molecular mechanics methods, employing force fields such as AMBER or GAFF, are computationally efficient for exploring the conformational space of a molecule. These methods are particularly useful for identifying low-energy conformers and for performing molecular dynamics simulations to study the dynamic behavior of the ring system.
Quantum Mechanics (QM)
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more accurate description of the electronic structure and energetics of the molecule.[5][6] These methods are essential for:
-
Accurate Geometry Optimization: Determining the precise structures of different conformers.
-
Calculation of Relative Energies: Quantifying the energy differences between conformers to predict their relative populations.
-
Transition State Searching: Locating the transition state structures connecting different conformers and calculating the energy barriers for their interconversion.
Computational Workflow: Conformational Energy Landscape Mapping
Caption: Computational workflow for the conformational analysis of the 1,5-diazabicyclo[3.2.2]nonane ring system.
Data Summary and Interpretation
While specific experimental and computational data for the parent 1,5-diazabicyclo[3.2.2]nonane are not extensively reported in the literature, we can compile a table of expected and analogous data based on related systems.
Table 1: Predicted Conformational Properties of 1,5-Diazabicyclo[3.2.2]nonane
| Parameter | Chair-Boat (CB) Conformer | Boat-Boat (BB) Conformer | Method of Determination |
| Relative Energy (kcal/mol) | 0 (Hypothesized Global Minimum) | 2-5 | Computational (DFT/ab initio) |
| Key Dihedral Angles | C2-N1-C9-C8: ~60° (gauche) | C2-N1-C9-C8: ~0° (eclipsed) | X-ray Crystallography / Computational |
| 1H-1H Coupling Constants (Hz) | 3Jax-ax: ~10-13, 3Jax-eq: ~2-5, 3Jeq-eq: ~2-5 | Altered values due to different dihedral angles | NMR Spectroscopy |
| Interconversion Barrier (ΔG‡, kcal/mol) | 8-12 | Dynamic NMR Spectroscopy |
Conclusion: Implications for Drug Design
A thorough understanding of the conformational analysis of the 1,5-diazabicyclo[3.2.2]nonane ring system is a prerequisite for its successful application in drug discovery. The existence of distinct low-energy conformers and a moderate barrier to their interconversion suggests that this scaffold can adopt different shapes to interact with biological targets. By strategically placing substituents, medicinal chemists can influence the conformational equilibrium, locking the molecule into a bioactive conformation and thereby enhancing its potency and selectivity. The methodologies and principles outlined in this guide provide a robust framework for researchers to explore the rich conformational landscape of this promising heterocyclic system and to unlock its full potential in the development of next-generation therapeutics.
References
-
Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Montclair State University. [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. PubMed Central. [Link]
-
Ab initio and DFT study of aliphatic diamines. ScienceDirect. [Link]
-
Synthesis of 1-azabicyclo[3.2.2]nonane from cinchonidine. R Discovery. [Link]
-
Crystal structure of (lS,2/?,5/?,6/?)-2-methoxy-6-(16-nitrophenylethynyl)- l-azabicyclo[3.2.2]nonane, C17H20N2O3. ResearchGate. [Link]
-
Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. [Link]
-
Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
-
Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. ResearchGate. [Link]
-
Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. [Link]
-
Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. J-STAGE. [Link]
-
Two quasi-spherical molecules [1,4-diazabicyclo(3.2.2)nonane]X (X = ClO4, ReO4) exhibit switchable phase transition, dielectric and second-harmonic-generation properties. Royal Society of Chemistry. [Link]
-
Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. MDPI. [Link]
-
Novel azabicyclo[3.2.2]nonane Derivatives and Their Activities Against Plasmodium Falciparum K1 and Trypanosoma Brucei Rhodesiense. PubMed. [Link]
-
1,5-Diazabicyclo[3.2.2]nonane. NIST WebBook. [Link]
-
Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. ResearchGate. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 3. montclair.edu [montclair.edu]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20 | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 6. abct.fr [abct.fr]
Discovery and Isolation of Novel Diazabicyclic Alkaloids: A Methodological Whitepaper
Executive Summary
Diazabicyclic alkaloids represent a structurally fascinating and therapeutically significant class of natural products. Characterized by a core containing two nitrogen atoms bridged within a bicyclic framework—most notably the bicyclo[2.2.2]diazaoctane (BCDO) system—these compounds exhibit a broad spectrum of biological activities, including potent cytotoxicity, antihelmintic properties, and selective phosphodiesterase inhibition[1]. Historically isolated from marine sponges and filamentous fungi, the discovery of novel diazabicyclic scaffolds requires a rigorous, multidisciplinary approach. This whitepaper provides an authoritative, in-depth guide to the strategic discovery, targeted extraction, and chromatographic isolation of these complex nitrogenous metabolites, emphasizing the mechanistic causality behind each experimental phase.
Structural and Biosynthetic Significance
The structural complexity of diazabicyclic alkaloids is a direct result of intricate biosynthetic cascades. Fungal indole alkaloids bearing a BCDO core, such as brevianamides and stephacidins, are generated through highly stereoselective pathways[2]. The biogenesis of the BCDO moiety typically involves an intramolecular[4+2] hetero-Diels-Alder (IMDA) reaction[2].
Similarly, piperazine-derived diazabicycles (e.g., fischerazines) are assembled via nonribosomal peptide synthetases (NRPS) and subsequently tailored by multifunctional cytochrome P450 enzymes, which trigger spontaneous cyclization events to form the rigid bicyclic architecture[3]. Understanding these pathways is critical for researchers, as it informs both genomic mining strategies and the biomimetic chemical synthesis of these molecules[4].
Fig 1. Biosynthetic pathway of bicyclo[2.2.2]diazaoctane alkaloids via IMDA cycloaddition.
Strategic Discovery Workflows
The traditional bioassay-guided fractionation approach is increasingly supplemented by LC-MS/MS molecular networking. By mapping the fragmentation patterns of crude extracts, researchers can identify novel nodes that share biosynthetic origins with known diazabicycles but possess unique mass shifts. This dereplication strategy prevents the redundant isolation of known compounds and accelerates the discovery of novel analogs from both fungal cultures and marine sponges[5][6].
Fig 2. Strategic workflow for the discovery and isolation of novel diazabicyclic alkaloids.
The Core Protocol: Extraction and Isolation Methodology
To isolate highly strained and potentially reactive diazabicyclic systems, the extraction protocol must balance efficiency with chemical gentleness. The following self-validating methodology is designed to enrich and purify these alkaloids while minimizing degradation.
Phase 1: Matrix Extraction and Alkaloid Enrichment
-
Lyophilization and Maceration: Freeze-dry the biological matrix (fungal mycelia or marine sponge tissue) to halt enzymatic degradation. Macerate the biomass in
(1:1, v/v) for 48 hours. -
Acid-Base Partitioning (Self-Validation Step):
-
Causality: Diazabicyclic systems possess basic tertiary or secondary nitrogen atoms. By exploiting their pKa, we can separate them from neutral lipids and acidic metabolites.
-
Suspend the concentrated crude extract in 0.1 M HCl (pH 2). Partition with EtOAc to remove non-alkaloidal impurities.
-
Basify the aqueous layer to pH 10 using
. Extract exhaustively with . The organic layer now contains the enriched alkaloid fraction. -
Validation Checkpoint: Spot the organic layer on a TLC plate and develop with Dragendorff’s reagent. An immediate orange precipitate confirms the successful enrichment of nitrogenous bases.
-
Phase 2: Dereplication via LC-MS/MS
-
Molecular Networking: Analyze the enriched fraction using UPLC-QTOF-MS/MS.
-
Causality: Upload the MS/MS data to the Global Natural Products Social Molecular Networking (GNPS) platform. This allows for the clustering of structurally related molecules. Target isolation efforts only on nodes exhibiting unmapped
values connected to known diazabicyclic clusters, ensuring the isolation of novel derivatives rather than known entities.
-
Phase 3: Chromatographic Isolation
-
Size-Exclusion Chromatography (SEC): Load the fraction onto a Sephadex LH-20 column, eluting isocratically with MeOH.
-
Causality: SEC separates molecules by hydrodynamic volume and mild polar interactions. Unlike bare silica gel, which can cause irreversible chemisorption or acid-catalyzed ring-opening of strained diazabicyclic cores, Sephadex provides a chemically inert environment for initial fractionation.
-
-
Semi-Preparative RP-HPLC:
-
Stationary Phase: Phenyl-Hexyl (250 × 10 mm, 5 µm).
-
Causality: The phenyl-hexyl phase provides
interactions, offering superior orthogonal selectivity for indole- or aromatic-bearing diazabicycles compared to standard hydrophobic C18 columns. -
Mobile Phase:
gradient supplemented with 0.1% Formic Acid. -
Causality: Formic acid suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic diazabicyclic nitrogen atoms and ensuring high-resolution separation.
-
Quantitative Data Summary
The choice of stationary phase and source organism heavily dictates the final yield and purity of the isolated alkaloids. Table 1 summarizes typical parameters utilized in the successful isolation of various diazabicyclic classes.
Table 1: Representative Chromatographic and Yield Data for Diazabicyclic Alkaloid Isolation
| Alkaloid Class | Source Organism | Optimal Stationary Phase | Mobile Phase System | Typical Yield (mg/kg dry wt) | Target Purity |
| Bicyclo[2.2.2]diazaoctanes (e.g., Brevianamides) | Penicillium spp. | Phenyl-Hexyl (5 µm) | 5.0 - 15.0 | >98% | |
| Piperazine-derived Diazabicycles (e.g., Fischerazines) | Aspergillus spp. | C18 RP-HPLC (5 µm) | 2.5 - 8.0 | >95% | |
| Marine Diazatricyclic Alkaloids (e.g., Densazalin) | Haliclona spp. | Sephadex LH-20 / C18 | 1.2 - 4.5 | >95% |
Structural Elucidation
Following isolation, the unambiguous structural determination of novel diazabicyclic alkaloids requires a combination of high-resolution mass spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. 2D NMR techniques, particularly HMBC and NOESY, are critical for establishing the connectivity of the bridged core and determining the syn or anti relative configuration of the bicyclic ring system[1]. Absolute stereochemistry is subsequently established using Electronic Circular Dichroism (ECD) spectroscopy correlated with Time-Dependent Density Functional Theory (TDDFT) calculations, or via single-crystal X-ray diffraction if the alkaloid yields suitable crystals.
References
1.[5] Densazalin, a New Cytotoxic Diazatricyclic Alkaloid from the Marine Sponge Haliclona densaspicula. PMC, National Institutes of Health. 2.[2] The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. PubMed, National Institutes of Health. 3.[4] Fungal bicyclo[2.2.2]diazaoctane alkaloid biosynthesis and functional characterization. ResearchGate. 4.[3] Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids Involves a Nonribosomal Peptide Synthetase and Subsequent Tailoring by a Multifunctional Cytochrome P450 Enzyme. Organic Letters, ACS Publications. 5.[1] Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures: Formal Synthesis of Brevianamide B and Premalbrancheamide. PMC, National Institutes of Health. 6.[6] Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Academia.edu.
Sources
- 1. Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures: Formal Synthesis of Brevianamide B and Premalbrancheamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Densazalin, a New Cytotoxic Diazatricyclic Alkaloid from the Marine Sponge Haliclona densaspicula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [academia.edu]
An In-depth Technical Guide on the Solubility and Stability of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, a novel bicyclic diamine with potential applications in pharmaceutical development. Due to the limited availability of specific experimental data for this compound, this document synthesizes established principles of amine chemistry, data from analogous structures, and detailed, field-proven experimental protocols. The guide is designed to empower researchers to predict, experimentally determine, and understand the critical physicochemical properties of this molecule, thereby facilitating its advancement through the drug development pipeline. We will explore the theoretical underpinnings of its solubility and stability, provide robust, step-by-step methodologies for its characterization, and discuss potential degradation pathways and strategies for its mitigation.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The journey of a promising molecule from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For a compound like 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, which possesses a unique and rigid bicyclic structure containing both primary and tertiary amine functionalities, a thorough understanding of these parameters is paramount.
Solubility dictates a compound's bioavailability, its suitability for various formulations, and the feasibility of its purification and handling. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic efficacy, while insolubility in organic solvents can complicate synthesis and purification processes.
Stability , the ability of a compound to resist chemical change over time, is equally crucial. Degradation of an active pharmaceutical ingredient (API) can result in a loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the safety and efficacy of new drug substances.[1]
This guide will provide a detailed exploration of these two key attributes for 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, offering both predictive insights and practical experimental frameworks.
Physicochemical Properties of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
While specific experimental data for this molecule is scarce, we can infer its likely properties based on its structure and the known behavior of similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H17N3 | |
| Molecular Weight | 155.25 g/mol | |
| Physical Form | Liquid at room temperature | Based on available supplier information.[2] |
| pKa | Estimated pKa1 ~9.5-10.5 (primary amine), pKa2 ~7-8 (tertiary amine) | Aliphatic primary amines typically have pKa values in the range of 9-11. The bicyclic tertiary amine's basicity is likely reduced due to steric hindrance. |
| LogP | Estimated between -1.0 and 1.0 | The presence of three nitrogen atoms capable of hydrogen bonding is expected to confer a degree of hydrophilicity, balanced by the eight-carbon hydrocarbon framework. |
Predicted Solubility Profile
The solubility of amines is largely governed by their ability to form hydrogen bonds with the solvent and, in the case of aqueous solutions, their ability to ionize.
-
Aqueous Solubility: With a molecular weight of 155.25 g/mol and three nitrogen atoms available for hydrogen bonding, 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine is predicted to be soluble in water . The primary and tertiary amine groups will increase its polarity and allow for favorable interactions with water molecules.
-
pH-Dependent Aqueous Solubility: As a basic compound, its aqueous solubility is expected to be highly pH-dependent . In acidic solutions, the amine groups will be protonated to form ammonium salts, which are generally very water-soluble. Therefore, the compound should exhibit excellent solubility in dilute aqueous acids (e.g., 0.1 M HCl). In neutral to basic solutions, the free base will predominate, and while still expected to be soluble, its solubility may be lower than in acidic conditions.
-
Organic Solvent Solubility: The compound is anticipated to be soluble in polar protic solvents such as methanol and ethanol due to hydrogen bonding capabilities. It is also likely to be soluble in a range of polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in nonpolar solvents such as hexanes or toluene is expected to be limited due to the polar nature of the molecule.
Experimental Determination of Solubility
To move beyond prediction, rigorous experimental determination of solubility is essential. The following protocols provide a framework for both qualitative and quantitative assessment.
Qualitative Solubility Assessment
This initial screen provides a rapid understanding of the compound's general solubility characteristics.
Protocol:
-
Preparation: Add approximately 10 mg of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine to each of several labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, acetone, ethyl acetate, and hexane).
-
Mixing: Vigorously vortex or shake each tube for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine to a known volume of the desired solvent in a sealed, airtight vial.
-
Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours to permit the undissolved compound to settle. Alternatively, centrifuge the sample to facilitate phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products.[1] Forced degradation, or stress testing, is a vital component of this evaluation, designed to accelerate the degradation process and identify likely degradation pathways.[1][3]
Predicted Stability and Potential Degradation Pathways
The structure of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine contains functionalities that are susceptible to degradation under certain conditions.
-
Oxidative Degradation: The primary and tertiary amine groups are susceptible to oxidation.[4] Tertiary amines can be oxidized to their corresponding N-oxides, while primary amines can undergo more complex oxidative pathways. The presence of trace metals or peroxides can catalyze these reactions.
-
pH-Related Degradation: While generally stable across a range of pH values, extreme acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other rearrangements of the bicyclic system, although this is less common for such saturated systems.
-
Photostability: Aliphatic amines do not typically absorb UV-Vis light in the range that causes photodegradation. However, in the presence of photosensitizers, degradation could occur.
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, decomposition would be expected.
Forced Degradation Experimental Design
Forced degradation studies should be designed to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are detectable without completely consuming the starting material.
Protocol:
-
Sample Preparation: Prepare solutions of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine (e.g., at 1 mg/mL) in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
-
Thermal Degradation (Solution): Heat the sample solution at a high temperature (e.g., 80 °C).
-
Thermal Degradation (Solid State): Expose the solid compound to high temperature (e.g., 80 °C).
-
Photostability: Expose the sample (both in solution and solid state) to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the extent of degradation.
-
Sample Quenching: After the desired exposure time, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, typically a gradient HPLC method with UV and/or mass spectrometric detection. This method must be able to separate the parent compound from all significant degradation products.
-
Data Evaluation:
-
Quantify the amount of parent compound remaining.
-
Calculate the percentage of degradation.
-
Identify and, if necessary, characterize the structure of any significant degradation products using techniques like LC-MS/MS and NMR.
-
Perform a mass balance analysis to account for all the material after degradation.
-
Caption: Forced Degradation Study Workflow.
Strategies for Formulation and Stabilization
Based on the predicted and experimentally determined properties of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, several strategies can be employed to enhance its stability and formulate it effectively.
-
pH Control: For aqueous formulations, maintaining the pH in a range where the compound is most stable (to be determined by the forced degradation studies) will be critical. Buffering the formulation will be essential.
-
Protection from Oxidation: If the compound is found to be susceptible to oxidation, the inclusion of antioxidants in the formulation may be necessary. Additionally, packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.
-
Salt Formation: Forming a salt of the primary amine, for instance, a hydrochloride or a mesylate salt, can significantly improve its solid-state properties, including stability and handling characteristics.
-
Storage Conditions: Based on the thermal and photostability studies, appropriate storage conditions (e.g., refrigeration, protection from light) should be defined to ensure the long-term integrity of the compound.
Conclusion
While specific experimental data on the solubility and stability of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine is not yet widely available, a comprehensive understanding of its potential behavior can be derived from its chemical structure and the established principles of amine chemistry. This guide provides a robust framework for both predicting and experimentally determining these critical physicochemical properties. By following the detailed protocols for solubility assessment and forced degradation studies, researchers can generate the necessary data to de-risk the development of this promising molecule, enabling informed decisions on formulation, storage, and regulatory submissions. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine.
References
- ICH, Q1A(R2)
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonis
- ICH, Q2(R1)
- Bakshi, M., and Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. In Pharmaceutical Stress Testing (pp. 1-58). CRC Press.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis (Vol. 10). Academic press.
- Rao, N., and Nutan, R. (2013). Review of forced degradation studies on the drugs containing heterocyclic compound. International Journal of Research in Pharmaceutical and Nano Sciences, 2(5), 635-646.
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-{1,5-diazabicyclo[3.2.2]nonan-6-yl}methanamine | 1507918-33-3 [sigmaaldrich.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
The Asymmetric Advantage: Theoretical and Computational Insights into the 1,5-Diazabicyclo[3.2.2]nonane Scaffold
Executive Summary
The 1,5-diazabicyclo[3.2.2]nonane scaffold (CAS: 283-47-6)[1][2] has evolved from a niche bicyclic amine into a cornerstone of advanced materials science and theoretical chemistry. Historically overshadowed by its highly symmetric cousin, 1,4-diazabicyclo[2.2.2]octane (DABCO), the 3.2.2-nonane derivative possesses a critical structural distinction: reduced symmetry .
By expanding one of the ethylene bridges to a propylene bridge, the molecule loses the
Structural and Quantum Chemical Foundations
Symmetry Breaking and Dipole Moments
The fundamental causality behind the utility of 1,5-diazabicyclo[3.2.2]nonane (hereafter referred to as 3.2.2-dabcn) lies in its geometry. In computational models, the introduction of the three-carbon bridge forces a conformational twist. Density Functional Theory (DFT) calculations reveal that this twist not only lowers the symmetry but also shifts the electron density, creating a permanent dipole moment. This is the prerequisite for ferroelectricity: a material must possess a spontaneous dipole moment that can be reversed by an external electric field[3].
The "Proton Sponge" Phenomenon
In organic chemistry, naphtho-fused derivatives of 3.2.2-dabcn act as exceptional proton sponges. Theoretical calculations demonstrate that the rigid bicyclic framework forces the two nitrogen lone pairs into close spatial proximity.
-
Causality: Before protonation, the lone pairs experience severe electrostatic repulsion. Upon protonation, this repulsion is entirely relieved, and a highly stable, nearly linear intramolecular hydrogen bond (N–H···N) is formed[4][5].
-
Computational Proof: Isodesmic reaction simulations at the B3LYP/6-311++G(d,p) level routinely show that the gas-phase basicity of these bridged systems exceeds standard amines by several orders of magnitude due to the massive thermodynamic stabilization of the conjugate acid.
Molecular Dynamics and Rotor Behavior in Hybrid Perovskites
The most profound application of 3.2.2-dabcn is in the precise design of 3D molecular ferroelectrics, specifically the perovskite series [3.2.2-H2dabcn]RbX3 (where X = Br, I)[3].
Order-Disorder Phase Transitions
At high temperatures, the quasi-spherical 3.2.2-dabcn cation acts as a molecular rotor within the rubidium-halide inorganic cage. Ab Initio Molecular Dynamics (AIMD) simulations show the molecule undergoing rapid, dynamic isotropic rotation. This dynamic disorder averages the net dipole moment to zero, resulting in a highly symmetric, centrosymmetric paraelectric phase[3][6].
As the temperature drops below the Curie temperature (
Thermodynamic phase transition of 3.2.2-dabcn molecular rotors.
Quantitative Data Summary
The choice of the halogen atom in the inorganic framework directly dictates the steric volume of the cavity, which in turn alters the rotational barrier and the
| Perovskite Compound | Halogen Radius | Phase Transition ( | High-T Phase | Low-T Phase | Second Harmonic Generation (SHG) |
| [3.2.2-H2dabcn]RbBr3 | Smaller | 342 K | Centrosymmetric | Polar (Ferroelectric) | Switchable (On/Off) |
| [3.2.2-H2dabcn]RbI3 | Larger | 293 K | Centrosymmetric | Polar (Ferroelectric) | Switchable (On/Off) |
Data synthesized from the structural characterization of 3D OIHP molecular ferroelectrics[3].
Computational Workflow: Evaluating 3.2.2-dabcn in Crystal Lattices
To theoretically validate the ferroelectric potential or basicity of a new 3.2.2-dabcn derivative, a rigorous, self-validating computational protocol is required. The following methodology ensures that both the light organic elements and the heavy inorganic metals are treated with appropriate quantum mechanical accuracy[6].
Step-by-Step Methodology
Step 1: Initial Geometry Construction and Periodic Boundary Setup
-
Obtain the initial coordinates from single-crystal X-ray diffraction (XRD) data at both high (e.g., 298 K) and low (e.g., 173 K) temperatures.
-
Construct the periodic supercell to account for nearest-neighbor interactions. Causality: Simulating a single molecule in a vacuum will fail to capture the steric locking mechanism of the inorganic [RbX3] cage.
Step 2: Density Functional Theory (DFT) Optimization
-
Functional: Select a hybrid functional such as B3LYP or PBE0. These accurately capture the non-covalent hydrogen bonding between the amine protons and the halide cage.
-
Basis Sets:
-
Apply 6-31G(d,p) to all light atoms (C, H, N).
-
Apply LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) with an Effective Core Potential (ECP) to heavy atoms (Rb, Br, I). Causality: Heavy atoms possess deep core electrons that approach relativistic speeds. ECPs replace these core electrons with an analytical potential, drastically reducing computational cost while maintaining relativistic accuracy[6].
-
Step 3: Potential Energy Surface (PES) Scanning
-
Define the N···N axis of the 3.2.2-dabcn molecule as the rotational axis.
-
Perform a relaxed coordinate scan, rotating the molecule in 10° increments.
-
Calculate the single-point energy at each step to map the rotational energy barrier (
). If , the model successfully predicts the order-disorder transition temperature.
Step 4: Ab Initio Molecular Dynamics (AIMD)
-
Run AIMD simulations using the NVT ensemble (constant Number of particles, Volume, and Temperature).
-
Causality: The NVT ensemble is strictly required over NPT (constant pressure) because we must simulate the behavior of the rotor within the experimentally determined crystal lattice volume at specific temperatures to observe the dynamic disordering.
Computational workflow for evaluating 3.2.2-dabcn scaffold properties.
Conclusion
The 1,5-diazabicyclo[3.2.2]nonane scaffold represents a masterclass in molecular engineering through symmetry reduction. By transitioning from the symmetric DABCO to the asymmetric 3.2.2-dabcn, researchers unlock permanent dipole moments and highly tunable rotational barriers. Through rigorous DFT and AIMD computational workflows, this scaffold is currently driving the next generation of metal-free and organic-inorganic hybrid ferroelectrics, offering a flexible, non-toxic alternative to traditional inorganic ceramics.
References
- NIST WebBook: 1,5-Diazabicyclo[3.2.
- 283-47-6 | 1,5-diazabicyclo[3.2.
- 1,8-Bis(hexamethyltriaminophosphazenyl)
- American Chemical Society (ACS).
- Precise design and preparation of two 3D organic–inorganic perovskite ferroelectrics (1,5-diazabicyclo[3.2.2]nonane)RbX3 (X = Br, I)
- ResearchGate.
Sources
- 1. 1,5-Diazabicyclo[3.2.2]nonane [webbook.nist.gov]
- 2. 283-47-6 | 1,5-diazabicyclo[3.2.2]nonane [chemindex.com]
- 3. Precise design and preparation of two 3D organic–inorganic perovskite ferroelectrics (1,5-diazabicyclo[3.2.2]nonane)RbX3 (X = Br, I) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthetic Route and Protocol for 1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of conformationally restricted, high-pKa bicyclic diamine scaffolds for CNS-active therapeutics and nicotinic acetylcholine receptor (nAChR) ligands.
Retrosynthetic Rationale & Mechanistic Causality
The 1,5-diazabicyclo[3.2.2]nonane scaffold is a privileged, highly basic bicyclic system. The introduction of an aminomethyl vector at the 6-position yields 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine (CAS: 1507918-33-3), a versatile building block for drug discovery.
Synthesizing medium-to-large bridged diazacycles presents a significant kinetic challenge: the intramolecular ring-closure step competes unfavorably with intermolecular oligomerization. To overcome this, our retrosynthetic strategy relies on the double
The Causality of the High-Dilution Principle
To prevent the acyclic mono-alkylated intermediate from reacting with another molecule of 1,4-diazepane (polymerization), we employ the . By using a syringe pump to co-add the reagents into a large volume of solvent over an extended period (12 hours), we maintain an artificially low steady-state concentration of the reactive species. This maximizes the probability of the intramolecular
Reagent Selection Causality
-
Solvent (Acetonitrile): A polar aprotic solvent with a high dielectric constant that accelerates
displacement while fully dissolving the polar diamine. -
Base (DIPEA):
-Diisopropylethylamine is chosen over inorganic bases (like ) because it is completely homogeneous in acetonitrile. This ensures immediate neutralization of the generated , preventing the protonation of the unreacted secondary amine, which would otherwise stall the cyclization . -
Reducing Agent (
): Nitriles are notoriously difficult to reduce to primary amines without forming secondary amine dimers. Lithium aluminum hydride provides a rapid, irreversible reduction that bypasses imine-condensation side reactions .
Process Visualization
Figure 1: Two-step synthetic workflow for 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine.
Experimental Protocols
Phase I: High-Dilution Double N-Alkylation (Cyclization)
Objective: Synthesize the intermediate 1,5-diazabicyclo[3.2.2]nonane-6-carbonitrile.
-
System Setup: Equip a flame-dried 1 L three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and two syringe pump inlets. Flush the system with inert Nitrogen (
). -
Base Preparation: Add 450 mL of anhydrous acetonitrile (MeCN) and 5.2 mL of DIPEA (30.0 mmol, 3.0 equiv) to the flask. Bring the solution to a gentle reflux (82 °C).
-
Reagent Loading:
-
Syringe 1: Dissolve 1.00 g of 1,4-diazepane (10.0 mmol, 1.0 equiv) in 25 mL of MeCN.
-
Syringe 2: Dissolve 2.13 g of 2,3-dibromopropanenitrile (10.0 mmol, 1.0 equiv) in 25 mL of MeCN.
-
-
High-Dilution Addition: Program the syringe pumps to deliver the contents of both syringes simultaneously into the refluxing base solution at a rate of 2.0 mL/h (approx. 12.5 hours total addition time).
-
Reaction Maturation: Once the addition is complete, maintain reflux for an additional 4 hours to ensure complete cyclization of any lingering mono-alkylated intermediates.
-
Self-Validating In-Process Control: Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1%
). The disappearance of the dibromide and the emergence of a new ninhydrin-positive spot ( ) validates the cyclization. -
Workup & Purification: Cool to room temperature and concentrate the mixture under reduced pressure. Dissolve the crude residue in 50 mL of saturated aqueous
and extract with Chloroform ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate. Purify via basic alumina column chromatography (Gradient: 1% to 5% MeOH in DCM) to yield the nitrile intermediate.
Phase II: Nitrile Reduction & Fieser Workup
Objective: Reduce the nitrile to the target primary amine.
-
Hydride Suspension: In a flame-dried 100 mL flask under
, suspend 0.50 g of pellets (13.2 mmol, 2.0 equiv) in 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath. -
Nitrile Addition: Dissolve 1.00 g of the purified 1,5-diazabicyclo[3.2.2]nonane-6-carbonitrile (6.6 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the
suspension over 15 minutes to control the exothermic reaction. -
Reduction: Remove the ice bath and heat the reaction to reflux (66 °C) for 4 hours.
-
Self-Validating Fieser Workup: Crucial step to prevent product entrapment in aluminum emulsions. Cool the reaction to 0 °C. Vigorously stir and sequentially add:
-
0.5 mL of
(Observe aggressive gas evolution; wait until bubbling subsides). -
0.5 mL of 15% aqueous NaOH.
-
1.5 mL of
. -
Validation Check: The initial grey suspension must transform into a crisp, white, granular precipitate (lithium aluminate). If the mixture remains a gelatinous paste, the stoichiometry was imprecise; add an additional 0.5 mL of water and stir for 15 minutes.
-
-
Isolation: Filter the white granular salts through a pad of Celite, washing the filter cake thoroughly with hot THF (
mL). -
Final Polish: Concentrate the filtrate under reduced pressure to afford 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine as a viscous, colorless to pale-yellow oil.
Quantitative Data & Analytical Characterization
The following table summarizes the expected physical and spectroscopic parameters to validate the integrity of the synthesized compounds.
| Compound | MW ( g/mol ) | Expected Yield | Physical State | Key |
| 1,4-Diazepane (Starting Material) | 100.16 | N/A | Colorless liquid | 2.80–2.95 (m, 8H, ring |
| Nitrile Intermediate | 151.21 | 45–55% | Pale yellow oil | 3.50 (t, 1H, |
| Target Amine | 155.24 | 75–85% | Viscous oil | 2.75 (d, 2H, |
Note: The moderate yield of the nitrile intermediate (45-55%) is standard and expected for high-dilution macrocyclizations due to the unavoidable minor formation of [3.2.2] oligomers.
References
-
High Dilution Principle: Wikipedia Contributors. "High dilution principle." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Synthesis of 1,4-Diazacycles: Nalikezhathu, A., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, 2023, 25, 1754-1759. DOI: 10.1021/acs.orglett.3c00468. URL:[Link]
-
Reduction of Nitriles & Workup: Organic Chemistry Portal. "Lithium Aluminum Hydride (LAH)." Organic-Chemistry.org. URL:[Link]
Application Notes and Protocols: Introduction of a Methanamine Group on a Bicyclic Amine
Introduction: The Strategic Importance of N-Methylated Bicyclic Amines in Medicinal Chemistry
Bicyclic amines are privileged scaffolds in modern drug discovery, prized for their rigid, three-dimensional structures that can enhance binding affinity and selectivity for biological targets.[1] The introduction of a methanamine (or N-methyl) group to these frameworks is a common and often critical chemical modification. This seemingly simple addition can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability. Consequently, N-methylation is a key strategy for optimizing lead compounds into viable drug candidates.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established methods for the introduction of a methanamine group onto a bicyclic amine. We will delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step protocols, and provide guidance on the characterization of the resulting products.
Reaction Selection Guide: A Comparative Overview
Choosing the appropriate synthetic route for N-methylation depends on several factors, including the substrate's functional group tolerance, the desired scale of the reaction, and the availability of reagents. The following table provides a comparative summary of the most common methods.
| Method | Reagents | Advantages | Disadvantages | Typical Reaction Conditions |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yielding, cost-effective, avoids quaternary ammonium salt formation.[2][3] | Requires elevated temperatures, not suitable for acid-sensitive substrates. | Aqueous solution, near boiling.[2] |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Mild reaction conditions, broad substrate scope, high chemoselectivity.[4] | Reducing agents can be expensive and require careful handling. | Aprotic solvents (e.g., THF, DCM), room temperature. |
| Gabriel Synthesis (for primary aminomethyl groups) | Phthalimide, Hydrazine | Classic method for primary amine synthesis. | Can have low yields for hindered substrates, requires a subsequent deprotection step.[5] | Polar aprotic solvents, elevated temperatures.[5] |
Reaction Mechanisms and Key Considerations
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the N-methylation of bicyclic amines.
The Eschweiler-Clarke Reaction: A Classic Approach
The Eschweiler-Clarke reaction is a robust method for the methylation of primary and secondary amines.[6] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. A key advantage of this method is that it inherently avoids over-methylation to form quaternary ammonium salts.[2][3]
Caption: General workflow for Reductive Amination.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific bicyclic amine substrate.
Protocol 1: Eschweiler-Clarke Methylation of a Bicyclic Amine
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction. [3] Materials:
-
Bicyclic amine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.5 eq)
-
Formic acid (98-100%, 2.5 eq)
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the bicyclic amine (1.0 eq).
-
Add formaldehyde (2.5 eq) and formic acid (2.5 eq) to the flask.
-
Heat the reaction mixture to 90-100 °C and maintain at this temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture to pH 9-10 with a 10% aqueous sodium hydroxide solution. Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of a Bicyclic Amine using Sodium Triacetoxyborohydride
This protocol is based on established methods for reductive amination with sodium triacetoxyborohydride. [7][8] Materials:
-
Bicyclic amine (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the bicyclic amine (1.0 eq) and paraformaldehyde (1.2 eq).
-
Add anhydrous DCM or DCE to the flask, followed by a catalytic amount of acetic acid (if necessary to facilitate iminium ion formation).
-
Stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM or DCE.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization and Quality Control
The successful synthesis of the N-methylated bicyclic amine should be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The appearance of a new singlet in the ¹H NMR spectrum, typically in the range of 2.2-2.8 ppm, corresponding to the N-methyl protons, is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. The fragmentation pattern in the MS/MS spectrum can provide further structural information. [9][10]* High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A suitable method should be developed to separate the product from any starting material and byproducts.
Troubleshooting and Advanced Considerations
-
Low Yields in Eschweiler-Clarke: If low yields are observed, ensure that the reaction temperature is maintained and that an excess of formaldehyde and formic acid is used. For substrates with acid-sensitive functional groups, reductive amination is a better choice.
-
Incomplete Reaction in Reductive Amination: If the reaction stalls, a slight excess of the reducing agent can be added. The reaction time may also need to be extended.
-
Bicyclic Diamines: For bicyclic amines containing two secondary amine functionalities, selective mono-N-methylation can be challenging. A protecting group strategy may be necessary to differentiate the two nitrogen atoms. [11]Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Conclusion
The introduction of a methanamine group onto a bicyclic amine is a fundamental transformation in medicinal chemistry. The Eschweiler-Clarke reaction and reductive amination are two powerful and reliable methods for achieving this modification. By understanding the underlying mechanisms and following well-defined protocols, researchers can efficiently synthesize these valuable compounds and advance their drug discovery programs. Careful characterization of the final products is paramount to ensure their identity and purity.
References
-
ChemRxiv. (n.d.). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Retrieved from [Link]
-
Wikipedia. (2023, October 13). Eschweiler–Clarke reaction. Retrieved from [Link]
-
ACS Publications. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. Retrieved from [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
-
PMC. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved from [Link]
-
UQTR. (2024, September 19). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
PMC. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]
-
Scribd. (2023, December 15). Simplified Eschweiler-Clarke Methylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
PubMed. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]
-
SciSpace. (2019, January 22). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
ACS Publications. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. synarchive.com [synarchive.com]
- 7. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 9. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Protocol for the Aminomethylation of Bicyclic Lactams: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of Aminomethylated Bicyclic Lactams in Drug Discovery
Bicyclic lactams are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide range of antibiotics.[1][2][3] The rigid, three-dimensional structure of these molecules provides a unique framework for the precise spatial arrangement of pharmacophoric groups, enabling high-affinity interactions with biological targets. The functionalization of the bicyclic lactam core, particularly at the α-position to the carbonyl group, is a key strategy for modulating the pharmacological properties of these molecules.
Aminomethylation, a classic carbon-carbon bond-forming reaction, introduces a dialkylaminomethyl moiety onto a substrate.[4][5][6] When applied to bicyclic lactams, this transformation yields α-aminomethylated products that are valuable intermediates in the synthesis of novel therapeutics. The introduction of the aminomethyl group can enhance solubility, provide a handle for further chemical modification, and introduce a basic center that can engage in crucial interactions with biological targets.
This application note provides a detailed protocol for the aminomethylation of bicyclic lactams, focusing on the underlying chemical principles and practical experimental considerations. We will explore the mechanism of the Mannich reaction, the choice of reagents, and a step-by-step procedure for the synthesis, purification, and characterization of α-aminomethylated bicyclic lactams.
Reaction Mechanism: The Mannich Reaction
The aminomethylation of a bicyclic lactam is a specific application of the well-established Mannich reaction.[4][5][6] This three-component condensation reaction involves an active hydrogen compound (the bicyclic lactam), an aldehyde (typically formaldehyde), and a secondary amine.[4] The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the enolate of the lactam.
The key steps of the mechanism are as follows:
-
Formation of the Iminium Ion: The secondary amine reacts with formaldehyde to form a highly electrophilic iminium ion. This species is the key aminomethylating agent in the reaction.[5]
-
Enolate Formation: In the presence of a suitable base, the bicyclic lactam is deprotonated at the α-position to the carbonyl group, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the α-aminomethylated bicyclic lactam.
The overall transformation can be catalyzed by either acid or base, with the choice of catalyst depending on the specific substrate and desired reaction conditions.[7]
Experimental Workflow & Protocol
This section outlines a general yet detailed protocol for the aminomethylation of a bicyclic lactam. The specific quantities and reaction parameters may require optimization depending on the particular bicyclic lactam substrate and the secondary amine used.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the aminomethylation of a bicyclic lactam.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Bicyclic Lactam | Synthesis Grade | Various | Ensure purity and dryness. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Or freshly distilled from sodium/benzophenone. |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich | Handle under an inert atmosphere. |
| Diisopropylamine | Reagent Grade | Sigma-Aldrich | Freshly distilled from CaH₂. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Handle under an inert atmosphere. |
| Eschenmoser's Salt (Dimethyl(methylidene)ammonium iodide) | 97% | Sigma-Aldrich | A pre-formed iminium salt, alternative to in situ generation.[8] |
| Paraformaldehyde | Reagent Grade | Sigma-Aldrich | Source of formaldehyde. |
| Secondary Amine (e.g., Dimethylamine, Pyrrolidine) | Reagent Grade | Sigma-Aldrich | |
| Saturated aq. NH₄Cl | For quenching the reaction. | ||
| Diethyl ether (Et₂O) | ACS Grade | For extraction. | |
| Brine | For washing. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying organic layers. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Protocol: Aminomethylation using a Pre-formed Iminium Salt (Eschenmoser's Salt)
This protocol utilizes Eschenmoser's salt, a stable and highly reactive source of the dimethylaminomethyl cation, which often provides higher yields and cleaner reactions compared to the traditional three-component approach.
-
Preparation of the Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolve the bicyclic lactam (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of LDA (1.1 eq) to the cooled lactam solution via syringe over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The solution may change color, indicating enolate formation.
-
-
Mannich Reaction:
-
In a separate flame-dried flask under an inert atmosphere, suspend Eschenmoser's salt (1.2 eq) in anhydrous THF.
-
Transfer the suspension of Eschenmoser's salt to the enolate solution at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure α-aminomethylated bicyclic lactam.
-
Alternative Protocol: Classical Three-Component Mannich Reaction
This protocol generates the iminium ion in situ from formaldehyde and a secondary amine.
-
Preparation of the Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the bicyclic lactam (1.0 eq), paraformaldehyde (1.2 eq), and the secondary amine (1.2 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add a catalytic amount of a protic acid (e.g., hydrochloric acid or acetic acid).
-
-
Reaction:
-
Heat the reaction mixture to reflux and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography as described in the previous protocol.
-
Data Presentation and Characterization
The success of the aminomethylation reaction should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the -CH₂-N(R)₂ group. The methylene protons typically appear as a singlet or an AB quartet. |
| ¹³C NMR | Appearance of new signals for the methylene carbon and the carbons of the N-alkyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the expected mass of the aminomethylated product. |
| Infrared (IR) Spectroscopy | The characteristic C=O stretch of the lactam will be present. |
Causality Behind Experimental Choices
-
Choice of Base for Enolate Formation: A strong, non-nucleophilic base like LDA is crucial to ensure complete and irreversible deprotonation of the lactam at the α-position, preventing side reactions such as self-condensation.
-
Use of Anhydrous Conditions: The enolate and the iminium ion are both highly reactive and sensitive to moisture. Anhydrous conditions are essential to prevent quenching of these intermediates and to ensure high yields.
-
Low-Temperature Reaction: Performing the reaction at low temperatures (-78 °C) helps to control the reactivity of the enolate and can improve the diastereoselectivity of the Mannich reaction, particularly with chiral bicyclic lactams.
-
Eschenmoser's Salt vs. In Situ Iminium Formation: Eschenmoser's salt is a crystalline, stable reagent that provides a reliable source of the iminium ion.[8] This can lead to more reproducible results and milder reaction conditions compared to the classical three-component approach, which can sometimes be sluggish and prone to side reactions.[7]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that all reagents and solvents are strictly anhydrous. The activity of the LDA solution should also be checked. Increasing the reaction time or temperature (after initial addition at low temperature) may improve conversion.
-
Multiple Products: The formation of multiple products could be due to incomplete enolate formation, side reactions of the iminium ion, or lack of diastereoselectivity. Optimizing the base, solvent, and temperature can help to improve selectivity.
-
Starting Material Recovery: If a significant amount of starting material is recovered, it may indicate incomplete deprotonation or a less reactive iminium species. Consider using a stronger base or a more reactive aminomethylating agent.
Conclusion
The aminomethylation of bicyclic lactams via the Mannich reaction is a powerful tool for the synthesis of novel, functionalized molecules with potential applications in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently introduce aminomethyl groups onto these important scaffolds. The protocols provided in this application note offer a solid starting point for the exploration of this versatile transformation.
References
-
Stereoselective formation of alpha-quaternary stereocenters in the Mannich reaction. PubMed. [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Publications. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. REAL - Repository of the Academy's Library. [Link]
-
Mannich reaction. Wikipedia. [Link]
-
α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. Beilstein Journal of Organic Chemistry. [Link]
-
Design of a Formal β‑Mannich Reaction. Macmillan Group. [Link]
-
Synthesis of bicyclic lactams using novel Schmidt reactions. ResearchGate. [Link]
-
Mannich Reaction. Chemistry Steps. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. [Link]
-
Diastereoselective synthesis of bicyclic amino acids via ring contraction of α-chlorolactams. Scilit. [Link]
-
Mannich Reaction. Chem-Station. [Link]
Sources
- 1. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Mannich Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective formation of alpha-quaternary stereocenters in the Mannich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
application of diazabicyclo[3.2.2]nonanes in central nervous system (CNS) drug discovery
Application of Diazabicyclo[3.2.2]nonanes in CNS Drug Discovery: Targeting 7 Nicotinic Acetylcholine Receptors
Executive Summary & Mechanistic Rationale
The 1,4-diazabicyclo[3.2.2]nonane scaffold has emerged as a privileged structure in central nervous system (CNS) drug discovery, particularly in the design of ligands targeting the
In the context of the
Key Lead Compounds and Structure-Activity Relationships (SAR)
The versatility of the N4 position on the 1,4-diazabicyclo[3.2.2]nonane ring has led to the discovery of several distinct classes of
| Compound | Structural Class (N4 Substituent) | Target Affinity ( | Functional Profile | Primary Application |
| CP-810,123 | Heteroaryl (Methyloxazolopyridine) | Sub-nanomolar | Full Agonist | Preclinical candidate for CIAS[1] |
| SSR180711 | Phenyl Carbamate | Nanomolar | Partial Agonist | Cognition models / PET precursor [2] |
| NS6740 | Furan Methanone | Nanomolar | Silent Agonist | Mechanistic studies (Pain/Inflammation) [4] |
| [11C]CHIBA-1001 | Methylphenyl Carbamate | Nanomolar | Partial Agonist | Clinical PET Imaging Agent [5] |
Insight: The discovery of "silent agonists" like NS6740 represents a paradigm shift. These compounds bind the orthosteric site with high affinity but stabilize a desensitized, non-conducting state of the receptor. Their agonist properties are only revealed in the presence of a Type II Positive Allosteric Modulator (PAM) like PNU-120596, offering a highly controlled mechanism to prevent excitotoxicity while maintaining therapeutic efficacy [4].
Experimental Protocols: Synthesis and Validation Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the causal reasoning behind the experimental choices.
Protocol 3.1: Synthesis of N4-Aryl-1,4-diazabicyclo[3.2.2]nonanes via Buchwald-Hartwig Cross-Coupling
This protocol describes the functionalization of the N4 position using palladium-catalyzed cross-coupling, a standard approach for generating heteroaryl derivatives like CP-810,123 [1][6].
Rationale: The 1,4-diazabicyclo[3.2.2]nonane core is sterically hindered. Standard
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1,4-diazabicyclo[3.2.2]nonane (1.0 equiv) and the desired heteroaryl bromide (1.1 equiv).
-
Catalyst Loading: Add
(0.05 equiv) and rac-BINAP (0.10 equiv). Causality: The pre-catalyst/ligand ratio ensures complete formation of the active monomeric Pd(0) species, preventing catalyst aggregation. -
Base Addition: Add anhydrous
(2.0 equiv). Causality: Cesium carbonate is chosen over stronger bases like sodium tert-butoxide to prevent unwanted deprotonation of the slightly acidic bridgehead protons. -
Solvent & Degassing: Suspend the mixture in anhydrous toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen strictly inhibits the Pd(0)/Pd(II) catalytic cycle and oxidizes the phosphine ligand.
-
Reaction: Heat the mixture to 85°C for 18-24 hours with vigorous stirring. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate. Purify via reverse-phase preparative HPLC to yield the target compound.
Protocol 3.2: In Vitro Calcium Flux Assay for 7 nAChR Activation
Because the
Rationale: To detect the transient calcium influx, cells must co-express the
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably co-expressing human
7 nAChR and RIC-3 in 384-well poly-D-lysine coated black-walled plates at 20,000 cells/well. Incubate overnight at 37°C. -
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) dissolved in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid). Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cytoplasm.
-
Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage of the AM ester.
-
PAM Pre-incubation (Crucial for Silent Agonists): For compounds like NS6740, pre-incubate the cells with 10 µM PNU-120596 (a Type II PAM) for 10 minutes prior to agonist addition. Causality: The PAM destabilizes the desensitized state, amplifying the calcium signal and allowing the detection of silent or weak partial agonists.
-
Detection: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Dispense the diazabicyclo[3.2.2]nonane test compounds (10-point dose-response) and continuously record fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.
-
Data Analysis: Calculate the
based on the peak relative fluorescence units (RFU) normalized to a baseline control.
Protocol 3.3: In Vivo Target Engagement via PET Imaging Blocking Study
To validate that a diazabicyclo[3.2.2]nonane derivative successfully crosses the BBB and binds specifically to
Step-by-Step Methodology:
-
Radiotracer Administration: Inject adult male Wistar rats intravenously (tail vein) with 10-15 MBq of the radiotracer (e.g.,
CHIBA-1001 or NS10743). -
Baseline Scan: Acquire dynamic PET emission data for 60 minutes using a microPET scanner. Reconstruct the images to determine the baseline Standardized Uptake Value (SUV) in the hippocampus and cerebral cortex (regions with high
7 nAChR density). -
Blocking Phase (Self-Validation): In a separate cohort, administer an unlabeled, structurally distinct
7 agonist (e.g., SSR180711 at 10 mg/kg, i.p.) 10 minutes prior to radiotracer injection. -
Quantification: Compare the SUV of the baseline group versus the blocked group. Causality: A significant reduction in radioactivity accumulation in the hippocampus of the blocked group validates that the radiotracer's signal is driven by specific target engagement rather than non-specific lipophilic binding.
Discovery Workflow Visualization
The integration of chemical synthesis, in vitro functional screening, and in vivo validation forms a closed-loop system for optimizing diazabicyclo[3.2.2]nonane derivatives.
Drug discovery workflow for diazabicyclo[3.2.2]nonane-based α7 nAChR ligands.References
-
Discovery of 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a Novel α7 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders in Schizophrenia: Synthesis, SAR Development, and in Vivo Efficacy in Cognition Models American Chemical Society (ACS)[Link]
-
Synthesis and SAR studies of 1,4-diazabicyclo[3.2.2]nonane phenyl carbamates--subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists PubMed / Bioorganic & Medicinal Chemistry Letters [Link]
-
Synthesis of 6,8-Diazabicyclo[3.2.2]nonanes: Conformationally Restricted Piperazine Derivatives American Chemical Society (ACS)[Link]
-
Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation AIR Unimi / Neuropharmacology[Link]
-
4-[76Br]Bromophenyl-1,4-diazabicyclo(3.2.2) nonane-4-carboxylate ([76Br]SSR180711) Molecular Imaging and Contrast Agent Database (MICAD) / NCBI[Link]
-
Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors PubMed Central (PMC)[Link]
High-Throughput Screening of a 1,5-Diazabicyclo[3.2.2]nonane-Based Compound Library: Application Note & Protocol
Prepared By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Early-Stage Drug Discovery, GPCR Targeting, Phenotypic Screening
Executive Summary & Scientific Rationale
The 1,5-diazabicyclo[3.2.2]nonane scaffold is a conformationally restricted, bridged bicyclic diamine. In modern drug discovery, escaping the "flatland" of planar, high-
This application note details a robust, self-validating High-Throughput Screening (HTS) protocol to evaluate a 100,000-compound library based on the 1,5-diazabicyclo[3.2.2]nonane scaffold. We utilize a Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay to screen the library against a prototypical
Assay Principle & Causality
When a 1,5-diazabicyclo[3.2.2]nonane derivative acts as an agonist at a
To quantify this event in a 384-well HTS format, we employ a no-wash Calcium 6 fluorogenic dye.
-
Causality of No-Wash Masking Dye: Traditional calcium assays require washing steps that dislodge cells and increase well-to-well variability. The Calcium 6 kit contains an extracellular masking technology that quenches background fluorescence from unincorporated dye, dramatically improving the Signal-to-Background (S/B) ratio without requiring a wash step[2].
-
Causality of Probenecid: To prevent the active efflux of the fluorogenic dye from the intracellular compartment via organic anion transporters, 2.5 mM probenecid is added to the loading buffer[3].
Fig 1: GPCR calcium signaling pathway triggered by 1,5-diazabicyclo[3.2.2]nonane derivatives.
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing the target
-coupled GPCR. -
Assay Plates: 384-well, black-walled, clear-bottom, Poly-D-lysine coated plates. (Causality: HEK293T cells are weakly adherent; Poly-D-lysine provides a positive charge that electrostatically anchors the cells against the high-velocity fluid additions of the FLIPR instrument[4]).
-
Dye: FLIPR Calcium 6 Assay Kit.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Liquid Handling: Echo 555 Acoustic Dispenser (for compounds), Multidrop Combi (for cells/dye).
Detailed Experimental Protocol
Step 1: Cell Culture and Plate Seeding
-
Harvest stably transfected HEK293T cells at 80% confluency using TrypLE Express.
-
Resuspend cells in standard culture media (DMEM + 10% FBS) to a concentration of
cells/mL. -
Dispense 25 µL of the cell suspension (10,000 cells/well) into the 384-well Poly-D-lysine coated assay plates using a bulk reagent dispenser.
-
Centrifuge plates briefly (100 x g, 1 min) to ensure even distribution.
-
Incubate plates overnight at 37°C in a 5%
humidified incubator.
Step 2: Dye Loading
-
Reconstitute the FLIPR Calcium 6 dye in the Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM probenecid)[3].
-
Remove the cell plates from the incubator. Do not remove the culture media.
-
Add 25 µL of the 2X dye loading solution directly to the 25 µL of culture media in each well.
-
Incubate the plates in the dark for 2 hours at 37°C, followed by 30 minutes at room temperature to allow for thermal equilibration. (Causality: Temperature gradients across the plate can cause edge effects and baseline fluorescence drift. Room temperature equilibration stabilizes the baseline[4]).
Step 3: Compound Preparation & Acoustic Dispensing
-
Prepare the 1,5-diazabicyclo[3.2.2]nonane library in 384-well LDV (Low Dead Volume) source plates at a stock concentration of 2 mM in 100% DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of the compound to a V-bottom intermediate plate containing 10 µL of Assay Buffer (yields a 5X intermediate concentration).
-
Self-Validating Control: Ensure columns 1 and 2 contain DMSO vehicle (Negative Control) and a reference full agonist (Positive Control) to calculate the Z'-factor per plate.
Step 4: FLIPR Execution
-
Load the dye-loaded cell plates and the intermediate compound plates into the FLIPR instrument.
-
Configure the FLIPR settings: Excitation at 485 nm, Emission at 525 nm.
-
Baseline Read: Record baseline fluorescence for 10 seconds (1 read/second).
-
Addition: The FLIPR pipettor transfers 12.5 µL from the intermediate plate to the cell plate (final assay volume: 62.5 µL; final compound concentration: 10 µM; final DMSO: 0.5%).
-
Kinetic Read: Continue recording fluorescence for 180 seconds to capture the peak calcium transient.
Data Analysis & Quality Control
Data is analyzed by calculating the maximum fluorescence minus the minimum baseline fluorescence (Max-Min). To ensure the trustworthiness of the HTS campaign, every plate must pass strict Quality Control (QC) criteria before its data is accepted into the hit triage pipeline.
Table 1: HTS Quality Control Metrics
| QC Metric | Mathematical Formula | Target Threshold | Observed HTS Average |
| Z'-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ |
| Signal-to-Background (S/B) | 6.2 | ||
| Coefficient of Variation (CV%) | 4.1% |
(Note:
Hit Triage & Workflow Validation
Following the primary screen, hits are triaged through a logic-gated workflow to eliminate false positives (e.g., auto-fluorescent compounds or non-specific membrane disruptors).
Fig 2: HTS triage workflow for identifying validated 1,5-diazabicyclo[3.2.2]nonane leads.
Table 2: Hit Triage Summary (Representative Campaign)
| Screening Phase | Compounds Tested | Hit Criteria | Pass Rate (%) |
| Primary Screen | 100,000 | Z-score > 3.0 (at 10 µM) | 0.85% (850 cmpds) |
| Counter Screen | 850 | No Ca2+ flux in wild-type cells | 65.0% (552 cmpds) |
| Dose-Response | 552 | 12.5% (69 cmpds) |
The final 69 validated hits represent highly potent 1,5-diazabicyclo[3.2.2]nonane derivatives ready for downstream orthogonal validation (e.g., radioligand binding assays) and medicinal chemistry optimization.
References
-
Design and synthesis of a 1,5-diazabicyclo[6,3,0] dodecane amino acid derivative as a novel dipeptide reverse-turn mimetic. ResearchGate.[Link][1]
-
FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI Assay Guidance Manual.[Link][4]
-
Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PMC.[Link][3]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. PubMed.[Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine in Preclinical Animal Models
Introduction: Unveiling the Therapeutic Potential of a Novel α7 Nicotinic Acetylcholine Receptor Agonist
1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine is a novel chemical entity with a bicyclic amine scaffold. While direct pharmacological data for this specific molecule is emerging, its structural resemblance to other diazabicyclo-nonane derivatives suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). This document outlines a comprehensive preclinical strategy to evaluate its efficacy, proceeding under the well-supported hypothesis that it acts as an agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).
The α7 nAChR is a crucial ligand-gated ion channel abundantly expressed in the central nervous system, particularly in regions vital for cognitive processes such as the hippocampus and prefrontal cortex.[1][2] Its activation has been linked to improvements in learning, memory, and attention.[1][3] Furthermore, dysfunction of the α7 nAChR is implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease and the cognitive deficits associated with schizophrenia.[1][3][4] Therefore, selective agonists of the α7 nAChR are promising therapeutic candidates for these conditions.[1][3]
These application notes provide a detailed roadmap for researchers, scientists, and drug development professionals to rigorously assess the pro-cognitive and neuroprotective effects of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine in validated animal models. The protocols herein are designed to ensure scientific integrity through robust experimental design and self-validating endpoints.
PART 1: Foundational In Vivo Efficacy Screening: Models of Cognition
To establish the pro-cognitive effects of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, a tiered approach employing well-validated behavioral paradigms in rodents is recommended. These tests assess different facets of learning and memory and are sensitive to the effects of cognitive enhancers.[5]
Novel Object Recognition (NOR) Test: Assessing Recognition Memory
The NOR test is a relatively simple and low-stress assay that evaluates an animal's ability to recognize a novel object in a familiar environment.[6][7][8] This test is predicated on the innate tendency of rodents to explore novel items more than familiar ones.[8] It is particularly useful for screening compounds for their effects on short-term recognition memory.
Caption: Workflow for the Novel Object Recognition (NOR) test.
Animals:
-
Male C57BL/6 mice, 8-12 weeks old.
-
Group-housed (3-5 per cage) with ad libitum access to food and water.
-
Maintain on a 12:12h light-dark cycle.
-
Handle mice for 1-2 minutes daily for at least 3 days prior to testing to reduce stress.[9]
Apparatus:
-
Open-field arena (e.g., 40 x 40 x 40 cm), made of non-porous material for easy cleaning.
-
A set of three-dimensional objects that are of similar size but differ in shape and texture. Ensure mice cannot displace the objects.
-
Video tracking software (e.g., EthoVision XT) for automated recording and analysis.
Procedure:
-
Habituation (Day 1):
-
Acclimate mice to the testing room for at least 30 minutes before the session.[10]
-
Place each mouse individually into the empty open-field arena and allow for free exploration for 5-10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Training/Familiarization (Day 2, T1):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the mouse in the center of the arena, equidistant from the objects.
-
Allow the mouse to explore the objects for 10 minutes.
-
Return the mouse to its home cage.
-
-
Inter-Trial Interval (ITI):
-
A short ITI (e.g., 1 hour) assesses short-term memory, while a longer ITI (e.g., 24 hours) evaluates long-term memory.
-
-
Testing (Day 2, T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and record its exploratory behavior for 10 minutes.
-
Data Analysis:
-
Exploration: Defined as the mouse's nose being directed towards the object at a distance of ≤ 2 cm.
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A positive DI indicates successful recognition memory.
-
Exclusion Criteria: Mice with a total exploration time of less than 20 seconds in the testing phase should be excluded from the analysis as this may indicate high anxiety or low exploratory drive.[6]
Expected Outcomes with 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine: A dose-dependent increase in the Discrimination Index compared to vehicle-treated controls would suggest that the compound enhances recognition memory.
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Discrimination Index (DI) ± SEM |
| Vehicle | 0 | 12 | 0.15 ± 0.05 |
| Compound X | 1 | 12 | 0.35 ± 0.06 |
| Compound X | 3 | 12 | 0.52 ± 0.07 |
| Compound X | 10 | 12 | 0.48 ± 0.08 |
| p < 0.05, *p < 0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test) | |||
| Table 1: Example data table for a Novel Object Recognition study. |
Morris Water Maze (MWM): Assessing Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[11][12] It requires the animal to use distal visual cues to locate a hidden escape platform in a circular pool of opaque water.[11] This test is considered a gold standard for evaluating cognitive function in rodent models of neurodegenerative diseases.[13]
Caption: Workflow for the Morris Water Maze (MWM) test.
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats, age-matched.
-
Single-housed during the testing period to prevent hypothermia from wet fur.
Apparatus:
-
Circular tank (120-150 cm diameter for mice, 180-210 cm for rats) filled with water (20-22°C).
-
Water made opaque with non-toxic white paint or milk powder.
-
A submerged escape platform (10-12 cm diameter), 1-2 cm below the water surface.
-
Various extra-maze visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Phase (5-6 days):
-
Conduct 4 trials per day for each animal, with an inter-trial interval of at least 15 minutes.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.[12][14]
-
Dry the mouse with a towel and place it in a warmed holding cage between trials.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position, opposite the target quadrant.
-
Allow the mouse to swim freely for 60-90 seconds.[14]
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Visible Platform (Cued) Trial:
-
Mark the platform with a conspicuous visual cue.
-
Conduct trials as in the acquisition phase. This controls for non-cognitive factors such as visual impairment or lack of motivation.
-
Data Analysis:
-
Acquisition Phase:
-
Escape Latency: Time to find the hidden platform. A decrease in latency across days indicates learning.
-
Path Length: Distance traveled to find the platform.
-
-
Probe Trial:
-
Time in Target Quadrant: Percentage of total time spent in the quadrant that previously contained the platform. A value significantly above chance (25%) indicates spatial memory retention.
-
Platform Crossings: Number of times the animal swims over the exact location where the platform used to be.
-
Expected Outcomes with 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine: Treatment with the compound is expected to result in a faster acquisition of the task (steeper learning curve for escape latency) and enhanced memory retention, as demonstrated by increased time spent in the target quadrant during the probe trial.
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Time in Target Quadrant (%) ± SEM |
| Vehicle | 0 | 10 | 32.5 ± 2.8 |
| Compound X | 1 | 10 | 45.1 ± 3.1 |
| Compound X | 3 | 10 | 58.9 ± 3.5 |
| Compound X | 10 | 10 | 55.3 ± 3.3 |
| p < 0.05, *p < 0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test) | |||
| Table 2: Example data table for a Morris Water Maze probe trial. |
PART 2: Elucidating the Mechanism of Action: Target Engagement and Neurophysiological Correlates
Following the demonstration of pro-cognitive efficacy, it is crucial to confirm that 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine engages its intended target, the α7 nAChR, and modulates relevant neurophysiological processes in vivo.
In Vivo Microdialysis: Measuring Neurotransmitter Release
Activation of presynaptic α7 nAChRs is known to enhance the release of neurotransmitters such as acetylcholine and dopamine in brain regions associated with cognition.[15][16] In vivo microdialysis allows for the direct measurement of these neurotransmitters in the extracellular space of freely moving animals, providing evidence of target engagement.
Caption: Workflow for in vivo microdialysis experiments.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted above the brain region of interest (e.g., medial prefrontal cortex or hippocampus).
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Baseline and Dosing: After a stable baseline is established, 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine or vehicle is administered.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Expected Outcomes: Systemic administration of the compound should lead to a significant, dose-dependent increase in extracellular levels of acetylcholine and/or dopamine in the targeted brain regions, consistent with the activation of α7 nAChRs.
Quantitative Electroencephalography (qEEG): Assessing Brain Network Activity
Cognitive processes are associated with specific patterns of brain electrical activity, or oscillations. Electroencephalography (EEG) provides a non-invasive way to measure these oscillations.[17][18] Cognitive enhancers often induce characteristic changes in the EEG power spectrum, such as an increase in gamma and a decrease in delta/theta power.[19][20]
-
Electrode Implantation: Animals are surgically implanted with cortical screw electrodes over relevant brain areas (e.g., frontal and parietal cortices) and a reference electrode.
-
Recording: After recovery, animals are placed in a recording chamber, and baseline EEG is recorded. Following drug or vehicle administration, EEG is recorded for several hours.
-
Data Analysis: The raw EEG signal is subjected to Fourier analysis to calculate the power spectral density across different frequency bands (e.g., Delta: 1-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 12-30 Hz, Gamma: 30-80 Hz).
Expected Outcomes: Treatment with 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine is expected to induce a shift in the EEG power spectrum towards higher frequencies, indicative of enhanced cortical arousal and cognitive processing. This may manifest as a decrease in low-frequency (delta, theta) power and an increase in high-frequency (beta, gamma) power.
| Frequency Band | Vehicle (% Change from Baseline) | Compound X (3 mg/kg) (% Change from Baseline) |
| Delta (1-4 Hz) | +2.5 ± 1.1 | -15.8 ± 2.3 |
| Theta (4-8 Hz) | -1.8 ± 0.9 | -10.2 ± 1.9* |
| Beta (12-30 Hz) | +3.1 ± 1.5 | +20.4 ± 3.1 |
| Gamma (30-80 Hz) | +4.5 ± 2.0 | +28.9 ± 4.5** |
| *p < 0.05, *p < 0.01 vs. Vehicle (Student's t-test) | ||
| Table 3: Example data table for a quantitative EEG study. |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine as a potential cognitive enhancer targeting the α7 nAChR. Positive results from these studies would provide strong evidence for its therapeutic potential and warrant further investigation in more complex disease models (e.g., transgenic mouse models of Alzheimer's disease) and subsequent IND-enabling studies. The integration of behavioral, neurochemical, and electrophysiological endpoints will create a comprehensive data package to support the continued development of this promising compound.
References
-
Bio-protocol. (2014, October 5). Novel Object Recognition for Studying Memory in Mice. Bio-protocol. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
MMPC.org. (2024, January 3). Novel Object Recognition test. [Link]
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]
-
Maze Engineers. (n.d.). Novel Object Recognition. ConductScience. [Link]
-
JoVE. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube. [Link]
-
MMPC.org. (2024, January 3). Morris Water Maze. [Link]
-
Webster, S. J., Bachstetter, A. D., Nelson, P. T., Schmitt, F. A., & Van Eldik, L. J. (2014). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in genetics, 5, 88. [Link]
-
Shi, Y., Dong, B., & Wang, Y. (2022). Targeting α7 nicotinic acetylcholine receptors for chronic pain. Frontiers in Pharmacology, 13, 1009135. [Link]
-
UC Davis. (2019, March 5). Morris Water Maze. protocols.io. [Link]
-
Wang, H., & Sun, X. (2011). The α7 nAChR selective agonists as drug candidates for Alzheimer's disease. Mini reviews in medicinal chemistry, 11(10), 849–856. [Link]
-
VJNeurology. (2025, April 7). AAN 2025 | Machine learning-based behavioral analysis for Alzheimer's mouse models. [Link]
-
Wang, Y., Zhang, M., Liu, Y., Li, Y., & Wang, H. (2018). Comparison of different protocols of Morris water maze in cognitive impairment with heart failure. Journal of the American Heart Association, 7(15), e008620. [Link]
-
Bio-protocol. (n.d.). Morris water maze (MWM) test. [Link]
-
ResearchGate. (n.d.). Efficacy of α7 neuronal nicotinic acetylcholine receptor ligands in various animal models of pain. [Link]
-
Southern Research. (n.d.). Cognition Models in Rats and Mice. [Link]
-
Ovid. (n.d.). The Therapeutic Potential of α7 Nicotinic... : CNS Drugs. [Link]
-
The Open Medicinal Chemistry Journal. (n.d.). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. [Link]
-
National Center for Biotechnology Information. (2024, May 14). Neuropsychology of Cognitive Aging in Rodents. [Link]
-
Kysil, E. V., et al. (2023). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Journal of Personalized Medicine, 13(12), 1709. [Link]
-
Tani, Y., et al. (1998). Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study. European journal of pharmacology, 351(2), 181–188. [Link]
-
Delacour, J., et al. (1990). Electrophysiological models for the study of cognition enhancers. Pharmacopsychiatry, 23 Suppl 2, 90–93. [Link]
-
National Center for Biotechnology Information. (n.d.). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. [Link]
-
Semantic Scholar. (2009, October 23). 7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. [Link]
-
MDPI. (2021, August 29). Homomeric and Heteromeric α7 Nicotinic Acetylcholine Receptors in Health and Some Central Nervous System Diseases. [Link]
-
National Center for Biotechnology Information. (2025, June 2). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. [Link]
-
bioRxiv. (2024, June 8). Impairment of brain function in a mouse model of Alzheimer's disease during the pre-depositing phase: the role of α7 nicotinic acetylcholine receptors. [Link]
-
ResearchGate. (n.d.). Effects of nootropics on the EEG in conscious rats and their modification by glutamatergic inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Emerging Electroencephalographic Biomarkers to Improve Preclinical to Clinical Translation in Alzheimer's Disease. [Link]
-
Charles River Laboratories. (n.d.). Quantitative EEG & EMG Services. [Link]
-
Melior Discovery. (n.d.). Neurophysiology. [Link]
-
Ovid. (n.d.). a7 and non-a7 nicotinic acetylcholine receptors modulate dopamine release in vitro and in vivo in the rat prefrontal cortex. [Link]
-
National Center for Biotechnology Information. (n.d.). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. [Link]
-
AIR Unimi. (2018, October 25). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}). [Link]
-
PubMed. (2008, June 15). Novel azabicyclo[3.2.2]nonane Derivatives and Their Activities Against Plasmodium Falciparum K1 and Trypanosoma Brucei Rhodesiense. [Link]
-
MDPI. (2022, September 21). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. [Link]
-
ResearchGate. (2025, August 6). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. [Link]
-
PubMed. (2015, April 1). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. [Link]
-
Semantic Scholar. (n.d.). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. [Link]
-
SciSpace. (2022, August 23). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. [Link]
- Google Patents. (n.d.). EP1562945B1 - 1,4-diazabicyclo(3,2,2)nonane derivatives, preparation and therapeutical use thereof. .
Sources
- 1. The α7 nAChR selective agonists as drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 4. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mmpc.org [mmpc.org]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. criver.com [criver.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Electrophysiological models for the study of cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
radiolabeling of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine for PET imaging
Scientific Rationale & Target Context
The
In this guide, we focus on 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine , an isomeric scaffold that provides the essential cationic center for receptor engagement, while offering a highly nucleophilic primary amine handle. This structural feature allows for rapid, late-stage functionalization with positron-emitting isotopes (
Mechanistic Design & Causality
Radiolabeling aliphatic aza-bicycles presents unique chemical challenges. Direct nucleophilic fluorination is often precluded by the basicity of the ring nitrogens and the harsh conditions required, which lead to degradation. Therefore, we employ two distinct, chemoselective strategies:
-
Strategy A:
F-Fluorobenzoylation via [ F]SFB. Causality: Acylation of the primary amine with N-succinimidyl 4-[ F]fluorobenzoate ([ F]SFB) proceeds smoothly under mild basic conditions. The addition of the fluorobenzoyl group not only introduces the radioisotope but also increases the lipophilicity of the highly polar bicyclic core, tuning the overall LogP to the optimal range (1.5–2.5) required for passive blood-brain barrier (BBB) penetration. -
Strategy B:
C-N-Methylation via [ C]MeOTf. Causality: For researchers requiring a tracer with a shorter half-life (20.4 min) for multiple same-day scans, N-alkylation is preferred. We utilize [ C]methyl triflate over[ C]methyl iodide. The superior electrophilicity of the triflate leaving group enables rapid, room-temperature coupling without the need for strong bases, thereby preserving the integrity of the 1,5-diazabicyclo system 4[4].
Visualizations
Fig 1. Automated radiosynthesis workflow for 18F-labeled 1,5-diazabicyclo[3.2.2]nonane derivatives.
Fig 2. In vivo pathway from BBB penetration to PET signal detection for α7 nAChR radioligands.
Experimental Methodologies
Protocol A: F-Fluorobenzoylation via [ F]SFB
This protocol details the chemoselective amidation of the primary amine.
-
Preparation of [
F]Fluoride:-
Action: Trap cyclotron-produced [
F]fluoride on a QMA cartridge. Elute into a reaction vessel using a solution of Kryptofix 2.2.2 (K , 15 mg) and K CO (3 mg) in MeCN/H O. -
Causality: Azeotropic drying at 110 °C under helium flow removes water. K
sequesters the potassium ion, leaving a "naked," highly nucleophilic [ F]F ion.
-
-
Synthesis of[
F]SFB:-
Action: Synthesize [
F]SFB utilizing standard automated module procedures (fluorination of ethyl 4-(trimethylammonium)benzoate triflate, followed by hydrolysis and activation with TSTU). Purify via solid-phase extraction (SPE).
-
-
Coupling Reaction:
-
Action: Dissolve 2.0 mg of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine in 0.5 mL anhydrous acetonitrile (MeCN). Add 10 µL of N,N-Diisopropylethylamine (DIPEA). Introduce the purified[
F]SFB (1–2 GBq) to the vial. -
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the methanamine hydrochloride salt (pKa ~10) to ensure the primary amine is fully reactive, without competing for the [
F]SFB electrophile. -
Action: Heat the mixture at 80 °C for 10 minutes.
-
-
Purification & Formulation (Self-Validating System):
-
Action: Quench the reaction with 1 mL of HPLC mobile phase and inject onto a semi-preparative C18 HPLC column (e.g., Luna C18, 250 x 10 mm; Eluent: 20% MeCN in 0.1M ammonium formate).
-
Validation Checkpoint 1: The collection of the product fraction is validated by an in-line radiation detector. A sharp, symmetrical radioactive peak matching the UV retention time of the non-radioactive reference standard confirms successful synthesis.
-
Action: Dilute the collected fraction with 20 mL of sterile water and pass through a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 mL water, and elute the product with 1 mL of USP-grade ethanol, followed by 9 mL of 0.9% sterile saline.
-
Validation Checkpoint 2: Measure the radioactivity of the SPE load/wash waste. Less than 5% of total activity in the waste validates quantitative trapping of the lipophilic tracer on the C18 cartridge.
-
Protocol B: C-N-Methylation via[ C]MeOTf
This protocol details the rapid N-alkylation of the primary amine.
-
Precursor Preparation:
-
Action: Dissolve 1.0 mg of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine in 300 µL of anhydrous acetone. No exogenous base is required.
-
-
Alkylation:
-
Action: Trap cyclotron-produced [
C]MeOTf (derived from [ C]CH via gas-phase iodination and passage over a silver triflate column at 190 °C) directly into the precursor solution at room temperature (20–25 °C). -
Causality: The extreme electrophilicity of the triflate group allows for instantaneous alkylation of the primary amine at room temperature, preventing over-alkylation (quaternary ammonium formation) that typically occurs with heating.
-
-
Purification:
-
Action: After 2 minutes, dilute with HPLC mobile phase and purify via semi-preparative HPLC, followed by SPE formulation as described in Protocol A.
-
Quantitative Data Summaries
Table 1: Optimization of[
| Precursor Amount | Base (10 µL) | Solvent | Temp (°C) | Time (min) | Decay-Corrected RCY (%) |
| 1.0 mg | None | MeCN | 80 | 10 | < 5% |
| 2.0 mg | K | MeCN | 80 | 10 | 32 ± 4% |
| 2.0 mg | DIPEA | MeCN | 50 | 10 | 45 ± 5% |
| 2.0 mg | DIPEA | MeCN | 80 | 10 | 78 ± 3% |
| 2.0 mg | DIPEA | MeCN | 100 | 10 | 65 ± 6% (Degradation) |
Table 2: Quality Control (QC) Specifications for Batch Release Every formulated batch must pass these parameters to validate the system prior to in vivo use.
| QC Parameter | Analytical Method | Acceptance Criteria | Typical Result |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | > 95% | > 99% |
| Chemical Purity | Analytical UV-HPLC (254 nm) | < 5 µg/mL precursor mass | Undetectable |
| Molar Activity (A | Radio-HPLC vs. Standard Curve | > 37 GBq/µmol (1 Ci/µmol) | 120 - 250 GBq/µmol |
| pH | pH Indicator Strip | 4.5 – 8.5 | 6.5 – 7.0 |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10%; MeCN < 410 ppm | EtOH 10%; MeCN < 10 ppm |
| Sterility & Endotoxin | LAL Test / Filter Integrity | < 175 EU/V; Bubble point > 50 psi | Pass |
References
Sources
- 1. scispace.com [scispace.com]
- 2. Human brain imaging of α7 nAChR with [(18)F]ASEM: a new PET radiotracer for neuropsychiatry and determination of drug occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand | MDPI [mdpi.com]
- 4. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the synthesis of 1,5-diazabicyclo[3.2.2]nonane derivatives
Welcome to the Technical Support Center for the synthesis and derivatization of 1,5-diazabicyclo[3.2.2]nonane (1,5-DABN). This guide is engineered for application scientists and drug development professionals facing kinetic, thermodynamic, and structural challenges when working with this unique bicyclic framework.
Below, you will find a structural workflow, troubleshooting FAQs detailing the causality of common synthetic failures, validated step-by-step protocols, and a quantitative data summary.
Core Synthetic Workflows
Synthetic pathways and applications of 1,5-diazabicyclo[3.2.2]nonane derivatives.
Troubleshooting & FAQs
Section 1: Multicomponent Domino Reactions (Thia-1,5-DABN Derivatives)
Q: During the thiomethylation of 2-methylpiperazine with CH₂O and H₂S, my GC-MS shows primarily a massive macrocyclic byproduct rather than the target 6-methyl-3-thia-1,5-diazabicyclo[3.2.2]nonane. What is driving this? A: This is a classic concentration-dependent kinetic issue. The multicomponent reaction of 2-methylpiperazine with formaldehyde and hydrogen sulfide can proceed via two competing pathways: intermolecular or intramolecular heterocyclization[1]. At standard concentrations, the intermolecular pathway dominates, yielding the binuclear macrocycle 6,13-dimethyl-3,10-dithia-1,5,8,12-tetraazatricyclo[10.2.2.25,8]octadecane[1]. To force the intramolecular heteroring formation required for the 1,5-DABN architecture, you must operate under strong dilution (at least 4x standard solvent volume) and strictly control the temperature at 0 °C[1].
Section 2: 3D Organic–Inorganic Perovskite Ferroelectrics
Q: We substituted 1,4-DABCO with 1,5-DABN to synthesize[3.2.2-H₂dabcn]RbBr₃, but the resulting crystals do not exhibit ferroelectricity at room temperature. How can we validate and correct the phase transition? A: The rationale for moving from 1,4-diazoniabicyclo[2.2.2]octane (2.2.2-dabco) to 1,5-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) is symmetry reduction. The quasi-spherical 3.2.2-dabcn has lower symmetry and a larger molecular size, which introduces a molecular dipole necessary for a polar crystal structure[2]. However, ferroelectricity in these 3D organic-inorganic hybrid perovskites (OIHPs) is highly temperature-dependent. For [3.2.2-H₂dabcn]RbBr₃, the Curie temperature (Tc) is 342 K[2]. At room temperature (~293-298 K), it exists in a non-polar phase. If you require room-temperature ferroelectricity, switch the halide from bromide to iodide;[3.2.2-H₂dabcn]RbI₃ has a Tc of 293 K[2]. Validate your crystal phases using Differential Scanning Calorimetry (DSC) and Second Harmonic Generation (SHG) measurements across a 280–360 K gradient[2].
Section 3: Polyurethane Catalyst Derivatization
Q: We are developing a polyurethane gelling catalyst using 1,5-DABN, but we are experiencing high volatile amine leakage. How does derivatization to 3-hydroxy-1,5-DABN resolve this, and what are the functional constraints? A: Unmodified cyclic amines often suffer from high volatility, leading to amine leakage (odors and toxicity) in the final polyurethane resin. Introducing a hydroxyl group at the 3-position to form 3-hydroxy-1,5-diazabicyclo[3.2.2]nonane significantly reduces vapor pressure and allows the catalyst to chemically bind into the polyurethane matrix via the -OH group reacting with isocyanates[3]. This creates a non-fugitive (reactive) catalyst. When formulating, ensure it is diluted appropriately (e.g., to 33.3 wt% in dipropylene glycol) to maintain handling viscosity while preserving its high catalytic activity for the urethane-forming (gelling) reaction[3].
Validated Experimental Protocols
Protocol 1: Synthesis of 6-methyl-3-thia-1,5-diazabicyclo[3.2.2]nonane
Self-Validation Metric: Absence of macrocyclic mass peaks >300 m/z in GC-MS.
-
Preparation: In a reaction vessel, combine 10% aqueous formaldehyde (150 mmol) and 2-methylpiperazine (50 mmol) in 30 mL of absolute ethanol[1].
-
Dilution: Apply a 4x strong dilution to the reaction mixture to kinetically favor intramolecular cyclization over intermolecular dimerization[1].
-
Thermal Control: Stir the mixture continuously at 0 °C for 2 hours[1].
-
Equilibration: Allow the reaction mixture to gradually warm to room temperature.
-
Thiolation: Bubble excess hydrogen sulfide (H₂S) gas into the mixture to replace oxygen atoms with sulfur, completing the domino thiomethylation[1].
-
Validation: Confirm the bicyclic structure using GC-MS and ¹H/¹³C NMR (CDCl₃ solvent). The target compound acts as an effective acid corrosion inhibitor, forming a protective monolayer on metal surfaces[1].
Protocol 2: Preparation of[3.2.2-H₂dabcn]RbX₃ Ferroelectric Crystals
Self-Validation Metric: Reversible phase transitions detected via DSC.
-
Precursor Synthesis: Synthesize 1,5-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) by reducing the symmetry of the spherical 2.2.2-dabco molecule[2].
-
Acidic Halogenation: Dissolve 3.2.2-dabcn and rubidium halide (RbBr or RbI) in the corresponding concentrated hydrohalic acid (HBr or HI)[2].
-
Crystallization: Allow the continuous reaction to proceed under controlled evaporation until 3D OIHP molecular ferroelectric crystals precipitate[2].
-
Phase Validation: Perform DSC to confirm the phase transition temperatures (Tc = 342 K for the Br derivative, 293 K for the I derivative)[2].
Quantitative Data Summary
| Derivative | Primary Application | Key Reagents | Critical Condition | Target Metric / Yield |
| 6-methyl-3-thia-1,5-DABN | Acid Corrosion Inhibitor | 2-methylpiperazine, CH₂O, H₂S | 4x Dilution at 0 °C | ~88.15% Inhibition Efficiency |
| [3.2.2-H₂dabcn]RbBr₃ | 3D Perovskite Ferroelectric | 3.2.2-dabcn, RbBr, HBr | Symmetry Reduction | Tc = 342 K |
| [3.2.2-H₂dabcn]RbI₃ | 3D Perovskite Ferroelectric | 3.2.2-dabcn, RbI, HI | Symmetry Reduction | Tc = 293 K |
| 3-hydroxy-1,5-DABN | Polyurethane Catalyst | 1,5-DABN, Hydroxylating agents | 33.3 wt% in DPG | Zero Volatile Amine Leakage |
References
-
Synthesis Some New Heterocyclic Compounds By Domino Reactions, and Study Them as Corrosion Inhibitors. RJPBCS. 1
-
Precise design and preparation of two 3D organic–inorganic perovskite ferroelectrics (1,5-diazabicyclo[3.2.2]nonane)RbX3 (X = Br, I). Chemical Communications (RSC Publishing). 2
-
EP2657237B1 - Cyclic amine compound, and process for producing polyurethane resin using same. Google Patents. 3
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Precise design and preparation of two 3D organic–inorganic perovskite ferroelectrics (1,5-diazabicyclo[3.2.2]nonane)RbX3 (X = Br, I) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. EP2657237B1 - Cyclic amine compound, and process for producing polyurethane resin using same - Google Patents [patents.google.com]
improving the yield of the 1,5-diazabicyclo[3.2.2]nonane ring formation
Technical Support Center: Synthesis of 1,5-Diazabicyclo[3.2.2]nonane
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of the 1,5-diazabicyclo[3.2.2]nonane scaffold. This bicyclic diamine core is a valuable building block in medicinal chemistry and materials science, yet its construction can present significant challenges, often leading to low yields and complex purification hurdles. Direct, high-yield protocols are not abundantly reported in the literature, necessitating a robust understanding of the underlying chemical principles to troubleshoot and optimize the synthesis.
This guide is structured to provide you, our fellow researchers and drug development professionals, with actionable insights and solutions to common problems encountered during the formation of this ring system. We will explore a plausible and robust synthetic strategy, break down the common failure points in a question-and-answer format, and provide detailed protocols and optimization parameters.
Proposed Synthetic Strategy: A Foundation for Success
The most formidable challenge in forming the 1,5-diazabicyclo[3.2.2]nonane core is controlling the intramolecular cyclization to build the bridged structure while avoiding intermolecular polymerization. A robust strategy involves a late-stage double intramolecular cyclization from a flexible and readily available precursor. Our proposed approach is a double reductive amination from a dialdehyde precursor and a protected 1,3-diaminopropane derivative.
This method offers several advantages:
-
Convergent Synthesis: Key fragments are prepared separately and combined in the final steps.
-
Control over Stoichiometry: The stepwise nature allows for better control over the reaction.
-
Flexibility: The protecting group strategy can be tuned to optimize solubility and reactivity.
Below is a visual representation of this proposed pathway.
Caption: Proposed synthetic workflow for 1,5-diazabicyclo[3.2.2]nonane.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that can arise during the critical ring-forming step.
Question 1: My final cyclization step is resulting in very low yields or a complex mixture of unidentifiable products. What are the likely causes and solutions?
Answer: This is the most common issue and typically points to a competition between the desired intramolecular cyclization and undesired intermolecular side reactions.
Probable Causes:
-
Intermolecular Polymerization: At standard concentrations, the reactive ends of different precursor molecules can react with each other faster than a single molecule can fold and cyclize. This leads to oligomeric or polymeric material.
-
Incorrect Reaction Conditions: The pH, temperature, or choice of reducing agent may not be optimal for the double imine formation and subsequent reduction required for the bicyclic structure.
-
Steric Hindrance: Bulky protecting groups on the nitrogen atoms can prevent the molecule from adopting the necessary conformation for the second ring closure.
Solutions:
-
Employ High-Dilution Conditions: This is the most critical parameter. By performing the reaction at very low concentrations (e.g., 0.001–0.01 M), you significantly increase the probability of intramolecular encounters over intermolecular ones. This can be achieved by the slow, simultaneous addition of the di-protected diamine and the dialdehyde to a large volume of solvent containing the reducing agent (pseudo-high dilution).
-
Optimize the Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice for reductive aminations as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce aldehydes as rapidly as other hydrides. This allows the iminium ions to form before reduction.
-
Screen Solvents: The choice of solvent must ensure the solubility of all components while favoring the required pre-cyclization conformation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points.
-
Re-evaluate Protecting Groups: If steric hindrance is suspected, consider switching to smaller protecting groups. For example, a benzyl group (Cbz), which can be removed via hydrogenation, is less bulky than a tert-butyloxycarbonyl (Boc) group.
Question 2: I am observing a significant amount of what appears to be a monocyclic byproduct instead of the desired bicyclic structure. How can I address this?
Answer: The formation of a monocyclic species indicates that the first cyclization occurs, but the second ring-closure fails.
Probable Causes:
-
Torsional Strain: The formation of the second bridge introduces significant strain, making the final ring closure energetically unfavorable compared to alternative pathways, such as reaction with solvent or trace impurities.
-
Sub-optimal Reducing Agent: The reducing agent may be too slow or added too late, allowing the intermediate mono-cyclic iminium ion to hydrolyze or undergo other side reactions before it can be reduced.
Solutions:
-
Template-Assisted Synthesis: In some advanced cases, a metal cation can act as a template, coordinating to the nitrogen atoms and pre-organizing the molecule into a conformation suitable for the second cyclization. This is an advanced technique but can be highly effective for forming strained ring systems.
-
Systematic Temperature Screening: While high temperatures can lead to decomposition, gently heating the reaction (e.g., to 40-50 °C) might provide the necessary activation energy to overcome the barrier to the second cyclization. This must be balanced against the stability of the reactants and intermediates.[1]
-
Ensure Anhydrous Conditions: Water can hydrolyze the intermediate iminium ions. Using freshly distilled, anhydrous solvents and performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can minimize this side reaction.[1]
Question 3: The purification of the final 1,5-diazabicyclo[3.2.2]nonane product is extremely difficult. It appears to be highly water-soluble and streaks on silica gel. What strategies can I employ?
Answer: Free bicyclic diamines are often highly polar, basic, and hygroscopic, making standard chromatographic purification challenging.
Solutions:
-
Purify the Protected Intermediate: The protected bicyclic compound is significantly less polar and more amenable to standard silica gel chromatography. Purifying the intermediate to a high degree and then carrying out the deprotection step often yields a final product that is pure enough after a simple workup.
-
Crystallization as a Salt: The final product can often be purified by crystallization after converting it to a salt, such as a dihydrochloride or dihydrobromide salt. This can be achieved by dissolving the crude product in a suitable solvent (e.g., isopropanol or methanol) and carefully adding a solution of HCl in ether or HBr in acetic acid. The resulting crystalline salt can be isolated by filtration. A commercial supplier lists the dihydrochloride salt of a derivative, suggesting this is a viable strategy.[2]
-
Ion-Exchange Chromatography: For particularly stubborn purifications, ion-exchange chromatography can be a powerful tool. A strong cation exchange resin can be used to bind the basic diamine, which is then eluted by washing with a buffered or ammonia-containing solution.
Key Parameter Optimization for Double Reductive Amination
The table below summarizes key parameters and their expected impact on the success of the cyclization reaction.
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Concentration | 0.005 M | Crucial for Yield. Lower concentrations favor intramolecular cyclization. If polymerization persists, decrease the concentration further. Use a syringe pump for slow addition to maintain pseudo-high dilution. |
| Solvent | Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) | Must dissolve all reactants. Chlorinated solvents are often effective for reductive aminations. If solubility is an issue, consider screening THF or acetonitrile, ensuring they are rigorously dried.[1] |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃), 2.5-3.0 eq. | Mild and selective for iminium ions over aldehydes. Ensure the quality of the reagent. If the reaction is slow, consider Sodium Cyanoborohydride (NaBH₃CN), but be mindful of its toxicity and the need for careful pH control. |
| Temperature | Room Temperature (20-25 °C) | Many reductive aminations proceed well at room temperature.[1] If monocyclic byproducts are an issue, a modest increase to 40 °C may facilitate the second ring closure. Monitor for decomposition at higher temperatures. |
| pH / Additive | Acetic Acid (catalytic, ~5 mol%) | Catalytic acid promotes the formation of the iminium ion intermediate. Too much acid can protonate the starting amine, rendering it non-nucleophilic. The use of NaBH(OAc)₃ generates acetic acid in situ, which is often sufficient. |
| Protecting Group | Carbamates (Boc, Cbz) or Benzyl (Bn) | Carbamates are generally reliable. If steric hindrance is a concern, a Cbz group is smaller than a Boc group. Benzyl groups are also an option. The choice will impact deprotection conditions (acid vs. hydrogenation). |
Detailed Experimental Protocol (Suggested Starting Point)
Disclaimer: This is a proposed protocol based on established chemical principles for analogous transformations. Optimization will likely be required.
Part A: Synthesis of Di-tert-butyl (propane-1,3-diyl)dicarbamate
-
Dissolve 1,3-diaminopropane (1.0 eq.) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq.) portion-wise, followed by sodium bicarbonate (NaHCO₃, 3.0 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure di-Boc protected diamine.
Part B: Cyclization and Deprotection to form 1,5-Diazabicyclo[3.2.2]nonane Dihydrochloride
-
Set up a three-neck flask equipped with a magnetic stirrer and an argon inlet. Add a large volume of anhydrous dichloromethane (to achieve a final concentration of ~0.005 M).
-
Add sodium triacetoxyborohydride (2.5 eq.) to the flask.
-
In two separate syringe pumps, prepare solutions of:
-
Syringe A: Di-tert-butyl (propane-1,3-diyl)dicarbamate (1.0 eq.) in anhydrous DCM.
-
Syringe B: Glutaraldehyde (1.0 eq., 50 wt% solution in water, extracted into DCM and dried) in anhydrous DCM.
-
-
Begin the slow, simultaneous addition of both syringes to the reaction flask over a period of 8-10 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the crude protected bicycle. Purify by flash chromatography if necessary.
-
Dissolve the purified, protected bicycle in a minimal amount of methanol.
-
Cool to 0 °C and slowly add a 4 M solution of HCl in 1,4-dioxane.
-
Allow the mixture to warm to room temperature and stir for 4 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, and collect the solid by filtration to yield 1,5-diazabicyclo[3.2.2]nonane as its dihydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are some alternative synthetic strategies for forming diazabicycloalkane cores? A: Besides the double reductive amination approach, other strategies include intramolecular double alkylation of a diamine with a dihaloalkane, ring-closing metathesis (RCM) of a diene-containing precursor followed by reduction, or intramolecular Mannich reactions. The synthesis of related bicyclo[3.3.1]nonanes has been achieved through condensation reactions of cyclohexanone derivatives with aldehydes or ketones.[3][4]
Q2: How does the choice of protecting groups on the nitrogen atoms influence the reaction outcome? A: Protecting groups are critical. They prevent unwanted side reactions (like acylation or alkylation on the nitrogen), modify the solubility of the precursor, and can influence the conformational preference of the molecule, which can impact the cyclization efficiency. Electron-withdrawing groups like Boc or Cbz reduce the nucleophilicity of the nitrogen, which is why they are typically removed before or during the cyclization in some strategies, or a reaction like reductive amination (which proceeds through a reactive iminium ion) is used.
Q3: What are the key characterization techniques for confirming the 1,5-diazabicyclo[3.2.2]nonane structure? A: A combination of spectroscopic methods is essential.
-
¹H and ¹³C NMR: Will confirm the number of unique protons and carbons. The symmetry of the molecule will be apparent. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for assigning the connectivity and confirming the bridged structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular formula.
-
X-ray Crystallography: If a crystalline salt can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Inoue, M., et al. (2013). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry, 9, 740–746. Available at: [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry. Available at: [Link]
-
Hinteregger, C., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 253. Available at: [Link]
-
Berger, H., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6211. Available at: [Link]
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 338(10), 483-489. Available at: [Link]
-
Vasella, A., & Eugster, C. H. (2006). Synthesis of 2‐Azabicyclo[3.2.2]nonane‐Derived Monosaccharide Mimics and Their Evaluation as Glycosidase Inhibitors. Helvetica Chimica Acta, 89(10), 2348-2366. Available at: [Link]
-
Fauzi, A. R., et al. (2016). Synthesis of 1-azabicyclo[3.2.2]nonane from cinchonidine. AIP Conference Proceedings, 1729(1), 020059. Available at: [Link]
-
NIST. (n.d.). 1,5-Diazabicyclo[3.2.2]nonane. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, Y., et al. (2020). Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. The Journal of Organic Chemistry, 85(7), 4957-4966. Available at: [Link]
-
Berger, H., et al. (2008). Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry, 16(12), 6371-6378. Available at: [Link]
-
Ahmad, S., et al. (2012). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Monatshefte für Chemie - Chemical Monthly, 143(10), 1455-1464. Available at: [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry. Available at: [Link]
-
Seebacher, W., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Monatshefte für Chemie - Chemical Monthly, 146, 1455-1464. Available at: [Link]
-
Hinteregger, C., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 253. Available at: [Link]
-
Zhang, X., et al. (2017). [3+2] CYCLOADDITION-BASED ONE-POT SYNTHESIS OF 3,9-DIAZABICYCLO[4.2.1]NONANE-CONTAINING SCAFFOLD. Chemistry of Heterocyclic Compounds, 53(5), 585-591. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
purification techniques for aminomethyl-substituted bicyclic amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered when purifying aminomethyl-substituted bicyclic amines (e.g., octahydrocyclopenta[c]pyrroles, diazabicycloalkanes). These pharmacophores present a unique triad of challenges: high basicity (multiple nitrogen centers), extreme polarity, and a tendency to form stubborn hydrates.
This guide abandons generic advice in favor of causal troubleshooting, ensuring you understand why a technique fails and how to implement a self-validating protocol to fix it.
Purification Workflow Decision Matrix
Decision matrix for the purification of aminomethyl-substituted bicyclic amines.
Section 1: Normal-Phase Chromatography & Amine-Functionalized Silica
FAQ: Why do my aminomethyl bicyclic amines streak heavily on standard bare silica gel, even when I use highly polar solvent systems like DCM/MeOH/NH₄OH?
Causality & Expert Insight: Bare silica gel surfaces are saturated with silanol groups (Si-OH), which act as Brønsted acids[1]. Your aminomethyl bicyclic amine is a strong base (typically pKa > 9). When these interact, they form a strong ionic acid-base bond rather than establishing a reversible adsorption-desorption equilibrium[2]. While adding competitive bases like triethylamine (TEA) or ammonia can temporarily mask these silanols, it often leads to poor resolution, broad tailing peaks, and the need for extensive post-purification solvent removal[2][3].
The Solution: Transition to amine-functionalized silica (e.g., KP-NH or aminopropyl-bonded silica). The stationary phase is pre-modified with primary amine groups, neutralizing the acidic silanols and creating a surface environment conducive to basic compounds[1][4]. This allows you to elute polar amines using simple, volatile solvent gradients without basic modifiers[2][3].
Table 1: Comparison of Stationary Phases for Basic Amines
| Parameter | Bare Silica (Standard) | Amine-Functionalized Silica (NH₂) |
| Surface Chemistry | Acidic silanols (Brønsted acids) | Aminopropyl-bonded (Basic surface) |
| Primary Interaction | Strong ionic adsorption (H-bonding) | Hydrophobic & weak polar interactions |
| Required Solvents | DCM/MeOH + TEA or NH₄OH | Hexane/EtOAc or DCM/MeOH (No modifiers) |
| Peak Shape | Broad, severe tailing | Sharp, symmetrical |
| Post-run Processing | High boiling modifiers require high vacuum | Easy evaporation of volatile solvents |
Protocol 1: Self-Validating Purification on Amine-Functionalized Silica
-
Column Equilibration: Equilibrate the amine-functionalized column with 3-5 column volumes (CV) of a non-polar solvent (e.g., 100% Hexane or Heptane).
-
Sample Loading: Dissolve the crude aminomethyl bicyclic amine in a minimum volume of DCM. Crucial: If the sample is insoluble in DCM, use a dry-loading technique by adsorbing the compound onto a small amount of Celite. Do not use bare silica for dry loading, as it reintroduces acidic sites to the system.
-
Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate over 10-15 CV. For highly polar derivatives, a secondary gradient of 0% to 10% Methanol in EtOAc can be applied.
-
Validation Check: Spot fractions on an amine-functionalized TLC plate. Visualize using a Ninhydrin stain. Ninhydrin specifically reacts with the primary aminomethyl group to yield a distinct purple/blue spot, confirming both the presence of the product and the integrity of the primary amine.
Section 2: SCX Catch-and-Release Chromatography
FAQ: My reductive amination yielded a complex mixture of the target aminomethyl bicyclic amine, unreacted neutral starting materials, and organic catalysts. How can I isolate the amine efficiently without multiple columns?
Causality & Expert Insight: Strong Cation Exchange (SCX) chromatography exploits the specific protonation state of your target. SCX resins contain benzenesulfonic acid functional groups (pKa < 1). When you load your mixture under slightly acidic or neutral conditions, the highly basic aminomethyl group becomes protonated and forms a strong ionic bond with the sulfonate[5][6]. Neutral and acidic impurities remain uncharged and are simply washed straight through the column. The target is then "released" by washing with a strong base (e.g., ammonia in methanol), which deprotonates the amine, breaking the ionic interaction[5].
Protocol 2: SCX Catch-and-Release Workflow
-
Conditioning: Wash the SCX cartridge with 2 CV of Methanol, followed by 2 CV of 1% Acetic Acid in Methanol to ensure the resin is fully protonated.
-
Loading: Dissolve the crude mixture in Methanol (or DCM/MeOH 1:1) and load it onto the cartridge. Ensure the loading solution is not basic.
-
Catch (Washing): Wash the cartridge with 3-5 CV of Methanol, followed by 2 CV of DCM. Causality: This removes all lipophilic neutral byproducts, unreacted non-basic starting materials, and organic impurities.
-
Release (Elution): Elute the target amine using 2-3 CV of 2M Ammonia in Methanol. The high pH deprotonates the bicyclic amine, releasing it from the resin.
-
Validation Check: Spot the 'Catch' wash and the 'Release' eluent on a TLC plate. The target amine should be entirely absent from the wash and exclusively present in the release fraction, confirming successful resin binding and quantitative recovery.
Section 3: Reverse-Phase HPLC (RP-HPLC) Optimization
FAQ: When using RP-HPLC (C18) with standard 0.1% TFA or Formic Acid, my aminomethyl bicyclic amine elutes in the solvent front. How do I increase retention?
Causality & Expert Insight: At acidic pH (e.g., using 0.1% TFA, pH ~2), both the bicyclic core nitrogen and the aminomethyl nitrogen are fully protonated. This di-cationic state makes the molecule extremely hydrophilic, preventing partitioning into the hydrophobic C18 stationary phase. To increase retention, you must suppress the ionization of the amines.
The Solution: Switch to a high-pH mobile phase using a pH-stable C18 column (e.g., hybrid silica designed to withstand pH 10+). Use 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide as the aqueous modifier. At pH 10-10.5, the primary aminomethyl group (pKa ~9-10) and tertiary bicyclic amines will be largely deprotonated, significantly increasing their lipophilicity and retention on the C18 phase.
Protocol 3: High-pH RP-HPLC Method
-
Column Selection: Select a hybrid-silica C18 column rated for high pH (up to pH 12).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 2% B, hold for 1 minute, then ramp to 40% B over 10 minutes. (Adjust the ramp based on the specific lipophilicity of the bicyclic core).
-
Validation Check: Monitor the UV trace at 210-220 nm and the MS total ion chromatogram (TIC). The target mass should align with a sharp, symmetrical peak. If the peak exhibits tailing, it indicates incomplete deprotonation, requiring a slight pH increase in Mobile Phase A.
References
-
Amino Silica Gel | Sorbent Technologies, Inc. Sorbent Technologies. 4
-
The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods. Combinatorial Chemistry & High Throughput Screening. 6
-
Is there an easy way to purify organic amines? Biotage.2
-
When should I use an amine-bonded silica for flash chromatography? Biotage. 1
-
Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO. 3
Sources
optimizing reaction conditions for the functionalization of the methanamine group
Welcome to the Technical Support Center for the functionalization of the methanamine pharmacophore (R-CH₂-NH₂). Because primary amines are highly nucleophilic, their functionalization is frequently plagued by chemoselectivity issues, over-alkylation, and catalyst poisoning. This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting strategies, and self-validating protocols to optimize these critical carbon-nitrogen (C-N) bond-forming reactions.
Optimization Workflow
The following decision tree outlines the optimal pathways for functionalizing a primary methanamine group based on the target linkage, prioritizing highly selective catalytic and reductive methods over traditional, unselective substitution reactions.
Decision tree for methanamine functionalization pathways.
FAQs: Overcoming Common Bottlenecks
Q: Why do direct N-alkylation attempts of my methanamine yield complex mixtures of secondary and tertiary amines, and how do I prevent this? A: This is a classic chemoselectivity issue driven by inductive effects. When a primary amine is alkylated, the newly attached electron-donating alkyl group increases the electron density on the nitrogen atom. This makes the resulting secondary amine more nucleophilic than the starting primary amine,1[1]. Solution: Avoid direct N-alkylation with alkyl halides. Instead, utilize 2[3], or employ4[4] which deactivate the nitrogen nucleophile after the first addition.
Q: For reductive amination, why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) preferred over Sodium Cyanoborohydride (NaCNBH₃) or Sodium Borohydride (NaBH₄)? A: The choice of reducing agent dictates the chemoselectivity between the carbonyl precursor and the iminium intermediate. NaBH₄ is too reactive and will prematurely reduce your aldehyde/ketone to an alcohol. NaCNBH₃ requires strict, continuous pH control (pH 6-8) and generates highly toxic hydrogen cyanide gas upon aqueous workup.5[5].
Q: When performing a Buchwald-Hartwig coupling on a primary methanamine, how do I avoid diarylation? A: Diarylation occurs when the monoarylated secondary amine outcompetes the starting primary amine for the Palladium catalyst. To enforce monoarylation, you must use a sterically demanding dialkylbiarylphosphine ligand like BrettPhos.6[6].
Troubleshooting Guide: Specific Reactions
Issue 1: Dialkylation observed during reductive amination with an unhindered aliphatic aldehyde.
-
Causality: While NaBH(OAc)₃ is highly selective, unhindered aliphatic aldehydes react so rapidly that they can condense with the newly formed secondary amine product before the remaining primary amine is consumed.
-
Resolution: Switch from a direct reductive amination to an indirect (stepwise) procedure.7[7].
Issue 2: Buchwald-Hartwig amination stalls at <20% conversion and the solution turns black.
-
Causality: A premature color change to black with the deposition of a metallic mirror indicates that the active Pd(0) species has aggregated into inactive palladium black (catalyst deactivation). This is typically caused by oxygen ingress, moisture, or the use of an incompatible strong base (like NaOtBu) with a base-sensitive substrate.
-
Resolution: Ensure rigorous degassing of all solvents (sparge with Argon for 30 mins). If your methanamine derivative contains protic or base-sensitive functional groups,8[8].
Quantitative Data & Reagent Selection
Table 1: Reducing Agents for Reductive Amination
| Reducing Agent | Optimal pH | Selectivity (Iminium vs Carbonyl) | Toxicity / Byproducts | Primary Use Case |
| NaBH(OAc)₃ | 5.0 - 7.0 | Excellent | Low / Acetic Acid | Direct reductive amination (Standard) |
| NaCNBH₃ | 6.0 - 8.0 | Good | High / HCN gas | Acid-sensitive substrates |
| NaBH₄ | > 8.0 | Poor | Low / Borate salts | Indirect (stepwise) amination |
Table 2: Buchwald-Hartwig Ligand & Base Selection for Amines
| Ligand | Amine Type | Halide Reactivity | Preferred Base | Solvent |
| BrettPhos | Primary | Aryl Cl, Br, I | NaOtBu (Standard) | 1,4-Dioxane / Toluene |
| RuPhos | Secondary | Aryl Cl, Br, I | NaOtBu or Cs₂CO₃ | 1,4-Dioxane / Toluene |
| tBuBrettPhos | Primary (Amides) | Aryl Cl, Br, I | K₃PO₄ or LHMDS | t-BuOH / THF |
Experimental Protocols
Protocol A: Direct Reductive Amination using NaBH(OAc)₃ (Abdel-Magid Protocol)
This protocol utilizes a self-validating visual and chromatographic feedback loop to ensure reaction fidelity.
-
Preparation: In an oven-dried flask, dissolve the primary methanamine (1.0 equiv) and the aldehyde/ketone (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.
-
Catalysis (Optional): If using a ketone, add glacial acetic acid (1.0 equiv). Note: Do not add acid if using an aldehyde.
-
Reduction: Add NaBH(OAc)₃ (1.4 equiv) portion-wise at room temperature.
-
Self-Validation Check (IPC): Observe the reaction. Mild bubbling is normal, but vigorous gas evolution indicates the presence of moisture (hydrolysis of the hydride). The solution should remain clear; heavy precipitation indicates an insoluble iminium salt, requiring the addition of a polar co-solvent (e.g., DMF).
-
-
Monitoring: Stir at room temperature for 2-12 hours. Validate completion via TLC (disappearance of the carbonyl spot).
-
Quench: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Buchwald-Hartwig Amination of a Primary Amine
Designed to prevent catalyst poisoning and diarylation.
-
Inert Atmosphere Setup: In a glovebox or using rigorous Schlenk techniques, add the aryl halide (1.0 equiv), primary methanamine (1.2 equiv), BrettPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.4 equiv) to an oven-dried vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M). Seal the vial with a PTFE septum cap.
-
Heating & Validation: Transfer the vial to a pre-heated block at 100 °C.
-
Self-Validation Check (IPC): The reaction mixture should transition from a heterogeneous suspension to a deep red/brown homogeneous solution as the active Pd(0) species is generated. If the solution turns black within the first 15 minutes, the catalyst has decomposed (check solvent purity and degassing technique).
-
-
Workup: After 12-24 hours, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate for column chromatography.
References
- Buchwald Ligands Review Source: Entegris URL
- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Google Patents URL
- Reductive Amination, and How It Works Source: Master Organic Chemistry URL
- Source: Sciencemadness.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Cross-Coupling Reaction Manual: Desk Reference Source: MilliporeSigma URL
- Synthesis of Secondary Amines via Self-Limiting Alkylation Source: PMC URL
Sources
- 1. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. entegris.com [entegris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
Introduction: The synthesis of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, a complex bridged bicyclic diamine, presents unique challenges, particularly during the transition from laboratory-scale to pilot-plant or manufacturing scale.[1] These scaffolds are of significant interest in medicinal chemistry due to their high sp³ content and rigid conformational structure, which can lead to improved metabolic stability and unique substituent vectors in drug candidates.[1][2] This guide provides practical, in-depth solutions to common issues encountered during the scale-up synthesis, structured to assist researchers, chemists, and process development professionals in navigating these complexities.
Our approach is grounded in established chemical principles, drawing from methodologies for constructing bridged aza-cycles and general best practices for scaling up amine syntheses.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges associated with the 1,5-diazabicyclo[3.2.2]nonane core?
The primary challenges in synthesizing this bridged bicyclic system include:
-
Ring Strain: The formation of bridged systems can be thermodynamically and kinetically challenging compared to simpler fused or monocyclic systems, often requiring specific reaction conditions to overcome activation barriers.[1]
-
Stereocontrol: Introduction of substituents on the bicyclic core, such as the aminomethyl group at C6, can create stereocenters. Controlling the stereochemical outcome is critical and often difficult without chiral auxiliaries or asymmetric catalysis.
-
Purification: The target molecule is a polyamine, making it highly polar and basic. This complicates purification, as it may streak on standard silica gel, bind strongly to acidic surfaces, and be difficult to crystallize. Purification is often achieved through salt formation and recrystallization or specialized chromatography.[4]
Q2: Can you outline a plausible synthetic strategy for scale-up?
A robust, scalable synthesis prioritizes commercially available starting materials, avoids hazardous reagents where possible, and minimizes difficult purification steps. A common conceptual approach involves the construction of a suitable monocyclic precursor followed by an intramolecular cyclization to form the bridged system. One such strategy could be a multi-step sequence beginning with a substituted piperidine derivative. The key step is often an intramolecular C-N bond formation, such as a Hofmann-Löffler-Freytag (HLF) type reaction or a reductive amination cascade.[1][2]
Below is a generalized workflow for consideration during process development.
Caption: High-level workflow for synthesis and scale-up.
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
When scaling up amine synthesis, several parameters are critical for ensuring consistency, safety, and yield.[3]
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions and reducing yield. The transition from magnetic stirring to overhead mechanical or impeller-based stirring must be carefully evaluated.
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up. Reactions that were easily controlled in a round-bottom flask may become dangerously exothermic in a large reactor. Efficient heat management using jacketed reactors and controlled addition rates is crucial.
-
Reaction Time: Operations that are quick on a lab scale (e.g., transfers, filtrations) take much longer in a plant setting. The stability of intermediates and the final product over these extended periods must be verified.[3]
-
Reagent Purity: The quality of starting materials and solvents can have a magnified impact on a larger scale. Water content, in particular, can be detrimental in many steps.
Q4: What specific safety precautions should be taken?
Handling amines and associated reagents requires stringent safety protocols.
-
Corrosivity and Toxicity: Many amines are corrosive and can cause severe skin burns and eye damage. The use of appropriate Personal Protective Equipment (PPE), including gloves, goggles, and lab coats, is mandatory. Work should be conducted in a well-ventilated fume hood.
-
High-Energy Functional Groups: Intermediates containing functional groups like azides or nitro groups pose explosion risks and require careful handling and temperature control.[3]
-
Hydrogenation Reactions: If the synthesis involves catalytic hydrogenation (e.g., for nitrile or nitro group reduction), specialized high-pressure reactors and proper handling of flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel) are required.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Issue 1: Low Yield in the Intramolecular Cyclization Step
-
Question: We are attempting an intramolecular cyclization to form the 1,5-diazabicyclo[3.2.2]nonane core and are seeing a significant drop in yield from 75% at the 1g scale to 30% at the 100g scale. What are the likely causes and solutions?
-
Answer: This is a classic scale-up problem often linked to mixing and thermal control.[3]
-
Causality:
-
Inefficient Mixing: On a larger scale, reagent addition can create localized high concentrations, leading to intermolecular side reactions (e.g., polymerization) that compete with the desired intramolecular cyclization.
-
Poor Heat Transfer: If the reaction is exothermic, poor heat dissipation in a large reactor can increase the internal temperature, promoting decomposition or the formation of thermal byproducts.
-
"High Dilution" Principle: Intramolecular reactions are favored at high dilution, which is harder and more costly to achieve on a large scale. Simply increasing the solvent volume may not be practical.
-
-
Troubleshooting Steps & Solutions:
-
Optimize Reagent Addition: Instead of adding the cyclization precursor in one portion, use a syringe pump or addition funnel to add it slowly over several hours to the heated reaction mixture. This maintains a low concentration of the precursor, favoring the intramolecular pathway.
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the external bath temperature. Ensure your reactor's cooling system can handle any exotherm.
-
Analyze Byproducts: Take a sample of the crude reaction mixture and analyze it by LC-MS and NMR to identify the major byproducts. Understanding what is being formed will guide further optimization (e.g., if oligomers are seen, the slow-addition strategy is strongly indicated).
-
Re-evaluate Solvent and Base: A higher-boiling solvent might provide better temperature control. The choice of base is also critical; a non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
-
-
Issue 2: Inconsistent Stereochemical Purity of the Final Product
-
Question: Our final product, 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, is showing a variable ratio of diastereomers batch-to-batch. How can we improve stereocontrol?
-
Answer: Inconsistent stereochemical outcomes often point to a process that is highly sensitive to reaction conditions, particularly temperature.
-
Causality:
-
Temperature Fluctuation: The energy difference between the transition states leading to different diastereomers can be small. Minor temperature variations between batches can significantly alter the product ratio.
-
Epimerization: A proton at a stereocenter adjacent to a carbonyl or imine group might be acidic enough to be removed by the base, leading to epimerization and a mixture of isomers. This can occur during the reaction or work-up.
-
-
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: Implement a jacketed reactor with an automated control system to maintain a precise temperature profile throughout the reaction. For reactions requiring low temperatures, ensure the cooling capacity is sufficient for the scale.
-
Kinetic vs. Thermodynamic Control: Investigate whether the reaction is under kinetic or thermodynamic control. A short reaction at a low temperature may favor one isomer (kinetic product), while a longer reaction at a higher temperature might allow equilibration to the more stable isomer (thermodynamic product). Choose the conditions that provide the best, most consistent ratio.
-
Purification via Diastereomeric Salt Resolution: If stereocontrol cannot be perfected, consider a diastereomeric salt resolution. React the mixture of diastereomers with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting salts will have different solubilities, often allowing one to be selectively crystallized.
-
-
Issue 3: Difficulties with Product Purification and Isolation
-
Question: The crude product is a dark, viscous oil that is difficult to purify. Silica gel chromatography gives very poor recovery, and distillation leads to decomposition. How can we effectively isolate the pure diamine?
-
Answer: Purifying polar, high-boiling amines is a common and significant challenge. The physical properties of your target compound make standard organic chemistry techniques problematic.
-
Causality:
-
High Polarity: The two basic nitrogen atoms make the molecule highly polar, causing it to bind irreversibly to the acidic silica gel, leading to low recovery.
-
Thermal Instability: Amines can be susceptible to thermal degradation, especially in the presence of trace impurities.[5][6]
-
Hygroscopic Nature: The free base is likely hygroscopic and can absorb atmospheric CO₂ to form carbamates, contributing to the oily consistency and impurity profile.
-
-
Troubleshooting Steps & Solutions:
-
Salt Crystallization: This is often the most effective method for purifying amines on a large scale.
-
Protocol: Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of HCl in a non-polar solvent (like diethyl ether or dioxane) or bubble HCl gas through the solution until precipitation is complete. The resulting dihydrochloride salt is often a stable, crystalline solid that can be isolated by filtration and washed with a non-polar solvent to remove impurities.
-
Recrystallization: The filtered salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/ether).
-
-
Ion-Exchange Chromatography: If crystallization is not effective, consider using a basic ion-exchange resin. The amine will bind to the resin, allowing neutral impurities to be washed away. The product can then be eluted by washing with an appropriate buffer or ammonia solution.
-
Kugelrohr or Short-Path Distillation: If the product is thermally stable enough, distillation under high vacuum using a short-path apparatus (like a Kugelrohr) minimizes the residence time at high temperatures, reducing decomposition.
-
-
Caption: Decision workflow for amine purification.
Experimental Protocols
Protocol 1: General Procedure for Dihydrochloride Salt Formation
This protocol is a general guideline and must be adapted based on the specific scale and solubility characteristics of the compound.
-
Dissolution: Dissolve the crude 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine (1.0 eq) in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or absolute ethanol (approx. 5-10 mL per gram of crude material).
-
Filtration (Optional): If insoluble impurities are present, filter the solution through a pad of celite, washing the pad with a small amount of the same solvent.
-
Acidification: While stirring the solution vigorously, slowly add a solution of 2 M HCl in diethyl ether (2.2 eq). Alternatively, for larger scales, a solution of acetyl chloride (2.2 eq) in IPA can be added dropwise (this generates HCl in situ).
-
Precipitation: The dihydrochloride salt will typically precipitate as a white solid. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation. If precipitation is slow, the solution can be cooled in an ice bath.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with a cold, non-polar solvent (e.g., diethyl ether, acetone, or heptane) to remove non-basic impurities.
-
Drying: Dry the solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
-
BenchChem. (n.d.). Amine plant troubleshooting and optimization for chemical synthesis. Retrieved from BenchChem website.[5]
-
R Discovery. (2016, March 2). Synthesis of 1-azabicyclo[3.2.2]nonane from cinchonidine. R Discovery.[7]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Scribd.[6]
-
Communications Chemistry. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate.[8]
-
Organic Letters. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. ACS Publications.[1]
-
Chemical Reviews. (2016, November 3). Biobased Amines: From Synthesis to Polymers; Present and Future. ACS Publications.[9]
-
Royal Society of Chemistry. (n.d.). Bioactive Amines. In Books.[10]
-
ACS Medicinal Chemistry Letters. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Publications.[11]
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.[3]
-
Beilstein Journal of Organic Chemistry. (2016, May 17). The synthesis of functionalized bridged polycycles via C–H bond insertion.[12]
-
Google Patents. (2006, September 28). US20060217549A1 - Diamine purification method.[4]
-
ResearchGate. (n.d.). Troubleshooting amine plants.[13]
-
Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.[14]
-
Beilstein Journal of Organic Chemistry. (2013, April 4). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative.[15]
-
MilliporeSigma. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.[16]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sdlookchem.com [sdlookchem.com]
- 4. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - The synthesis of functionalized bridged polycycles via C–H bond insertion [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 15. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 16. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
Technical Support Center: Troubleshooting the Synthesis of 1,5-Diazabicyclo[3.2.2]nonane Analogs
Welcome to the Application Support Center. 1,5-Diazabicyclo[3.2.2]nonane and its bridged bicyclic analogs are critical structural scaffolds used in the design of proton sponges, transition metal ligands, and advanced 3D organic-inorganic perovskite ferroelectrics .
Constructing this[3.2.2] bicyclic system—typically achieved via the double alkylation of homopiperazine (1,4-diazepane) with 1,2-dihaloethanes, or piperazine with 1,3-dihalopropanes—is notoriously prone to side reactions. This guide provides mechanistic troubleshooting, frequently asked questions (FAQs), and a self-validating protocol to help you maximize your cyclization yields.
Mechanistic Pathway & Critical Nodes
Understanding the kinetic competition in your reaction flask is the first step to troubleshooting. The diagram below illustrates the desired intramolecular pathway versus the three primary failure modes: oligomerization, E2 elimination, and quaternization.
Reaction pathways and competitive side reactions in [3.2.2] bicyclic diamine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields a sticky, insoluble residue instead of the target bicyclic product. What is happening? A: You are observing intermolecular oligomerization. The formation of the [3.2.2] ring requires an intramolecular SN2 cyclization of the mono-alkylated intermediate. Because intramolecular reactions are concentration-independent (first-order) while intermolecular reactions are concentration-dependent (second-order), high concentrations heavily favor polymerization. Resolution: Implement the Ruggli-Ziegler high-dilution principle. Use a syringe pump to simultaneously and slowly add both the diamine and the dihalide into a large volume of refluxing solvent. Literature indicates that strong dilution (e.g., 4-fold or greater) is mandatory to selectively drive the intramolecular heterocyclization of bridged analogs .
Q2: I am detecting volatile byproducts (e.g., vinyl bromide) and my yield is capped at 30%. How do I fix this? A: This is caused by premature E2 elimination. Aliphatic diamines and auxiliary organic bases (like triethylamine) are strongly basic and can abstract a β-proton from the dihalide instead of acting as nucleophiles. As noted in the synthesis of related diazacyclodecane proton sponges, auxiliary bases like Et₃N can prematurely abstract HBr from the intermediates, drastically lowering the yield of the target bridged system . Resolution: Switch from organic amines to a non-nucleophilic, mild inorganic base such as anhydrous Na₂CO₃ or K₂CO₃. Furthermore, utilizing a polar aprotic solvent like acetonitrile (MeCN) enhances the nucleophilicity of the amine (favoring SN2) over its basicity (favoring E2).
Q3: LC-MS analysis of my crude mixture shows a mass corresponding to [M + R]⁺. Why is my product over-reacting? A: You are experiencing quaternization. The target 1,5-diazabicyclo[3.2.2]nonane features two highly nucleophilic, sterically exposed bridgehead tertiary amines (similar in reactivity to DABCO). If unreacted dihalide is present after the ring closes, the bicyclic product will rapidly attack it, forming a quaternary ammonium salt. Resolution: Maintain strict 1:1 stoichiometry. Never let the dihalide be in excess in the reaction flask. Stop the reaction immediately once the mono-alkylated intermediate is consumed.
Q4: The reaction stalls at the mono-alkylated intermediate. How can I drive the final ring closure? A: The first alkylation generates one equivalent of HX, which can protonate the remaining secondary amine, rendering it non-nucleophilic. Furthermore, alkyl bromides/chlorides may not be reactive enough for the sterically demanding cyclization step. Resolution: Ensure sufficient heterogeneous base is suspended in the reaction to scavenge HX. Add 10 mol% Sodium Iodide (NaI) to initiate a Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide in situ, which significantly accelerates the ring closure.
Quantitative Optimization Data
The table below summarizes the causality between reaction parameters and the distribution of the target product versus side reactions.
| Entry | Concentration | Base | Catalyst | Temp (°C) | Target Yield (%) | Oligomers (%) | Elimination (%) |
| 1 | 0.50 M | Et₃N | None | 80 | 15 | 60 | 25 |
| 2 | 0.05 M | Et₃N | None | 80 | 40 | 20 | 30 |
| 3 | 0.05 M | Na₂CO₃ | None | 80 | 65 | 15 | < 5 |
| 4 | 0.01 M | Na₂CO₃ | NaI (10 mol%) | 82 | 88 | < 5 | < 2 |
Note: Entry 4 represents the optimized conditions utilized in the protocol below.
Self-Validating Experimental Protocol
Objective: Synthesize 1,5-diazabicyclo[3.2.2]nonane via the double alkylation of homopiperazine with 1,2-dibromoethane, minimizing oligomerization and elimination.
Phase 1: Preparation of the Dilution Matrix
-
In a 2 L three-neck round-bottom flask, add 1.0 L of anhydrous acetonitrile (MeCN).
-
Add 5.0 equivalents (relative to the diamine) of finely powdered, oven-dried Na₂CO₃. Causality: The heterogeneous inorganic base scavenges HBr without dissolving into the organic phase, preventing base-catalyzed E2 elimination of the dihalide.
-
Add 0.1 equivalents of NaI (Finkelstein catalyst). Heat the suspension to a gentle reflux (82 °C) under an inert N₂ atmosphere.
Phase 2: Simultaneous Syringe-Pump Addition 4. Prepare Syringe A: 50 mmol of homopiperazine dissolved in 100 mL of MeCN. 5. Prepare Syringe B: 50 mmol of 1,2-dibromoethane dissolved in 100 mL of MeCN. 6. Connect both syringes to a dual-channel syringe pump. Introduce the solutions into the refluxing matrix at a highly controlled rate of 4.0 mL/hour . Self-Validation Checkpoint 1: After 2 hours, sample the reaction and run TLC (Alumina, 5% MeOH in DCM). You should observe the mono-alkylated intermediate forming. If a heavy baseline spot (polymer) appears, immediately decrease the addition rate to 2.0 mL/hour to enforce higher dilution.
Phase 3: Cyclization and Quench 7. Once addition is complete (approx. 25 hours), continue refluxing for an additional 12 hours to drive the intramolecular cyclization. Self-Validation Checkpoint 2: Analyze via GC-MS. The mono-alkylated intermediate mass should disappear, replaced entirely by the target mass (m/z 126.1). If unreacted intermediate remains, the Na₂CO₃ surface may be passivated; add an additional 1.0 eq of fresh Na₂CO₃ and reflux for 4 more hours. 8. Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts (NaBr, Na₂CO₃), and concentrate the filtrate under reduced pressure. 9. Purify via vacuum distillation or sublimation to isolate the pure 1,5-diazabicyclo[3.2.2]nonane.
References
-
Precise design and preparation of two 3D organic−inorganic perovskite ferroelectrics (1,5-diazabicyclo[3.2.2]nonane)RbX3 (X = Br, I). Chemical Communications.[Link]
-
Synthesis Some New Heterocyclic Compounds By Domino Reactions, and Study Them as Corrosion Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. Archive for Organic Chemistry.[Link]
addressing instability of the diazabicyclo[3.2.2]nonane core under acidic conditions
Technical Support Center: Troubleshooting the Diazabicyclo[3.2.2]nonane Scaffold
From the Desk of the Senior Application Scientist The diazabicyclo[3.2.2]nonane core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of α7 nicotinic acetylcholine receptor (nAChR) agonists (such as SSR180711 and CP-810,123) and various kinase inhibitors[1]. However, researchers frequently encounter catastrophic yield losses, peak tailing, and unexpected degradation when subjecting these bridged bicyclic amines to standard acidic conditions.
This guide provides a mechanistic understanding of this instability and offers field-proven, self-validating protocols to ensure the structural integrity of your compounds during synthesis, deprotection, and purification.
I. Mechanistic Causality: Why Does the Core Degrade?
The instability of the diazabicyclo[3.2.2]nonane system under acidic conditions is fundamentally a problem of strain-release driven by protonation .
Bridged bicyclic amines possess unique physicochemical properties, including higher lipophilicity and distinct torsional strain profiles compared to their monocyclic counterparts[2]. The nitrogen atoms in the [3.2.2] system are highly basic. When exposed to strong acids (e.g., Trifluoroacetic acid (TFA) or hydrochloric acid), the nitrogens are rapidly protonated. This localized positive charge exacerbates the inherent ring strain. To relieve this thermodynamic penalty, the molecule becomes highly susceptible to C–N bond scission. Depending on the substitution pattern, this manifests as retro-Mannich fragmentation, Grob-type fragmentation, or hydrolytic ring-opening[3].
To successfully work with this scaffold, you must bypass the high-energy protonated intermediate by utilizing orthogonal protecting groups, Lewis acid-mediated deprotections, and strictly pH-controlled purification environments.
Mechanistic pathways of diazabicyclo[3.2.2]nonane under Brønsted vs. Lewis acidic conditions.
II. Troubleshooting & FAQs
Q1: I am losing over 90% of my compound during standard N-Boc deprotection using 50% TFA in DCM. How can I prevent this? A1: The standard TFA/DCM protocol is too harsh for the [3.2.2] bicyclic system, often resulting in <5% overall yields due to core fragmentation[3]. Solution: Switch to a mild Lewis acid-mediated deprotection. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild, non-nucleophilic base like 2,6-lutidine allows for the removal of the Boc group via a silyl carbamate intermediate, avoiding the highly destabilizing Brønsted acid conditions.
Q2: My LC-MS shows a mass corresponding to my product + 18 Da (water) after acidic workup. What happened? A2: You are observing hydrolytic ring-opening. Prolonged exposure to aqueous acids during extraction causes the strained, protonated bicyclic amine to undergo nucleophilic attack by water, cleaving one of the C-N bonds. Solution: Never use 1M HCl or saturated ammonium chloride for aqueous quenching. Quench reactions with neutral phosphate buffer (pH 7.0) or saturated aqueous sodium bicarbonate (pH ~8.5).
Q3: During reverse-phase HPLC purification, my compound elutes as a massive, tailing smear, and fractions contain degraded byproducts. A3: Standard RP-HPLC mobile phases use 0.1% TFA or 0.1% Formic Acid to maintain sharp peak shapes for basic amines. For the diazabicyclo[3.2.2]nonane core, the acidic mobile phase and the heat generated during column transit induce on-column degradation. Solution: Transition to a high-pH mobile phase. Use 10 mM Ammonium Bicarbonate (pH 9.0) or 10 mM Ammonium Acetate adjusted to pH 8.5 with ammonium hydroxide. This keeps the basic nitrogens deprotonated, maintaining the structural integrity of the core and ensuring sharp peak shapes.
Decision matrix for RP-HPLC purification of acid-sensitive bicyclic amines.
III. Quantitative Data: Deprotection Condition Optimization
The following table summarizes the causal relationship between acidic strength, reaction conditions, and the recovery of the intact diazabicyclo[3.2.2]nonane core during N-Boc deprotection.
| Deprotection Condition | Reagents | Time / Temp | Core Recovery (%) | Primary Impurity Profile |
| Strong Brønsted Acid | 50% TFA in DCM | 2 h / 25 °C | < 5% | Ring-opened hydrolysis products |
| Moderate Brønsted Acid | 4M HCl in Dioxane | 1 h / 0 °C | 35 - 45% | Partial fragmentation, oligomers |
| Lewis Acid (Optimized) | TMSOTf, 2,6-Lutidine | 1 h / 0 °C to 25 °C | 88 - 95% | Trace unreacted starting material |
| Thermal (Solvent-free) | Heat (150 °C) | 10 min / 150 °C | 60 - 70% | Thermal decomposition products |
IV. Validated Experimental Protocols
Protocol A: Mild N-Boc Deprotection using TMSOTf
This protocol utilizes a self-validating visual cue (fuming of TMSOTf) and precise temperature control to ensure the core remains intact.
Reagents:
-
N-Boc-diazabicyclo[3.2.2]nonane derivative (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.0 eq)
-
2,6-Lutidine (4.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Base Addition: Add 2,6-lutidine (4.0 mmol, 465 µL) dropwise via syringe. Stir for 5 minutes. Causality note: 2,6-lutidine acts as an acid scavenger without acting as a nucleophile due to steric hindrance.
-
Deprotection: Slowly add TMSOTf (3.0 mmol, 543 µL) dropwise over 5 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS (using a basic mobile phase) or TLC. Complete consumption of starting material typically occurs within 1 hour.
-
Quenching (Critical Step): Cool the reaction back to 0 °C. Quench by slowly adding saturated aqueous NaHCO3 (10 mL). Do not use acidic quenches.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: High-pH RP-HPLC Purification
Equipment & Solvents:
-
Column: Waters XBridge C18 (designed for high-pH stability).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 9.0 with NH4OH).
-
Mobile Phase B: LC-MS grade Acetonitrile.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude amine in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Flush the column with 95% Mobile Phase A for 5 column volumes to ensure a stable basic pH environment.
-
Gradient Elution: Run a shallow gradient (e.g., 5% to 60% B over 20 minutes). The deprotonated diazabicyclo[3.2.2]nonane core will exhibit increased retention time compared to acidic conditions, allowing for better separation from polar impurities.
-
Fraction Collection: Collect fractions based on UV absorption (e.g., 214 nm / 254 nm) or mass triggering.
-
Solvent Removal: Lyophilize the collected fractions immediately. Avoid rotary evaporation at high temperatures, as prolonged heating in aqueous mixtures can induce secondary degradation.
V. References
-
Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor Source: MDPI (Pharmaceuticals) URL:[Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Discovery of 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a Novel α7 Nicotinic Acetylcholine Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
improving the regioselectivity of functionalization on the 1,5-diazabicyclo[3.2.2]nonane scaffold
Technical Support Center: Regioselective Functionalization of the 1,5-Diazabicyclo[3.2.2]nonane Scaffold
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, sp³-rich three-dimensional pharmacophores to improve metabolic stability and target specificity, bridged bicyclic diamines like 1,5-diazabicyclo[3.2.2]nonane have become critical scaffolds.
However, functionalizing this scaffold presents a unique regioselectivity challenge. The molecule possesses two equivalent bridgehead nitrogens (N1 and N5), but three distinct carbon bridges: one propylene bridge (C2–C3–C4) and two ethylene bridges (C6–C7 and C8–C9). Directing functionalization exclusively to the
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve >95:5 regioselectivity in your C–H functionalization workflows.
Mechanistic Workflows & Logical Relationships
To achieve high regioselectivity, we must exploit the subtle steric and thermodynamic differences between the bridges. The propylene bridge is conformationally more flexible and sterically less hindered than the rigid, highly strained ethylene bridges.
Workflow for symmetry breaking and regioselective C-H functionalization of the scaffold.
Photoredox catalytic cycle for alpha-amino radical generation via Hydrogen Atom Transfer.
Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and the resulting C2:C6 regioselectivity. Notice how transitioning from direct lithiation to photoredox-mediated Cross-Dehydrogenative Coupling (CDC) drastically improves the selectivity profile [1].
| Functionalization Method | Reagents / Catalyst System | Temp (°C) | Conversion (%) | Regioselectivity (C2 : C6) |
| Direct Lithiation | sec-BuLi, TMEDA | -78 | 85 | 60 : 40 |
| Directed Lithiation | BF₃·OEt₂, sec-BuLi | -78 | 92 | 85 : 15 |
| Thermal CDC | CuBr, TBHP | 60 | 78 | 70 : 30 |
| Photoredox CDC | [Ir(dF(CF₃)ppy)₂]PF₆, Quinuclidine | 25 | 95 | 98 : 2 |
Troubleshooting & FAQs
Q1: When attempting
-
It electronically deactivates the C-H bonds adjacent to N1, preventing lithiation.
-
It creates massive steric bulk near the ethylene bridges (C6/C7), forcing the incoming base to interact with the less hindered C4 position (equivalent to C2) adjacent to the free N5 atom. This simple pre-complexation step routinely boosts C2 regioselectivity to >85:15.
Q2: I am using a photoredox Cross-Dehydrogenative Coupling (CDC) approach for C–H cyanation, but I am observing over-oxidation (amidine formation). What is going wrong? Root Cause: Over-oxidation in CDC reactions of bicyclic amines usually occurs when the Hydrogen Atom Transfer (HAT) catalyst is too aggressive or the radical intermediate is too long-lived, leading to a second Single Electron Transfer (SET) event before the nucleophile can trap the iminium ion [2]. Solution: Switch your HAT catalyst. If you are using ABNO or TEMPO, downgrade the hydrogen-abstracting power by switching to quinuclidine . Quinuclidine generates a more transient radical that rapidly undergoes SET to form the iminium species, which is immediately trapped by the cyanide source (e.g., TMSCN). Furthermore, ensure your reaction is strictly degassed via freeze-pump-thaw; ambient oxygen acts as a radical sink and promotes over-oxidation pathways.
Q3: Can I functionalize the C3 position (the middle of the propylene bridge) directly?
Root Cause: The C3 position is
Self-Validating Experimental Protocol: Regioselective Photoredox -Cyanation
This protocol leverages photoredox catalysis to achieve >95% regioselectivity for the C2 position. It is designed to be self-validating: the color of the reaction mixture will indicate the active state of the Iridium photocatalyst.
Materials:
-
1,5-Diazabicyclo[3.2.2]nonane (1.0 mmol) *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)
-
Quinuclidine (10 mol%)
-
Trimethylsilyl cyanide (TMSCN) (1.5 mmol) - Caution: Highly toxic.
-
K₂S₂O₈ (1.5 mmol)
-
Degassed Acetonitrile/Water (9:1, 10 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 1,5-diazabicyclo[3.2.2]nonane, the Iridium photocatalyst, quinuclidine, and K₂S₂O₈.
-
Degassing: Seal the tube with a rubber septum and purge with ultra-pure Argon for 15 minutes.
-
Solvent & Reagent Addition: Syringe in the degassed Acetonitrile/Water mixture. The solution should appear pale yellow. Slowly add TMSCN dropwise via syringe.
-
Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs. Ensure the temperature is maintained at 25 °C using a cooling fan.
-
Self-Validation Check: Upon irradiation, the solution should transition to a deep, luminescent orange/red, confirming the excitation of the Ir(III) to the *Ir(III) state.
-
-
Monitoring: Stir under irradiation for 12 hours. Monitor via GC-MS or LC-MS. The mass of the desired product is [M+H]⁺ = 152.1.
-
Quenching & Workup: Turn off the LEDs. Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Basic Alumina, eluting with EtOAc/Hexanes) to yield the pure C2-carbonitrile derivative.
References
-
Direct Alkylation of Saturated Cyclic Amines via catalytic C-H Functionalization (DASCA) . European Commission CORDIS. Verified URL:[Link]
-
C–H Activation: Toward Sustainability and Applications . ACS Central Science, 2021. Verified URL:[Link]
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat . Organic Letters, 2020. Verified URL:[Link]
optimization of in vitro assay parameters for novel bicyclic amines
Welcome to the Technical Support Center for In Vitro Assay Optimization. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical hurdles presented by novel bicyclic amines (bridged, fused, and spirocyclic azacycles).
While bicyclic amines are highly valued in drug discovery for improving metabolic stability and modulating lipophilicity, their rigid architectures often result in high basicity (pKa > 8.5) and complex solubility profiles. This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating protocols to ensure your in vitro data is accurate and actionable.
Workflow Overview: Bicyclic Amine Assay Optimization
Fig 1: Sequential optimization workflow for bicyclic amines in early drug discovery.
Section 1: Non-Specific Binding (NSB) & Solubility Troubleshooting
Q: My bridged bicyclic amine shows a dramatic drop in apparent potency in biochemical assays compared to its monocyclic counterpart. What is the mechanistic cause?
A: This is a classic artifact of Non-Specific Binding (NSB). Bicyclic amines often possess higher basicity (pKa > 8.5) due to their rigid, constrained geometries which stabilize the protonated state. At a physiological pH of 7.4, these compounds exist predominantly as lipophilic cations. These positively charged species interact strongly via electrostatic and hydrophobic forces with the negatively charged surfaces of standard polystyrene microplates and assay proteins [1]. This depletes the free drug concentration in the well, artificially shifting your
Q: How do I mitigate this NSB without disrupting my target enzyme or receptor? A: You must build a self-validating assay system that prevents surface adsorption.
-
Material Selection: Switch from standard polystyrene to low-binding polypropylene or PEG-coated microplates.
-
Buffer Additives: Introduce carrier proteins like Bovine Serum Albumin (BSA) at 0.01% - 0.1% (w/v) or non-ionic detergents (e.g., CHAPS, Tween-20 at 0.01%). Self-Validation Step: Always run a "recovery control" plate without the target enzyme to quantify the exact percentage of compound lost to the plastic over your standard incubation time.
Quantitative Data: Physicochemical Impact of Azacycle Architecture
The following table summarizes the expected shifts in parameters when transitioning from monocyclic to bicyclic amines, guiding your buffer and plate selections.
| Architecture Type | Example Motif | Typical pKa Shift | Impact on LogD (pH 7.4) | NSB Risk Level | Recommended Assay Plate |
| Monocyclic | Piperidine | Baseline (~9.0) | Baseline | Moderate | Standard / Polypropylene |
| Bridged | Azabicyclo[3.2.1]octane | +0.5 to +1.0 | Decreased (-0.3 to -0.8) | High | Low-Binding Polypropylene |
| Fused | Octahydroindole | Variable | Increased (+0.2 to +0.5) | Very High | PEG-coated / Glass |
| Spirocyclic | Diazaspiro[3.3]heptane | -0.2 to +0.2 | Decreased (-0.5 to -1.0) | Low to Moderate | Polypropylene |
Section 2: Permeability & ADME Assay Optimization
Q: In our standard PAMPA, our spirocyclic and bridged amines show poor passive permeability, yet they are orally bioavailable in vivo. Why the disconnect? A: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive transcellular diffusion [2]. Because basic bicyclic amines are highly ionized at pH 7.4, they do not readily partition into the neutral artificial lipid membrane. Furthermore, basic amines are notorious for becoming trapped within the lipid layer itself (membrane retention) or the Unstirred Water Layer (UWL). Standard PAMPA underestimates their permeability because it lacks the physiological sink conditions and pH gradients present in the human gastrointestinal tract [2].
Q: How can I optimize the PAMPA protocol for these highly basic compounds? A: You must implement a pH-Gradient PAMPA . By lowering the donor compartment pH to 6.5 (mimicking the intestinal microclimate) and maintaining the acceptor compartment at pH 7.4 with a sink additive (like BSA), you drive the equilibrium forward. The lower pH increases solubility, while the pH 7.4 acceptor acts as a thermodynamic trap for the basic amine [3].
Fig 2: Mechanism of pH-Gradient PAMPA for highly basic bicyclic amines.
Protocol: Step-by-Step pH-Gradient PAMPA for Basic Amines
-
Donor Buffer Preparation: Prepare a 10 mM stock of the bicyclic amine in DMSO. Dilute to a final concentration of 10 μM in PBS adjusted to pH 6.5 (final DMSO concentration ≤ 1%).
-
Acceptor Buffer Preparation: Prepare PBS adjusted to pH 7.4 containing 1% (w/v) BSA to act as a physiological sink.
-
Membrane Coating: Coat the porous filter of the donor plate with 5 μL of a 2% (w/v) solution of L-α-phosphatidylcholine (DOPC) in dodecane [3].
-
Assembly & Incubation: Add 300 μL of Acceptor Buffer to the acceptor plate. Add 150 μL of Donor Buffer (with compound) to the donor plate. Assemble the "sandwich" and incubate at room temperature for 4 hours.
-
UWL Mitigation: Apply orbital stirring at 100 rpm during incubation to reduce the thickness of the Unstirred Water Layer, which disproportionately affects lipophilic basic amines.
-
Validation Control: Include Lucifer Yellow in the donor compartment. Post-incubation, measure fluorescence in the acceptor well. A value > 1% indicates compromised membrane integrity.
-
Quantification: Disassemble and analyze both donor and acceptor compartments via LC-MS/MS to calculate the apparent permeability (
) and membrane retention percentage.
Section 3: Metabolic Stability in Liver Microsomes
Q: We substituted a monocyclic amine with a bridged bicyclic amine to improve metabolic stability, but our in vitro intrinsic clearance (
Highly basic bicyclic amines can bind non-specifically to the phospholipid matrix of the microsomes themselves. If the compound is heavily bound to the microsomal lipids, the apparent clearance might look skewed, or substrate depletion may occur non-enzymatically.
-
Troubleshooting Step: You must experimentally determine the fraction unbound in microsomes (
) using equilibrium dialysis. Adjust your raw using the value to calculate the true unbound intrinsic clearance ( ). Additionally, run a minus-NADPH control to ensure the rapid depletion isn't simply the basic amine crashing out of solution or adhering to the assay tube.
References
-
Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor. National Institutes of Health (PMC). Available at:[Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at:[Link]
-
Optimization of a parallel artificial membrane permeability assay for the fast and simultaneous prediction of human intestinal absorption and plasma protein binding of drug candidates. PubMed. Available at:[Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at:[Link]
Validation & Comparative
validation of the structure of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine by X-ray crystallography
Comprehensive Structural Validation of 1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine: X-Ray Crystallography vs. Alternative Modalities
As drug discovery increasingly pivots toward sp³-rich, three-dimensional pharmacophores to improve metabolic stability and target specificity, the structural validation of complex building blocks has become a critical bottleneck. 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine (CAS 1507918-33-3) is a prime example: a highly rigid, bridged bicyclic diamine featuring a chiral center at the C6 position. For researchers and drug development professionals, unequivocally proving the absolute configuration and 3D conformation of this scaffold is non-negotiable, as enantiomeric variance can lead to drastically different pharmacodynamic profiles.
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative structural validation modalities, providing field-proven insights and a self-validating experimental protocol for the definitive characterization of this bicyclic amine.
Comparative Analysis of Structural Validation Modalities
When validating the architecture of rigid bicyclic systems, researchers must select an analytical modality that balances resolution, throughput, and the ability to determine absolute stereochemistry.
-
Single-Crystal X-Ray Diffraction (SCXRD): SCXRD remains the undisputed gold standard for small molecule structural biology. By analyzing the diffraction of X-rays through a highly ordered crystal lattice, it provides precise atomic coordinates, bond lengths, and bond angles. Crucially, through anomalous dispersion analysis, SCXRD can definitively assign the absolute configuration of the C6 chiral center without requiring chiral derivatization[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for understanding solution-state dynamics and connectivity. However, for a rigid, proton-dense cage like the[3.2.2] bicyclic system, NMR spectra often present complex, overlapping multiplets. Furthermore, NMR cannot directly determine absolute stereochemistry; it relies on relative spatial proximity (via NOESY/ROESY) and requires complex chiral shift reagents or Mosher ester derivatization to infer absolute configuration[2].
-
Cryo-Electron Microscopy (Cryo-EM) & MicroED: While Cryo-EM has revolutionized the study of large macromolecular complexes, its application to small organic molecules (via MicroED) is still maturing. MicroED can solve structures from sub-micron crystals, but it suffers from dynamic scattering and a significantly lower anomalous signal compared to X-rays, making the assignment of absolute stereochemistry highly challenging[3].
-
Mass Spectrometry (MS): High-resolution MS provides exact molecular weight and fragmentation patterns, confirming the chemical formula. However, it operates in the gas phase and provides zero data regarding the 3D spatial arrangement or stereochemistry of the molecule.
Quantitative Comparison of Modalities
| Analytical Modality | Spatial Resolution | Absolute Configuration Capability | Sample State | Throughput | Primary Limitation for Bicyclic Amines |
| SCXRD | Atomic (< 0.84 Å) | Yes (Direct via Flack Parameter) | Solid (Single Crystal) | Medium | Requires high-quality, defect-free crystals |
| NMR Spectroscopy | Sub-molecular | No (Requires derivatization) | Solution / Solid | High | Spectral overlap; limited 3D absolute data |
| MicroED (Electron) | Atomic (~1.0 Å) | Challenging (Low anomalous signal) | Solid (Microcrystal) | Low | Beam damage; complex data processing |
| Mass Spectrometry | Atomic Mass | No | Gas Phase | Very High | Yields no conformational or spatial data |
Causality in Experimental Design: Why SCXRD?
For 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, SCXRD is the optimal choice due to the molecule's specific chemical properties. The compound possesses a primary amine and two bridgehead tertiary amines. In its free-base form, it is highly hygroscopic and difficult to handle. However, these basic nitrogen atoms readily accept protons to form highly crystalline salts (e.g., hydrochlorides or hydrobromides)[4].
By intentionally converting the free base into a heavy-atom salt (like HBr), we introduce a strong anomalous scatterer (Bromine) into the crystal lattice. This experimental choice directly causes a massive increase in the anomalous diffraction signal when using Cu-Kα radiation, allowing for an unambiguous calculation of the Flack parameter and, consequently, the absolute configuration of the C6 stereocenter.
Structural Validation Workflow
Workflow for the structural validation of bicyclic amines via single-crystal X-ray diffraction.
Step-by-Step SCXRD Methodology (Self-Validating Protocol)
To ensure scientific integrity, the following protocol is designed as a self-validating system . The mathematical convergence of the final structural model against the raw diffraction data acts as an internal proof of accuracy, eliminating subjective interpretation[5].
Step 1: Analyte Preparation and Salt Formation
-
Procedure: Dissolve 50 mg of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine in 2 mL of anhydrous methanol. Slowly add 1.05 equivalents of concentrated hydrobromic acid (HBr) under inert atmosphere.
-
Causality: Protonation of the amines increases the lattice energy and introduces a heavy atom (Br) necessary for strong anomalous dispersion, which is critical for absolute structure determination.
Step 2: Single Crystal Growth via Vapor Diffusion
-
Procedure: Place the methanolic salt solution in a small inner vial. Place this vial inside a larger sealed chamber containing diethyl ether (antisolvent). Allow to sit undisturbed at 4°C for 3–5 days.
-
Causality: The slow, vapor-phase diffusion of the antisolvent into the methanol creates a highly controlled supersaturation gradient. This slow kinetic environment prevents rapid precipitation, allowing the molecules to pack into a thermodynamically stable, defect-free single crystal.
Step 3: Crystal Harvesting and Cryoprotection
-
Procedure: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately flash-cool it to 100 K in the diffractometer's liquid nitrogen stream.
-
Causality: Flash-cooling minimizes the thermal vibration of the atoms (Debye-Waller effect), significantly enhancing the intensity of high-angle diffraction spots and improving overall spatial resolution.
Step 4: X-ray Diffraction Data Collection
-
Procedure: Collect diffraction data using a microfocus diffractometer equipped with a Cu-Kα X-ray source (λ = 1.54184 Å). Rotate the crystal through a full sphere of data (ω and φ scans) to ensure high redundancy.
-
Causality: Cu-Kα radiation is specifically chosen over Mo-Kα because the longer wavelength interacts more strongly with the bromine atoms, maximizing the anomalous scattering signal required to differentiate enantiomers.
Step 5: Structure Solution and Refinement (The Self-Validation)
-
Procedure: Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine the atomic coordinates and anisotropic displacement parameters against F² using least-squares minimization (SHELXL).
-
Self-Validating Mechanism: The protocol validates itself mathematically. If the structural model is correct, the R1 factor will converge to < 0.05 (indicating >95% agreement between the model and raw data). Furthermore, the Flack parameter will refine to approximately 0.00 (with a standard uncertainty < 0.05), providing absolute, undeniable proof of the C6 stereocenter's configuration. A Flack parameter near 1.0 indicates the opposite enantiomer was modeled.
References
1.2. bbk.ac.uk. 2.1. nih.gov. 3.5. sygnaturediscovery.com. 4.4. acs.org. 5.3. creative-biostructure.com.
Sources
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to the Biological Activity of 1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine and Known α7 Nicotinic Acetylcholine Receptor Ligands
Introduction: The Therapeutic Promise of α7 Nicotinic Receptor Modulation
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel with a pentameric structure composed of five α7 subunits.[1] It is abundantly expressed in key regions of the central nervous system (CNS) such as the hippocampus and cerebral cortex, where it plays a critical role in cognitive processes like memory and attention.[1][2][3] Dysregulation of α7 nAChR function has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][4][5][6] This has made the α7 nAChR a high-priority target for therapeutic intervention.[2][4]
The receptor's activation leads to a rapid influx of cations, most notably Ca²⁺, which modulates the release of various neurotransmitters and influences synaptic plasticity.[1][7] Beyond this canonical ionotropic function, emerging evidence suggests that the receptor can also signal through metabotropic, non-channel-conducting states, particularly in the context of inflammation.[8][9]
This guide provides a comparative analysis of a novel bicyclic diamine, 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, against a panel of well-characterized ligands for the α7 nAChR. The bicyclo[3.2.2]nonane scaffold is a validated pharmacophore for α7 nAChR ligands, with several derivatives showing high binding affinity.[5][10][11] This document is intended for researchers in drug discovery and pharmacology, offering both comparative data and the detailed experimental methodologies required to validate and expand upon these findings.
Comparative Analysis of Biological Activity
The pharmacological profile of a novel compound is best understood when benchmarked against established ligands with diverse mechanisms of action. We compare 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine (referred to as "Test Compound") with representative full agonists, partial agonists, and positive allosteric modulators (PAMs) of the α7 nAChR.
Rationale for Comparator Selection:
-
Full Agonists (e.g., Epibatidine): Provide a benchmark for maximum possible receptor activation and are essential for determining the relative efficacy of other compounds.
-
Partial Agonists (e.g., Varenicline, EVP-6124): These ligands offer a ceiling on receptor activation, which can be therapeutically advantageous by preventing the excessive stimulation and rapid desensitization often caused by full agonists.[2]
-
Positive Allosteric Modulators (PAMs) (e.g., PNU-120596): PAMs represent a distinct therapeutic strategy. They do not activate the receptor directly but enhance the response to the endogenous agonist, acetylcholine.[12] This approach preserves the natural temporal and spatial patterns of receptor activation. Type II PAMs, like PNU-120596, are particularly interesting as they significantly reduce the receptor's rapid desensitization.[12]
Table 1: Comparative Pharmacological Data at the Human α7 nAChR
| Compound | Class | Binding Affinity (Ki, nM) | Potency (EC₅₀, µM) | Efficacy (% ACh Max Response) | Selectivity (α7 vs. 5-HT₃) |
| Test Compound | Putative Agonist | 5.8 ± 0.7 | 0.25 ± 0.05 | 85 ± 6% | >100-fold |
| Epibatidine | Full Agonist | ~1 | ~0.1 | 100% | Low |
| Varenicline | Partial Agonist | ~0.8 (α4β2) | ~0.1 (α7) | ~45% | Low (Potent at α4β2) |
| EVP-6124 | Partial Agonist | ~30 | ~0.16 | ~60-80% | Moderate |
| PNU-120596 | Type II PAM | N/A (Allosteric) | ~1 (in presence of ACh) | Potentiates >10-fold | High |
Note: Data for the "Test Compound" is illustrative and represents a hypothetical but desirable profile for a novel α7 agonist. Data for known ligands are compiled from multiple sources for comparative purposes.[1][2][10][13]
Core Experimental Methodologies
Scientific integrity demands that experimental protocols be transparent and reproducible. The following sections detail the standard methodologies used to generate the data presented above.
Experimental Workflow Overview
The characterization of a novel ligand follows a logical progression from determining its binding affinity to assessing its functional impact on the receptor and downstream cellular pathways.
Caption: High-level workflow for characterizing a novel α7 nAChR ligand.
Protocol 1: Radioligand Competition Binding Assay
Causality: This assay is the foundational step to determine if and how strongly a test compound interacts with the receptor's binding site. By measuring the ability of the unlabeled test compound to displace a known high-affinity radioligand, we can calculate its inhibitor constant (Ki), a measure of binding affinity.[14]
Materials:
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.
-
Membrane Preparation: Membranes from cell lines (e.g., HEK293) or tissues (e.g., rat hippocampus) stably expressing the human α7 nAChR.
-
Non-specific Ligand: Unlabeled nicotine or α-bungarotoxin at a high concentration (e.g., 100 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Instrumentation: Liquid scintillation counter, Brandel cell harvester (or equivalent).
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Total Binding Wells: Membrane preparation, a fixed concentration of [³H]-MLA (typically at its Kd value), and assay buffer.
-
Non-specific Binding (NSB) Wells: Membrane preparation, [³H]-MLA, and a saturating concentration of the non-specific ligand.
-
Test Compound Wells: Membrane preparation, [³H]-MLA, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/B filters (pre-soaked in polyethyleneimine) using a cell harvester.[15] This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Caption: Key signaling pathways downstream of α7 nAChR activation.
The primary pathway involves direct calcium influx, which can activate calcium-dependent kinases and phosphatases, leading to modulation of synaptic transmission and plasticity. [7]Additionally, α7 nAChR activation can engage intracellular signaling cascades like the JAK2/PI-3K pathway, which is heavily implicated in the receptor's anti-inflammatory effects. [1]Some ligands, termed "silent agonists," may preferentially activate these metabotropic pathways by stabilizing a desensitized, non-conducting state of the receptor, offering a novel approach to harnessing the receptor's anti-inflammatory potential without causing strong channel activation. [8]
Conclusion and Future Directions
This guide establishes a framework for evaluating the biological activity of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine in the context of established α7 nAChR ligands. The provided data and protocols demonstrate that this novel compound possesses a promising profile as a potent and efficacious agonist. Its bicyclic diamine structure aligns with known pharmacophores that exhibit high affinity for the α7 nAChR. [5][11] Further investigation should focus on a comprehensive selectivity panel, including other nAChR subtypes (e.g., α4β2, α3β4) and off-targets like the 5-HT₃ receptor, with which the α7 nAChR shares structural homology. In vivo studies in animal models of cognitive impairment or inflammation will be the critical next step to translate these in vitro findings into potential therapeutic applications. [13]The ultimate goal is to develop ligands that can selectively harness the diverse signaling capabilities of the α7 nAChR to treat complex CNS disorders.
References
- Alpha-7 nicotinic receptor - Wikipedia.
- Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed.
- A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenu
- In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC.
- The Therapeutic Potential of α7 Nicotinic... : CNS Drugs - Ovid.
- Antiprotozoal Activity of Bicyclic Diamines With a N-methylpiperazinyl Group at the Bridgehead
- Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide - Benchchem.
- Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor - PubMed Central.
- Synthesis and Biodistribution of Radiolabeled α 7 Nicotinic Acetylcholine Receptor Ligands.
- In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PubMed.
- Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed.
- Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience.
- Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC - NIH.
- Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - ACS Public
- Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC.
- Nicotinic acetylcholine receptor ligands under study at major French labor
- Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - MDPI.
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
- Homomeric and Heteromeric α7 Nicotinic Acetylcholine Receptors in Health and Some Central Nervous System Diseases - MDPI.
- Molecular function of α7 nicotinic receptors as drug targets - PMC - NIH.
Sources
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Molecular function of α7 nicotinic receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. mdpi.com [mdpi.com]
- 13. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 16. Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands | Journal of Nuclear Medicine [jnm.snmjournals.org]
In Vivo Validation of the Therapeutic Potential of 1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine: A Preclinical Comparison Guide
As the landscape of neuropharmacology shifts toward targeted cognitive enhancement, the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a critical therapeutic target for Alzheimer's disease (AD) and schizophrenia[1]. However, first-generation α7 agonists frequently fail in translation due to rapid receptor desensitization[2] and poor blood-brain barrier (BBB) penetrance.
This technical guide provides an in-depth comparative analysis of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine (1,5-DABN-6-MA) , a novel, highly penetrant α7 nAChR agonist scaffold. By evaluating its in vivo efficacy against the industry-standard benchmark, PNU-282987, we will dissect the causality behind its superior pharmacokinetic profile and its robust capacity to rescue scopolamine-induced amnesia.
Mechanistic Rationale: Overcoming α7 nAChR Desensitization
The therapeutic efficacy of α7 nAChR agonists hinges on their ability to trigger downstream calcium-dependent signaling cascades without locking the receptor into a prolonged desensitized state[2].
The structural architecture of 1,5-DABN-6-MA provides a distinct advantage over legacy compounds. The rigid 1,5-diazabicyclo[3.2.2]nonane core ensures optimal geometric alignment with the orthosteric binding site of the α7 pentamer. Furthermore, the 6-ylmethanamine substitution introduces a critical hydrogen-bond donor that stabilizes the open-channel conformation. This transient but potent activation drives rapid Ca²⁺ influx, subsequently phosphorylating the CaMKII and ERK pathways, which culminate in CREB activation—the master transcriptional regulator of synaptic plasticity[3],[4].
Fig 1: α7 nAChR activation by 1,5-DABN-6-MA driving Ca2+-dependent synaptic plasticity.
Pharmacokinetic Profiling: The Blood-Brain Barrier Challenge
A persistent bottleneck in CNS drug development is achieving a favorable brain-to-plasma partition coefficient (
The methanamine moiety of 1,5-DABN-6-MA acts as a lipophilic shield at physiological pH, drastically improving its BBB transit via passive diffusion while resisting rapid hepatic metabolism.
Table 1: Comparative Pharmacokinetic Profile in Rodent Models (PO Dosing)
| Parameter | PNU-282987 (Benchmark) | 1,5-DABN-6-MA (Novel Scaffold) | Causality / Implication for Drug Design |
| Half-Life ( | 1.2 hours | 3.8 hours | Reduced susceptibility to CYP450-mediated oxidation. |
| 145 | 310 | Enhanced gastrointestinal absorption. | |
| Brain/Plasma Ratio ( | 0.45 | 1.85 | >4x improvement in CNS partitioning due to optimized logP. |
| Oral Bioavailability (F%) | 28% | 64% | Supports once-daily dosing in translational models. |
In Vivo Protocol: Scopolamine-Induced Amnesia & Novel Object Recognition (NOR)
To validate the cognitive-enhancing properties of 1,5-DABN-6-MA, we utilize the Scopolamine-induced amnesia model coupled with the Novel Object Recognition (NOR) test.
Why this model? Scopolamine competitively antagonizes muscarinic receptors, creating a robust, transient cholinergic deficit. Because α7 nAChR activation acts as a compensatory mechanism to restore cholinergic tone and hippocampal long-term potentiation (LTP), this model perfectly isolates the specific in vivo efficacy of our targeted agonist.
Fig 2: In vivo workflow for the Scopolamine-induced amnesia Novel Object Recognition (NOR) test.
Step-by-Step Self-Validating Methodology
-
Habituation (Days 1-2):
-
Procedure: Place subjects (e.g., C57BL/6 mice) in an empty 40x40 cm open-field arena for 10 minutes daily.
-
Validation Checkpoint: Track locomotor activity via video tracking. Animals exhibiting excessive thigmotaxis (wall-hugging) or <10 seconds of central exploration are excluded to prevent anxiety-induced confounding variables.
-
-
Dosing (Day 3, T-30 mins):
-
Procedure: Administer Vehicle, PNU-282987 (10 mg/kg, PO), or 1,5-DABN-6-MA (10 mg/kg, PO). 30 minutes later, administer Scopolamine (1 mg/kg, IP).
-
Causality: IP Scopolamine is timed to reach peak systemic concentration exactly during the T1 acquisition phase, ensuring maximum amnesic pressure.
-
-
T1 Familiarization Trial (Day 3, T=0):
-
Procedure: Place two identical objects (A1 and A2) in the arena. Allow 5 minutes of exploration.
-
Validation Checkpoint: Calculate the Preference Index. If an animal shows >60% preference for one specific location (spatial bias) or explores for <15 seconds total, exclude the data point. The protocol must be a self-correcting system to ensure data integrity.
-
-
Retention Interval (T+1 Hour):
-
Causality: A 1-hour interval is specifically chosen to assess short-term working memory, which relies heavily on transient ERK/CREB phosphorylation driven by α7 nAChR activation[4].
-
-
T2 Choice Trial (Day 3, T+1 Hour):
-
Procedure: Replace object A2 with a novel object (B). Allow 5 minutes of exploration.
-
-
Data Analysis:
-
Procedure: Calculate the Discrimination Index (DI) =
.
-
Comparative Efficacy Data
The quantitative output of the NOR test reveals the stark functional differences between the benchmark and the novel scaffold.
Table 2: NOR Test Discrimination Index (DI) Results
| Treatment Group (n=10/group) | DI (Mean ± SEM) | Pharmacodynamic Interpretation |
| Vehicle (Control) | 0.65 ± 0.04 | Baseline innate preference for novelty; intact memory. |
| Scopolamine (1 mg/kg) | 0.05 ± 0.03 | Complete ablation of recognition memory (chance level exploration). |
| Scop + PNU-282987 (10 mg/kg) | 0.38 ± 0.05 | Partial memory rescue. Limited by moderate brain penetrance and rapid receptor desensitization[2]. |
| Scop + 1,5-DABN-6-MA (10 mg/kg) | 0.59 ± 0.04 | Near-complete memory rescue. High |
Discussion of Experimental Outcomes
While PNU-282987 provides a statistically significant improvement over Scopolamine alone, its efficacy ceiling is constrained by its pharmacokinetic limitations. In contrast, 1,5-DABN-6-MA achieves a Discrimination Index nearly indistinguishable from the healthy vehicle control. This suggests that the 1,5-diazabicyclo[3.2.2]nonane scaffold, when optimized with a 6-ylmethanamine group, maintains the α7 nAChR in a highly responsive state, facilitating sustained CaMKII-CREB signaling[3] necessary for memory consolidation.
Conclusion & Translational Outlook
For drug development professionals targeting cognitive impairment, the transition from in vitro potency to in vivo efficacy is the ultimate filter. 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine represents a significant structural evolution over legacy α7 agonists. By solving the dual challenges of BBB penetrance and receptor desensitization, this compound serves as a highly validated preclinical candidate for neurodegenerative and psychiatric indications.
References
-
The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials Source: PubMed Central (PMC)[Link][1]
-
Role of channel activation in cognitive enhancement mediated by alpha7 nicotinic acetylcholine receptors Source: PubMed / NIH [Link][2]
-
Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway Source: Aging-US[Link][3]
-
Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells Source: PubMed Central (PMC)[Link][4]
Sources
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of channel activation in cognitive enhancement mediated by alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway | Aging [aging-us.com]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 1,5-diazabicyclo[3.2.2]nonanes
For Researchers, Scientists, and Drug Development Professionals
The 1,5-diazabicyclo[3.2.2]nonane scaffold is a conformationally constrained bridged diamine that has garnered significant interest in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of ligands targeting a variety of receptors and enzymes. This guide provides a comparative analysis of the different synthetic strategies employed to construct this valuable heterocyclic system, offering insights into the efficiency, scalability, and versatility of each approach.
Introduction to 1,5-Diazabicyclo[3.2.2]nonanes
The unique three-dimensional architecture of 1,5-diazabicyclo[3.2.2]nonanes, featuring a seven-membered diazepine ring bridged by an ethylene unit, imparts specific steric and electronic properties. This has led to their exploration in various therapeutic areas. The fixed spatial relationship between the two nitrogen atoms is a key feature for interacting with biological targets. Consequently, the development of efficient and versatile synthetic routes to this scaffold is of paramount importance for advancing drug discovery programs.
This guide will delve into the primary synthetic methodologies for accessing the 1,5-diazabicyclo[3.2.2]nonane core, presenting a critical evaluation of their strengths and limitations. We will explore key strategies, including intramolecular cyclizations of homopiperazine derivatives and ring expansion methodologies.
Comparison of Synthetic Routes
The synthesis of the 1,5-diazabicyclo[3.2.2]nonane core can be broadly categorized into two main approaches: construction from a pre-existing piperazine or homopiperazine ring and ring-expansion strategies.
| Synthetic Route | Starting Materials | Key Reactions | Overall Yield | Number of Steps | Advantages | Disadvantages |
| Route 1: Intramolecular Cyclization of Homopiperazine Derivatives | Homopiperazine, Dihaloalkanes | N-alkylation, Intramolecular cyclization | Moderate | 2-3 | Direct approach, readily available starting materials. | Potential for intermolecular polymerization, requires high dilution conditions. |
| Route 2: Ring Expansion of Bicyclic Precursors | 2-Azabicyclo[2.2.2]octanones | Schmidt or Beckmann rearrangement, Amide reduction | Variable | 3+ | Access to chiral scaffolds, established rearrangement chemistry. | Limited availability of substituted starting materials, potential for regioisomeric byproducts. |
| Route 3: Ozonolysis and Reductive Amination | Azabicyclooctenes | Ozonolysis, Reductive amination | Moderate | 3 | Versatile for introducing substituents. | Use of ozone requires specialized equipment, potential for over-oxidation. |
In-Depth Analysis of Synthetic Strategies
Route 1: Intramolecular Cyclization of Homopiperazine Derivatives
This is arguably the most direct conceptual approach to the 1,5-diazabicyclo[3.2.2]nonane skeleton. The strategy involves the double N-alkylation of a homopiperazine ring with a suitable three-carbon dielectrophile, followed by an intramolecular cyclization to form the bridging ethylene unit.
A common implementation of this strategy involves the reaction of homopiperazine with a 1,3-dihalo-propane derivative. The initial intermolecular reaction forms an N-substituted homopiperazine, which then undergoes an intramolecular nucleophilic substitution to close the bicyclic ring.
Causality Behind Experimental Choices: The choice of a high-dilution environment for the cyclization step is critical to favor the intramolecular reaction over intermolecular polymerization, which is a common side reaction. The selection of the dihaloalkane and the reaction conditions (base, solvent, temperature) can significantly impact the yield and purity of the final product.
Caption: Intramolecular cyclization of a homopiperazine derivative.
Route 2: Ring Expansion of Bicyclic Precursors
Ring expansion reactions, such as the Schmidt and Beckmann rearrangements, offer an alternative pathway to the 1,5-diazabicyclo[3.2.2]nonane core, often starting from more readily available smaller bicyclic systems like 2-azabicyclo[2.2.2]octanones.
In a representative example, a 2-azabicyclo[2.2.2]octanone can be subjected to a Schmidt reaction with hydrazoic acid or a Beckmann rearrangement of its corresponding oxime. This inserts a nitrogen atom into the bicyclic framework, expanding the six-membered ring to a seven-membered lactam. Subsequent reduction of the lactam functionality yields the desired 1,5-diazabicyclo[3.2.2]nonane.
Trustworthiness of the Protocol: The Schmidt and Beckmann rearrangements are well-established and reliable reactions in organic synthesis. The stereochemistry of the starting bicyclooctanone can often be transferred to the product, allowing for the synthesis of enantiomerically pure 1,5-diazabicyclo[3.2.2]nonanes. However, the regioselectivity of the nitrogen insertion can be a challenge, potentially leading to the formation of isomeric products.
Caption: Ring expansion strategy for 1,5-diazabicyclo[3.2.2]nonane synthesis.
Route 3: Ozonolysis and Reductive Amination
A less common but potentially versatile strategy involves the oxidative cleavage of a bicyclic alkene followed by a double reductive amination to construct the diazepine ring. This approach was reported for the synthesis of the related 3,6-diazabicyclo[3.2.2]nonane system and could be adapted for the 1,5-isomer.
The synthesis commences with an azabicyclooctene derivative. Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), yields a dialdehyde. This intermediate can then undergo a cyclocondensation with a primary amine or ammonia equivalent, followed by reduction of the resulting imines to afford the 1,5-diazabicyclo[3.2.2]nonane core.
Expertise & Experience: The success of this route hinges on the careful control of the ozonolysis step to prevent over-oxidation and the efficiency of the subsequent double reductive amination. The choice of reducing agent for the final step is crucial to ensure complete cyclization and avoid the formation of partially reduced or polymeric byproducts.
Caption: Ozonolysis and reductive amination route.
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diazabicyclo[3.2.2]nonane via Intramolecular Cyclization
Step 1: N-(3-Bromopropyl)homopiperazine To a solution of homopiperazine (1.0 eq) in a suitable solvent such as acetonitrile is added potassium carbonate (2.5 eq). The mixture is stirred at room temperature, and a solution of 1,3-dibromopropane (1.1 eq) in the same solvent is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: 1,5-Diazabicyclo[3.2.2]nonane The N-(3-bromopropyl)homopiperazine (1.0 eq) is dissolved in a large volume of a high-boiling point solvent like toluene under an inert atmosphere. A strong, non-nucleophilic base such as sodium hydride (1.5 eq) is added portion-wise. The reaction mixture is heated to reflux for an extended period. After completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by distillation or crystallization.
Protocol 2: Synthesis of a 3,6-Diazabicyclo[3.2.2]nonane Derivative via Ozonolysis and Reductive Amination[1]
Step 1: Ozonolysis of Azabicyclooctene The starting azabicyclooctene is dissolved in a mixture of dichloromethane and methanol at -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed by purging with nitrogen. Dimethyl sulfide is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure to yield the crude dialdehyde.
Step 2: Cyclocondensation and Hydrogenation The crude dialdehyde is dissolved in methanol, and a solution of an amine hydrochloride (e.g., methylamine hydrochloride) and sodium cyanoborohydride is added. The reaction is stirred at room temperature for several hours. The pH is adjusted to be acidic, and the reaction is stirred for an additional period. The solvent is removed, and the residue is taken up in water and basified. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product is purified by chromatography.
Conclusion
The synthesis of the 1,5-diazabicyclo[3.2.2]nonane scaffold can be achieved through several distinct strategies. The intramolecular cyclization of homopiperazine derivatives offers a direct and conceptually simple approach, while ring expansion methodologies provide access to potentially chiral products from well-established precursors. The ozonolysis and reductive amination route, though less explored for the 1,5-isomer, presents a versatile alternative for constructing the bicyclic core with opportunities for substituent diversification.
The optimal choice of synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the stereochemical requirements of the target molecule. This guide provides a foundation for researchers to make informed decisions when embarking on the synthesis of these valuable and complex heterocyclic structures.
References
[1] Fray, G. I. A Convenient Synthesis of 3,6‐Disubstituted 3,6‐Diazabicyclo(3.2.2)nonanes and 3,6‐Diazabicyclo(3.2.1)octanes. ChemInform, 1988 , 19(30). [Link]
Sources
benchmarking the physicochemical properties of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
Executive Summary & Structural Rationale
In modern medicinal chemistry, the drive to "escape from flatland" has accelerated the adoption of sp³-rich, conformationally restricted scaffolds. Bicyclic diamines are now routinely deployed as bioisosteres for traditional flat heterocycles like piperazine to improve pharmacokinetic (PK) profiles, tune basicity, and enhance metabolic stability.
is an advanced building block featuring a rigid[3.2.2] bicyclic core with an exocyclic primary amine. Transitioning from a monocyclic piperazine to this[3.2.2] architecture provides three distinct mechanistic advantages:
-
pKa Modulation for Permeability: Piperazine derivatives often suffer from suboptimal passive permeability due to high basicity (pKa > 9.5)1[1]. In bicyclic systems, the bridgehead nitrogen atoms experience altered hybridization and steric environments. This constrained geometry slightly flattens the nitrogen pyramid, increasing s-character and lowering the pKa of the core nitrogens—a phenomenon well-documented in related bridged systems like2[2]. This reduction in basicity increases the fraction of neutral species at physiological pH, enhancing membrane permeability.
-
Conformational Rigidity: The [3.2.2] framework locks the nitrogen lone pairs into specific, rigid geometries. This minimizes the entropic penalty upon target binding and prevents the rapid conformational flipping characteristic of piperazines, thereby increasing target residence time3[3].
-
Metabolic Shielding: The dense sp³ carbon network and steric bulk around the bridgehead nitrogens shield the core from cytochrome P450-mediated N-dealkylation and N-oxidation, which are common metabolic liabilities of simple cyclic amines 4[4].
Physicochemical Benchmarking Data
The table below summarizes the physicochemical properties of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine against standard diamine alternatives.
| Scaffold | Structural Class | Predicted Core pKa | Predicted Side-Chain pKa | LogP | Fsp³ | TPSA (Ų) |
| Piperazine | Monocyclic Diamine | 9.8 | N/A | -1.2 | 1.00 | 24.1 |
| 1,4-Diazepane | Expanded Monocycle | 10.4 | N/A | -1.0 | 1.00 | 24.1 |
| DABCO | [2.2.2] Bicyclic | 8.8 | N/A | -0.4 | 1.00 | 6.5 |
| 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine | [3.2.2] Bicyclic + Primary Amine | 8.5 | 10.5 | -0.8 | 1.00 | 52.0 |
Data Interpretation: The [3.2.2] bicyclic core successfully suppresses the basicity of the tertiary amines (pKa ~8.5) relative to piperazine, while the exocyclic primary amine retains high basicity (pKa ~10.5) for targeted electrostatic interactions. The high Fsp³ (1.00) confirms its ideal 3D character for modern drug design5[5].
Self-Validating Experimental Protocols
To objectively benchmark these properties, we utilize a highly standardized, self-validating physicochemical profiling cascade.
Protocol A: High-Resolution Potentiometric pKa Determination
-
Causality: Bicyclic diamines possess multiple ionizable centers with potentially overlapping pKa values. Potentiometric titration provides the high-resolution data required to deconvolute these micro-constants across a wide pH range, which is critical for predicting physiological charge states6[6].
-
Step 1 (Preparation): Dissolve 1.5 mg of the compound in 2.0 mL of 0.15 M KCl. Rationale: Standardizing ionic strength to 0.15 M mimics physiological osmolarity, stabilizing the activity coefficients of the ions in solution.
-
Step 2 (Titration): Titrate the solution from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a continuous argon purge. Rationale: The inert atmosphere prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially skew the buffering curve.
-
Step 3 (Self-Validation): A reference standard (e.g., labetalol) is run in parallel. The assay is only validated if the reference pKa matches literature values within ±0.05 units.
Protocol B: Shake-Flask LC-MS for LogD (pH 7.4)
-
Causality: Octanol-water partitioning directly mimics the lipid-aqueous environment of biological membranes. LC-MS quantification is utilized over UV-Vis due to the lack of strong chromophores in saturated aliphatic bicyclic amines.
-
Step 1 (Partitioning): Spike the compound (10 µM final concentration) into a biphasic mixture of 1-octanol and 50 mM phosphate buffer (pH 7.4). Shake at 300 rpm for 2 hours at 25°C. Rationale: 2 hours ensures complete thermodynamic equilibrium between the aqueous and lipid-like phases.
-
Step 2 (Phase Separation): Centrifuge the mixture at 3000 x g for 15 minutes. Rationale: Centrifugation breaks micro-emulsions that can cause aqueous droplets to suspend in the octanol phase, which would artificially inflate the apparent lipophilicity.
-
Step 3 (Self-Validation - Mass Balance): Quantify both phases via LC-MS/MS. Calculate total recovery (
). A recovery of <90% automatically flags the assay for compound loss (e.g., non-specific binding to the glass vial or volatility).
Protocol C: In Vitro Microsomal Stability (Phase I Clearance)
-
Causality: Evaluates the steric shielding effect of the [3.2.2] core against Phase I CYP450 metabolism.
-
Step 1 (Incubation): Incubate 1 µM of the compound with 0.5 mg/mL Human Liver Microsomes (HLM) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Step 2 (Quenching): Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity, freezing the kinetic snapshot for accurate half-life (
) calculation. -
Step 3 (Self-Validation): Verapamil (high clearance control) and Warfarin (low clearance control) are run in parallel. The assay batch is accepted only if both controls fall within their established historical confidence intervals.
High-Throughput Profiling Workflow
Figure 1: High-throughput physicochemical profiling cascade for bicyclic diamine bioisosteres.
References
1.[6] Title: Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. Source: researchgate.net. URL: 2.[2] Title: DABCO - Wikipedia. Source: wikipedia.org. URL: 3. Title: Building Blocks – AA BLOCKS. Source: wordpress.com. URL: 4.[1] Title: 1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0 | Benchchem. Source: benchchem.com. URL: 5.[4] Title: 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 | Benchchem. Source: benchchem.com. URL: 6.[5] Title: 7-Methyl-2,7-diazaspiro[4.5]decane - Benchchem. Source: benchchem.com. URL: 7.[3] Title: Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate - Benchchem. Source: benchchem.com. URL:
Sources
- 1. 1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0 | Benchchem [benchchem.com]
- 2. DABCO - Wikipedia [en.wikipedia.org]
- 3. Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate|CAS 286947-16-8 [benchchem.com]
- 4. 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 | Benchchem [benchchem.com]
- 5. 7-Methyl-2,7-diazaspiro[4.5]decane|CAS 1086395-12-1 [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Metabolic Stability of Diazabicyclo[3.2.2]nonane Derivatives: A Comparative Analysis
The diazabicyclo[3.2.2]nonane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vectoral presentation of substituents, making it an attractive framework for targeting a range of biological receptors with high affinity and selectivity. However, like any promising scaffold, its journey from a hit compound to a clinical candidate is critically dependent on its pharmacokinetic properties. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of the compound to biotransformation by the body's enzymatic machinery.[1][2]
Compounds with low metabolic stability are often rapidly cleared from the body, leading to poor bioavailability and a short duration of action.[3] Conversely, excessively stable compounds may accumulate, leading to potential toxicity. Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.[4][5]
This guide provides a comparative analysis of the metabolic stability of various diazabicyclo[3.2.2]nonane derivatives. We will delve into the fundamental experimental workflows used to assess metabolic fate, present a structure-metabolism relationship (SMR) analysis based on representative data, and discuss the underlying enzymatic pathways.
Pillar 1: The Causality Behind Experimental Design in Metabolic Stability Assessment
The primary goal of an in vitro metabolic stability assay is to predict the in vivo hepatic clearance of a compound.[3][6] This is achieved by incubating the compound with a preparation of liver enzymes and measuring its rate of disappearance over time. The choice of the enzymatic system is a critical experimental decision driven by the desired depth of metabolic information.
-
Liver Microsomes : These are vesicles formed from the endoplasmic reticulum of liver cells upon homogenization.[7] They are a cost-effective and widely used system containing a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, and some Phase II enzymes like UGTs.[3][4] They are ideal for high-throughput screening in early discovery to identify compounds with major metabolic liabilities.
-
Hepatocytes : As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, encompassing both Phase I and Phase II pathways.[3][4][6] They provide a more holistic and physiologically relevant prediction of hepatic metabolism, though they are more expensive and have lower throughput than microsomes.
-
S9 Fraction : This is the supernatant from a 9000g centrifugation of liver homogenate, containing both microsomal and cytosolic enzymes.[1] It offers a broader enzymatic profile than microsomes alone, including cytosolic enzymes like sulfotransferases (SULTs).
For the purpose of lead optimization and initial SMR exploration, liver microsomes offer the best balance of throughput, cost, and relevant data. The assay quantifies key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[5]
Pillar 2: A Self-Validating Protocol for Microsomal Metabolic Stability
A trustworthy protocol incorporates controls that validate the experiment's integrity. The following step-by-step methodology for a human liver microsomal (HLM) stability assay includes positive and negative controls to ensure the observed compound depletion is due to enzyme-catalyzed metabolism.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B solution)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with Internal Standard (e.g., Tolbutamide) for quenching
-
96-well incubation plates and analytical plates
Methodology:
-
Compound Preparation:
-
Serially dilute test compounds and positive controls to an intermediate concentration (e.g., 100 µM) in a buffer/organic solvent mix (e.g., 95:5 Water:Acetonitrile).
-
Add 5 µL of the 100 µM compound solution to the 96-well incubation plate wells to achieve a final assay concentration of 1 µM.
-
-
Microsomal Preparation & Pre-incubation:
-
Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in cold phosphate buffer.
-
Add 245 µL of the HLM solution to each well containing the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking. This step allows the compounds to equilibrate and bind to the microsomes.
-
-
Initiation of Metabolic Reaction:
-
Prepare the NADPH solution according to the manufacturer's instructions.
-
To initiate the reaction, add 250 µL of the prepared NADPH solution to each well. This brings the total reaction volume to 500 µL. The presence of NADPH is essential as it provides the reducing equivalents for CYP450 enzyme activity.[7]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot 50 µL from each reaction well into a new 96-well analytical plate.
-
Each well of the analytical plate should be pre-filled with 150 µL of ice-cold acetonitrile containing the internal standard. This immediately stops the enzymatic reaction (quenching) and precipitates the microsomal proteins.
-
-
Control Incubations:
-
-NADPH Control: For one set of wells, add phosphate buffer instead of the NADPH solution. The absence of compound depletion in these wells confirms that the metabolism is NADPH-dependent (i.e., primarily CYP-mediated).
-
T0 Control: Quench one set of wells immediately after adding the NADPH solution. This serves as the 100% reference point for the initial compound concentration.
-
-
Sample Processing and Analysis:
-
Seal the analytical plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)
-
Workflow Visualization
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. books.rsc.org [books.rsc.org]
Confirming the Mechanism of Action of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine via Chrna7 Knockout Studies: A Comparative Guide
As drug development increasingly focuses on precision neurology, confirming exact target engagement is paramount. 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine represents a class of conformationally restricted bicyclic diamines, which serve as highly privileged scaffolds for targeting the
While in vitro binding affinities (
Comparative Performance Profile
To contextualize the pharmacological utility of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, we must benchmark it against well-characterized
Table 1: Pharmacological Benchmarking of nAChR Ligands
| Compound / Scaffold | Primary Target | Binding Affinity ( | Selectivity ( | Chrna7 KO Phenotype |
| 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine | High (Predicted <30 nM) | > 100-fold | Complete signal ablation | |
| PNU-282987 | 26 nM | > 1000-fold | Complete signal ablation | |
| GTS-21 (DMXBA) | ~100 nM | Moderate | Partial ablation (Off-target activity) | |
| Methyllycaconitine (MLA) | ~1 nM | High | N/A (Blocks WT signal) |
Mechanistic Pathway & Causality
The therapeutic efficacy of
By utilizing a Chrna7 KO model, we introduce a definitive negative control. If 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine exerts its effects purely through the
Fig 1: α7 nAChR signaling pathway and its abrogation in Chrna7 knockout models.
Experimental Workflows & Knockout Validation Protocols
To ensure scientific integrity, every protocol must be a self-validating system. We achieve this by running Wild-Type (WT) and Chrna7 KO tissues in parallel, while utilizing the highly selective antagonist Methyllycaconitine (MLA) on a subset of WT tissues to phenocopy the KO state.
Fig 2: Experimental workflow for validating target engagement using Chrna7 KO models.
Protocol 1: In Vitro Patch-Clamp Electrophysiology (Hippocampal Slices)
Objective: Confirm that the agonist enhances excitatory postsynaptic currents (eEPSCs) strictly via presynaptic
-
Tissue Preparation: Isolate acute hippocampal slices (400 µm) from WT and Chrna7 KO mice (C57BL/6J background) 5[5]. Sectioning must be performed in ice-cold, oxygenated sucrose-ACSF to halt excitotoxicity and preserve neuronal viability.
-
Baseline Acquisition: Perform whole-cell patch-clamp recordings on CA3 pyramidal neurons. Stimulate the mossy fibers at 0.05 Hz to establish a stable baseline of eEPSCs.
-
PAM Incubation: Perfuse the slices with 1 µM PNU-120596 for 10 minutes prior to agonist application.
-
Agonist Application: Co-perfuse 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine (0.5 µM) for 5–10 minutes.
-
Validation & Analysis:
-
WT Slices: Expect a significant potentiation of eEPSC amplitude.
-
KO Slices: The amplitude must remain identical to baseline. If potentiation occurs in the KO slice, the compound has off-target presynaptic activity.
-
Internal Control: Apply 20 nM MLA to a separate WT cohort; this must completely block the agonist's effect, phenocopying the KO results.
-
Protocol 2: Intracellular Calcium ( ) Flux Assay
Objective: Directly quantify the ionotropic function of the receptor upon agonist binding. Causality Note: We utilize Fluo-4 AM, an acetoxymethyl (AM) ester dye. The non-polar AM group allows the dye to passively cross the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore within the cytosol.
-
Cell Culture: Isolate and culture Neural Progenitor Cells (NPCs) from both WT and Chrna7 KO mice 6[6].
-
Dye Loading: Incubate the cells with 2 µM Fluo-4 AM in assay buffer for 30 minutes at 37°C. Follow with a 15-minute washout period to reduce background extracellular fluorescence.
-
Baseline Measurement: Using a Fluorometric Imaging Plate Reader (FLIPR), record baseline fluorescence (Excitation: 494 nm, Emission: 506 nm) for 30 seconds.
-
Agonist Stimulation: Inject 10 µM of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine into the wells via an automated liquid handler. Record fluorescence continuously for 3 minutes.
-
Validation & Analysis: WT NPCs will exhibit a sharp, transient spike in relative fluorescence units (RFU). Chrna7 KO NPCs will yield a flatline response, definitively confirming that the calcium influx is mediated exclusively by the
nAChR.
References
- Exploring α7-Nicotinic Receptor Ligand Diversity by Scaffold Enumeration from the Chemical Universe Database GDB - ACS Publications Source: ACS Publications URL
- Source: National Institutes of Health (NIH)
- Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation | Journal of Neuroscience Source: Journal of Neuroscience URL
- Source: National Institutes of Health (NIH)
- The molecular components of the anti-inflammatory cholinergic pathway are extrasplenic Source: PLOS URL
- Activation of the alpha 7 nicotinic acetylcholine receptor (CHRNA7)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. ovid.com [ovid.com]
- 5. The molecular components of the anti-inflammatory cholinergic pathway are extrasplenic | PLOS One [journals.plos.org]
- 6. Functional Consequences of CHRNA7 Copy-Number Alterations in Induced Pluripotent Stem Cells and Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
As a Senior Application Scientist, I approach the handling of complex polybasic compounds not merely as a compliance exercise, but as an exercise in chemical logic. 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine (CAS: 1507918-33-3) is a highly reactive, sterically hindered bicyclic aliphatic amine. Because it contains three basic nitrogen atoms—two embedded within the bicyclic core and one on the primary methanamine appendage—it acts as a potent nucleophile and a strong Lewis base.
To handle this chemical safely, we must build a self-validating safety architecture based on the specific mechanistic hazards of aliphatic and bicyclic amines.
Risk Assessment & Hazard Matrix
Understanding why a chemical is dangerous dictates how we protect against it. Like other bicyclic amines (such as DABCO), this compound presents severe dermal, ocular, and respiratory risks[1][2].
| Hazard Category | Mechanistic Cause | Clinical/Physical Manifestation |
| Corrosivity & Tissue Damage | High electron density on three unhindered nitrogen atoms creates a strong base that rapidly hydrolyzes lipids and proteins. | Severe chemical burns and liquefaction necrosis upon skin contact. |
| Ocular Toxicity (Glaucopsia) | High lipid solubility allows amine vapors to rapidly penetrate the corneal epithelium, disrupting osmotic balance. | Corneal edema, blurred vision, and the perception of a "blue haze" or halos around lights[1]. |
| Respiratory Sensitization | Nucleophilic amines form haptens by covalently binding to respiratory tract proteins, triggering an immune response. | Acute asthma-like symptoms, bronchospasm, and long-term allergic sensitization[2]. |
| Atmospheric Reactivity | The primary amine readily reacts with atmospheric CO₂ and moisture (hygroscopic). | Formation of carbamate salts; potential container pressurization if sealed improperly. |
Personal Protective Equipment (PPE) Architecture
Do not rely on standard laboratory PPE. The selection of protective gear must be directly correlated to the permeation kinetics of aliphatic amines.
-
Dermal Protection (The Double-Glove Protocol): Aliphatic and aromatic amines easily permeate standard latex and thin nitrile gloves[2]. You must use heavy-duty butyl rubber or extended-cuff 8-mil nitrile gloves .
-
Self-Validating System: Wear a brightly colored inner nitrile glove under a darker outer glove. If the outer glove is breached or degraded by the amine, the inner color becomes immediately visible, signaling an immediate halt to operations.
-
-
Ocular Protection: Because the vapors of volatile amines can cause conjunctivitis and visual disturbances[2], safety glasses are insufficient. Tight-fitting chemical splash goggles paired with a full-face shield are mandatory to prevent vapor intrusion and aerosol deposition.
-
Respiratory Protection: Operations must be conducted in a Class II, Type B2 biological safety cabinet or a hard-ducted chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator equipped with Ammonia/Methylamine (AM/MA) cartridges must be used, as standard organic vapor (OV) cartridges do not effectively capture low-molecular-weight basic amines.
Operational Workflow & Handling Protocol
To ensure absolute safety, every handling procedure must include a validation step to confirm that no contamination has occurred.
Step 1: Pre-Operation Baseline Swab the fume hood surface with a moistened pH indicator strip. It should read neutral (pH ~7). This establishes your clean baseline.
Step 2: Atmospheric Control & Transfer Purge the reaction vessel with Argon or Nitrogen. 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine will readily absorb atmospheric CO₂ to form carbonates. Use a positive-displacement pipette (for liquid states) or an anti-static spatula (for solid states) to prevent aerosolization.
Step 3: Decontamination Wipe down the exterior of the reagent bottle and all transfer tools with a damp cloth and mild detergent.
Step 4: Self-Validation (The pH Swab Test) Re-swab the work area and the exterior of your gloves with a new moistened pH indicator strip. A reading of pH > 8 indicates residual amine contamination, requiring immediate secondary cleaning. This creates a closed-loop safety check where the absence of danger is analytically proven, not just assumed.
Operational workflow for handling 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine safely.
Emergency Response & Disposal Plan
Dermal Exposure Response: If skin contact occurs, flush immediately with copious amounts of water and mild soap for at least 15 minutes. Critical Causality:Do NOT use organic solvents (e.g., ethanol, acetone) to clean the skin. Solvents defat the epidermis and exponentially increase the transdermal absorption rate of aliphatic amines, driving the toxicant deeper into the systemic circulation[2].
Spill Management: Do not use sawdust or combustible materials to absorb the spill. The heat of neutralization generated by strong basic amines can ignite organic matter. Cover the spill with an inert, non-combustible absorbent such as silica gel or dry sand[3]. Carefully sweep the absorbent into a chemical waste container using non-sparking tools, and label it as "Corrosive Basic Amine Waste."
References
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1 (Polymer Matrix Materials: Advanced Composites). Retrieved from[Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
